DSM705
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H19F3N6O |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C19H19F3N6O/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28)/t11-/m1/s1 |
Clave InChI |
JUBPRXDFKLPILK-LLVKDONJSA-N |
SMILES isomérico |
CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)N[C@H](C)C4=NC=NN4 |
SMILES canónico |
CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC(C)C4=NC=NN4 |
Origen del producto |
United States |
Foundational & Exploratory
Mechanism of Action of DSM705: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSM705 is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital macromolecules required for the parasite's survival and replication. As humans can utilize a pyrimidine salvage pathway, which is absent in Plasmodium, DHODH presents a highly selective target for antimalarial therapy. This compound exhibits nanomolar potency against the DHODH of both Plasmodium falciparum and Plasmodium vivax, the two most significant species causing malaria in humans, while showing no significant inhibition of the mammalian enzyme. This high selectivity contributes to its favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a pyrrole-based, small-molecule inhibitor that specifically targets the flavin-dependent mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium species.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4][5]
The inhibition of Plasmodium DHODH by this compound disrupts the parasite's ability to produce pyrimidines, which are essential building blocks for DNA and RNA synthesis.[6] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis pathway for their pyrimidine supply.[2][7] This metabolic vulnerability makes DHODH an attractive and selective target for antimalarial drug development. By binding to the ubiquinone-binding site of the enzyme, this compound effectively blocks the electron transfer reaction, leading to the cessation of pyrimidine production and subsequent parasite death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC50 (DHODH Inhibition) | Plasmodium falciparum | 95 nM | [1][2][8][9] |
| Plasmodium vivax | 52 nM | [1][2][8][9] | |
| Human | >100 µM | [7] | |
| EC50 (Cell-based Assay) | P. falciparum 3D7 | 12 nM | [1][3][8] |
Table 2: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice
| Parameter | Value (at 2.6 mg/kg p.o.) | Value (at 24 mg/kg p.o.) | Value (at 2.3 mg/kg i.v.) | Reference(s) |
| Oral Bioavailability (F) | 74% | 70% | - | [1][3][8][9] |
| Apparent Half-life (t1/2) | 3.4 h | 4.5 h | - | [1][3][8][9] |
| Maximum Concentration (Cmax) | 2.6 µM | 20 µM | - | [1][3][8][9] |
| Plasma Clearance (CL) | - | - | 2.8 mL/min/kg | [1][3][8][9] |
| Volume of Distribution (Vss) | - | - | 1.3 L/kg | [1][3][8][9] |
Table 3: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
| Dosing Regimen | Effect on Parasitemia | Reference(s) |
| 3-200 mg/kg (p.o. twice daily for 6 days) | Dose-dependent parasite killing; 50 mg/kg provided the maximum rate of parasite killing and fully suppressed parasitemia by days 7-8. | [1][3][8][9] |
Experimental Protocols
Plasmodium DHODH Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on Plasmodium DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[10][11][12]
Materials:
-
Recombinant Plasmodium falciparum or vivax DHODH
-
L-Dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
This compound stock solution in DMSO
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 0.5 µL of the this compound dilutions to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.
-
Add 25 µL of the DHODH enzyme solution (final concentration ~12.5 nM for P. falciparum DHODH) in assay buffer to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.
-
Prepare the reaction mix containing DHO (final concentration 175 µM), CoQD (final concentration 18 µM), and DCIP (final concentration 95 µM) in assay buffer.
-
Initiate the reaction by adding 25 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time at room temperature.
-
Calculate the initial reaction velocity for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the efficacy of this compound against the intraerythrocytic stages of P. falciparum in culture.[1][2] The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite growth.
Materials:
-
Synchronized ring-stage P. falciparum 3D7 culture
-
Complete parasite culture medium (RPMI 1640 supplemented with Albumax II, hypoxanthine, and gentamicin)
-
Human erythrocytes
-
This compound stock solution in DMSO
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I stock solution
-
96-well microplate
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
In a 96-well plate, add 100 µL of the this compound dilutions to the appropriate wells. Include wells with medium and DMSO as controls.
-
Add 100 µL of the synchronized ring-stage parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of lysis buffer containing 2X SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the EC50 value by plotting the percentage of growth inhibition versus the logarithm of the this compound concentration.
In Vivo Efficacy in a P. falciparum Humanized Mouse Model
This protocol describes the evaluation of the in vivo efficacy of this compound in immunodeficient mice engrafted with human erythrocytes and infected with P. falciparum.[3][6]
Materials:
-
Severe combined immunodeficient (SCID) mice
-
Human erythrocytes
-
P. falciparum parasites
-
This compound formulation for oral administration
-
Giemsa stain
-
Microscope
Procedure:
-
Engraft SCID mice with human erythrocytes by daily intraperitoneal injections.
-
Infect the humanized mice intravenously with P. falciparum-infected erythrocytes.
-
Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment groups at various doses (e.g., 3, 10, 30, 100, 200 mg/kg) twice daily for 6 consecutive days. The control group receives the vehicle only.
-
Continue to monitor parasitemia daily for the duration of the study.
-
Evaluate the efficacy of this compound by comparing the parasite growth in the treated groups to the control group. The primary endpoint is the reduction in parasitemia.
Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice following oral and intravenous administration.[1][3]
Materials:
-
Swiss outbred mice
-
This compound formulation for oral and intravenous administration
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)
-
LC-MS/MS system for drug concentration analysis
Procedure:
-
For oral administration, administer a single dose of this compound (e.g., 2.6 or 24 mg/kg) to a group of mice via oral gavage.
-
For intravenous administration, administer a single dose of this compound (e.g., 2.3 mg/kg) to another group of mice via tail vein injection.
-
Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vss). Oral bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Signaling Pathways and Experimental Workflows
References
- 1. iddo.org [iddo.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. mmv.org [mmv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DSM705: A Dihydroorotate Dehydrogenase Inhibitor for Malaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSM705 is a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. Unlike the human host, Plasmodium falciparum and other malaria-causing species are entirely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes PfDHODH a highly attractive target for antimalarial drug development. This compound, a pyrrole-based compound, has demonstrated nanomolar potency against Plasmodium DHODH and exhibits excellent selectivity over the mammalian enzyme, minimizing the potential for host toxicity. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the evaluation of this compound.
Introduction
Malaria remains a significant global health burden, with increasing parasite resistance to current therapies necessitating the discovery and development of novel antimalarial agents with new mechanisms of action. The de novo pyrimidine biosynthesis pathway is essential for the proliferation of the malaria parasite, Plasmodium falciparum, during its blood stage of infection. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox step in this pathway, the oxidation of dihydroorotate to orotate. The parasite's lack of a pyrimidine salvage pathway underscores the vulnerability of this metabolic route.
This compound has emerged from structure-guided computational optimization as a promising lead compound. It selectively targets Plasmodium DHODH, demonstrating potent activity against both P. falciparum and P. vivax. This document serves as a technical resource, consolidating key data and methodologies for researchers engaged in antimalarial drug discovery and development.
Mechanism of Action
This compound exerts its antimalarial effect by inhibiting the enzymatic activity of Plasmodium dihydroorotate dehydrogenase (DHODH). This enzyme is a flavin-dependent mitochondrial protein that is a key component of the de novo pyrimidine biosynthesis pathway.
The inhibition of DHODH by this compound disrupts the synthesis of orotate, a precursor for pyrimidine nucleotides (uridine monophosphate, UMP). The depletion of the pyrimidine pool ultimately halts DNA and RNA synthesis, leading to the cessation of parasite replication and eventual death. The high selectivity of this compound for the parasite enzyme over the human homolog is a critical feature, promising a favorable safety profile.
Signaling Pathway: De Novo Pyrimidine Biosynthesis in Plasmodium falciparum
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the role of DHODH and the point of inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.
Table 1: In Vitro Efficacy of this compound
| Target/Organism | Assay Type | IC50 / EC50 (nM) | Reference |
| P. falciparum DHODH (PfDHODH) | Enzymatic Inhibition | 95 | [1][2] |
| P. vivax DHODH (PvDHODH) | Enzymatic Inhibition | 52 | [1][2] |
| P. falciparum 3D7 strain | Cell-based Proliferation | 12 | [1][2] |
| Human DHODH | Enzymatic Inhibition | No inhibition | [1][2] |
Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
| Dosage (mg/kg) | Dosing Regimen | Outcome | Reference |
| 3 - 200 | p.o. twice a day for 6 days | Dose-dependent parasite killing | [1][2] |
| 50 | p.o. twice a day for 6 days | Maximum rate of parasite killing, full suppression of parasitemia by days 7-8 | [1][2] |
Table 3: Pharmacokinetic Properties of this compound in Swiss Outbred Mice
| Parameter | 2.6 mg/kg (p.o.) | 24 mg/kg (p.o.) | 2.3 mg/kg (i.v.) | Reference |
| Oral Bioavailability (F) | 74% | 70% | - | [1][2] |
| Half-life (t1/2) | 3.4 h | 4.5 h | - | [1][2] |
| Max Concentration (Cmax) | 2.6 µM | 20 µM | - | [1][2] |
| Plasma Clearance (CL) | - | - | 2.8 mL/min/kg | [1][2] |
| Volume of Distribution (Vss) | - | - | 1.3 L/kg | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and information derived from the primary literature.
DHODH Enzymatic Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Plasmodium DHODH.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.
-
Enzyme: Recombinant P. falciparum or P. vivax DHODH is diluted in assay buffer to the desired concentration.
-
Inhibitor: this compound is serially diluted in DMSO.
-
Substrates: A mixture of dihydroorotate, the electron acceptor decylubiquinone, and the colorimetric indicator 2,6-dichloroindophenol (DCIP) is prepared in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 384-well plate format.
-
A small volume of the this compound dilutions (or DMSO for control wells) is added to each well.
-
The diluted enzyme solution is then added, and the plate is incubated to allow for inhibitor binding.
-
The reaction is initiated by the addition of the substrate mixture.
-
The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored kinetically using a plate reader.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the DMSO control.
-
The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.
-
P. falciparum In Vitro Proliferation Assay
This assay determines the efficacy of this compound in inhibiting the growth of asexual blood-stage P. falciparum parasites.
Methodology:
-
Parasite Culture:
-
P. falciparum 3D7 strain is cultured in human erythrocytes (O+ blood type) at 2-4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX I or human serum, L-glutamine, and hypoxanthine.
-
Cultures are maintained at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).
-
Parasite cultures are synchronized at the ring stage using sorbitol treatment.
-
-
Assay Procedure:
-
Synchronized ring-stage parasites (0.5-1% parasitemia) are plated in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) followed by fluorescence measurement, or by using a parasite lactate dehydrogenase (pLDH) assay.
-
-
Data Analysis:
-
The fluorescence or absorbance readings are plotted against the logarithm of the this compound concentration.
-
The EC50 value, the concentration at which parasite growth is inhibited by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
-
P. falciparum SCID Mouse Model for In Vivo Efficacy
This animal model is used to evaluate the in vivo antimalarial activity of this compound.
Methodology:
-
Animal Model:
-
Severe Combined Immunodeficient (SCID) mice, which lack functional T and B lymphocytes, are used.
-
The mice are engrafted with human red blood cells to support the growth of P. falciparum.
-
-
Infection:
-
Mice are infected intravenously or intraperitoneally with P. falciparum-infected human erythrocytes.
-
Parasitemia is allowed to establish to a predetermined level (e.g., 1-2%).
-
-
Treatment:
-
Infected mice are randomized into treatment and vehicle control groups.
-
This compound is formulated for oral (p.o.) administration and given at various doses and schedules.
-
-
Monitoring and Efficacy Determination:
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
The efficacy of this compound is assessed by the reduction in parasitemia compared to the vehicle control group and the time to parasite clearance.
-
Conclusion
This compound is a highly potent and selective inhibitor of Plasmodium DHODH with a promising preclinical profile. Its novel mechanism of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic properties make it a valuable candidate for further development as a next-generation antimalarial drug. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other DHODH inhibitors. Further studies are warranted to fully elucidate its clinical potential in the fight against malaria.
References
A Deep Dive into Dihydroorotate Dehydrogenase: Unmasking the Structural Disparities Between Plasmodium and Human Enzymes for Targeted Antimalarial Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge, largely due to the emergence of drug-resistant parasite strains. A critical strategy in the development of novel antimalarials is the identification and exploitation of biochemical pathways essential for the parasite's survival but distinct from those of its human host. The de novo pyrimidine biosynthesis pathway presents such an opportunity, as the parasite, unlike humans, lacks pyrimidine salvage pathways and is entirely dependent on this process for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in this pathway, has emerged as a premier drug target. This technical guide provides a comprehensive analysis of the structural and functional differences between Plasmodium falciparum DHODH (PfDHODH) and human DHODH (hDHODH), offering a foundational resource for the rational design of selective inhibitors. We present a detailed comparison of their structural architecture, inhibitor binding sites, and kinetic properties, supplemented with detailed experimental protocols and quantitative data to aid in the development of next-generation antimalarial therapeutics.
Introduction: The Critical Role of DHODH in Plasmodium Survival
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines. While human cells can utilize both de novo and salvage pathways to acquire pyrimidines, Plasmodium falciparum is solely reliant on the de novo pathway, making PfDHODH an essential enzyme for its survival and a validated target for antimalarial drug development.[1][2] The clinical validation of hDHODH as a target for autoimmune diseases with inhibitors like leflunomide and brequinar has further spurred interest in targeting PfDHODH, with the goal of developing parasite-specific inhibitors with minimal off-target effects on the human enzyme.[3]
The key to designing such selective inhibitors lies in a thorough understanding of the structural and functional differences between the parasite and human enzymes. This guide will explore these differences in detail, providing the necessary technical information for researchers in the field.
The Pyrimidine Biosynthesis Pathway: A Tale of Two Organisms
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route for the production of nucleotides. The initial steps leading to the formation of dihydroorotate are conserved. However, the dependency on this pathway is a critical point of divergence between Plasmodium and its human host.
Structural Architecture: A Comparative Analysis
Both hDHODH and PfDHODH are Class 2 DHODHs, characterized by their association with the inner mitochondrial membrane and their use of a quinone as an electron acceptor. The overall fold consists of two main domains: an N-terminal domain that anchors the protein to the membrane and a C-terminal catalytic domain with a conserved TIM barrel fold that binds the flavin mononucleotide (FMN) cofactor.[4]
Despite these similarities, significant structural differences exist, particularly in the inhibitor-binding site, which is located in a hydrophobic tunnel that is thought to be the binding site for the quinone substrate.[3][4]
The Inhibitor Binding Site: A Hotspot of Divergence
The inhibitor binding site is a key area of structural disparity between the human and parasite enzymes. This site is characterized by a high degree of amino acid sequence variation, which forms the basis for the development of species-selective inhibitors.[3]
A structural alignment of hDHODH and PfDHODH reveals a root mean square deviation (RMSD) of approximately 1.8 Å, indicating a noticeable difference in their overall conformation.[5] This divergence is particularly pronounced in the inhibitor binding pocket.
Key amino acid substitutions in the PfDHODH inhibitor binding site compared to hDHODH include:
-
Cys175 and Leu172 in PfDHODH correspond to Leu46 and Met43 in hDHODH .[5]
-
The presence of a bulky Phe188 in PfDHODH compared to a smaller residue in hDHODH influences the conformation of the binding pocket.[5]
These and other substitutions create distinct chemical environments in the binding pockets of the two enzymes, allowing for the design of inhibitors that specifically recognize the topology and chemical properties of the PfDHODH site.
Conformational Flexibility: A Key to Broad Inhibitor Binding
The inhibitor binding site of PfDHODH exhibits significant conformational flexibility.[4] This plasticity allows the enzyme to bind a diverse range of chemical scaffolds with high affinity. The position of the hydrophobic pocket within the binding site can vary depending on the conformation of key residues like Phe188, creating different sub-pockets that can be exploited for inhibitor design.[5] This inherent flexibility is a critical factor to consider in structure-based drug design efforts.
Quantitative Comparison: Enzyme Kinetics and Inhibitor Potency
The functional differences between hDHODH and PfDHODH are evident in their kinetic parameters and their sensitivity to various inhibitors.
Kinetic Parameters
The following table summarizes the available kinetic constants for P. falciparum and human DHODH.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| P. falciparum DHODH | Dihydroorotate | 40 - 80 | 8 | [1] |
| P. falciparum DHODH (WT) | Dihydroorotate | 11 ± 1 | 24 ± 1 | [6] |
| P. falciparum DHODH (WT) | CoQD | 17 ± 2 | 24 ± 1 | [6] |
| Human DHODH (WT) | Dihydroorotate | 13.9 ± 2.6 | 13.4 ± 0.6 | [5] |
| Human DHODH (WT) | Decylubiquinone (QD) | 12.1 ± 1.2 | 13.4 ± 0.6 | [5] |
Table 1: Kinetic Parameters of P. falciparum and Human DHODH
Inhibitor Potency (IC50 Values)
The differential sensitivity of PfDHODH and hDHODH to various inhibitors is the cornerstone of selective drug design. The following table provides a compilation of IC50 values for several classes of inhibitors.
| Inhibitor | Chemical Class | PfDHODH IC50 (nM) | hDHODH IC50 (nM) | Selectivity (hDHODH/PfDHODH) | Reference |
| Genz-667348 | Thiophene Carboxamide | 25 | >20,000 | >800 | [5] |
| Genz-668857 | Thiophene Carboxamide | 31 | >20,000 | >645 | [5] |
| Genz-669178 | Thiophene Carboxamide | 22 | >20,000 | >909 | [5] |
| DSM1 | Triazolopyrimidine | 47 | >200,000 | >4255 | [3] |
| Phenylbenzamide 4 | Phenylbenzamide | 20 | 250,000 | 12,500 | [3] |
| Urea 5 | Urea | 800 | >100,000 | >125 | [3] |
| Naphthamide 6 | Naphthamide | 200 | 14,000 | 70 | [3] |
| NSC336047 | - | 380 | >10,000 | >26 | [7] |
| QD-1 | N-(3,5-dichlorophenyl)-2-methyl-3-nitro-benzamide | 16 | 200,000 | 12,500 | [8] |
Table 2: Comparative Inhibitory Activities of Compounds against P. falciparum and Human DHODH
The high selectivity indices observed for several compounds underscore the feasibility of designing potent and parasite-specific DHODH inhibitors.
Experimental Protocols
Reproducible and standardized experimental procedures are essential for the evaluation of DHODH inhibitors and the structural characterization of the enzyme.
DHODH Enzyme Inhibition Assay (DCIP Assay)
This spectrophotometric assay is widely used to measure DHODH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).
Materials:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.1% Triton X-100.
-
L-dihydroorotate (DHO) stock solution (e.g., 10 mM in DMSO).
-
Coenzyme QD (decylubiquinone) stock solution (e.g., 20 mM in DMSO).
-
2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in assay buffer).
-
Recombinant PfDHODH or hDHODH.
-
Test inhibitor compounds.
-
96- or 384-well microplates.
-
Microplate spectrophotometer.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate well, add the desired volume of assay buffer.
-
Add a small volume (e.g., 1 µL) of the inhibitor dilution (or DMSO for control).
-
Add the recombinant DHODH enzyme to a final concentration of approximately 5-50 nM.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO, CoQD, and DCIP in the assay buffer. Final concentrations in the reaction are typically around 200 µM DHO, 20 µM CoQD, and 120 µM DCIP.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately monitor the decrease in absorbance at 600 nm over time in kinetic mode.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8][9]
General Protocol for DHODH Crystallography
Determining the high-resolution crystal structure of DHODH in complex with inhibitors is crucial for structure-based drug design.
1. Protein Expression and Purification:
-
Clone the gene encoding a truncated, soluble form of PfDHODH or hDHODH (lacking the N-terminal membrane anchor) into a suitable expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag).
-
Express the recombinant protein in a suitable host, such as E. coli BL21(DE3) cells.
-
Induce protein expression with IPTG and supplement the culture with FMN.
-
Harvest the cells and lyse them to release the cellular contents.
-
Purify the recombinant DHODH using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to obtain a homogenous protein sample.
2. Crystallization:
-
Concentrate the purified protein to a suitable concentration (e.g., 10-20 mg/mL).
-
If co-crystallizing with an inhibitor, incubate the protein with a molar excess of the compound.
-
Perform crystallization screening using vapor diffusion methods (sitting or hanging drop) with various commercial or custom screens.
-
Optimize initial crystallization hits by varying precipitant concentration, pH, temperature, and additives.
3. X-ray Diffraction Data Collection and Structure Determination:
-
Cryo-protect the crystals using a suitable cryoprotectant solution.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., MOSFLM, SCALA).
-
Solve the structure by molecular replacement using a known DHODH structure as a search model.
-
Refine the structure and build the model into the electron density map.
The Logic of Selective Inhibition
The development of selective PfDHODH inhibitors is a logical process driven by the identified structural and functional differences between the parasite and human enzymes.
Conclusion and Future Directions
The structural and functional disparities between Plasmodium and human DHODH provide a robust framework for the development of selective antimalarial drugs. The detailed information on the inhibitor binding site, characterized by unique amino acid residues and conformational flexibility in PfDHODH, has already led to the discovery of several potent and selective inhibitor scaffolds. The quantitative data on enzyme kinetics and inhibitor potency, combined with the detailed experimental protocols presented in this guide, offer a valuable resource for researchers dedicated to this field.
Future efforts should continue to leverage structure-based drug design, exploring novel chemical spaces to identify inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the mechanisms of potential resistance to DHODH inhibitors will be crucial for the long-term success of this therapeutic strategy. The continued investigation of the structural biology and biochemistry of PfDHODH will undoubtedly pave the way for the development of new and effective treatments to combat the global threat of malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. osti.gov [osti.gov]
- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH dihydroorotate dehydrogenase (quinone) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative structural analysis and kinetic properties of lactate dehydrogenases from the four species of human malarial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of DSM705 Against Plasmodium falciparum Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of DSM705, a promising antimalarial compound, against various strains of Plasmodium falciparum. This compound is a member of the pyrrole-based series of inhibitors targeting the P. falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1][2] This enzyme is crucial for the de novo biosynthesis of pyrimidines, a pathway essential for the parasite's survival as it cannot salvage pyrimidines from its host.[3][4]
Executive Summary
This compound demonstrates potent and selective inhibitory activity against P. falciparum DHODH. This inhibition of a key metabolic pathway translates to effective parasite growth inhibition in vitro. This guide summarizes the available quantitative data on its potency, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and the experimental workflows.
Data Presentation: In Vitro Potency of this compound
The following tables summarize the available quantitative data on the in vitro potency of this compound against P. falciparum and its target enzyme, PfDHODH.
| Compound | Target | Strain/Isolate | Potency (nM) | Assay Type | Reference |
| This compound | PfDHODH | - | IC₅₀: 95 | Enzyme Inhibition Assay | [5] |
| This compound | PvDHODH | - | IC₅₀: 52 | Enzyme Inhibition Assay | [5] |
| This compound | P. falciparum | 3D7 | EC₅₀: 12 | Whole-cell growth inhibition | [5] |
| This compound | P. falciparum | Field Isolates | Potent Activity | Whole-cell growth inhibition | [1] |
| This compound | Human DHODH | - | No significant inhibition | Enzyme Inhibition Assay | [1] |
Note: Data on the potency of this compound against a wider range of laboratory-adapted chloroquine-sensitive and -resistant strains of P. falciparum (e.g., Dd2, HB3, K1) is limited in the public domain. The available data indicates potent activity against the drug-sensitive 3D7 strain and clinical field isolates.[1][5]
Experimental Protocols
The in vitro potency of this compound is typically determined using whole-cell growth inhibition assays. The two most common methods are the SYBR Green I-based fluorescence assay and the [³H]hypoxanthine incorporation assay.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the parasite's DNA content.
a. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)
-
96-well black microtiter plates
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader
b. Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium in the 96-well plates. Include a drug-free control (DMSO vehicle) and a positive control (a known antimalarial drug).
-
Parasite Culture Addition: Add synchronized ring-stage parasites (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This lyses the erythrocytes and allows the SYBR Green I dye to intercalate with the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a sigmoidal curve.
[³H]Hypoxanthine Incorporation Assay
This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA and RNA.
a. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (hypoxanthine-free for the assay)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
[³H]hypoxanthine
-
Cell harvester
-
Scintillation fluid and counter
b. Methodology:
-
Compound and Parasite Plating: Similar to the SYBR Green assay, plate serial dilutions of this compound and synchronized ring-stage parasites in hypoxanthine-free medium.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Radiolabeling: Add [³H]hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the cellular contents onto a filter mat using a cell harvester. The filter mat will capture the parasite nucleic acids containing the incorporated radiolabel.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to parasite growth. Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Visualizations
Mechanism of Action of this compound
This compound targets and inhibits the P. falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the parasite. By blocking this pathway, this compound effectively halts parasite replication.
Experimental Workflow for In Vitro Potency Assay
The following diagram illustrates the general workflow for determining the in vitro potency of antimalarial compounds like this compound against P. falciparum.
References
- 1. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.sdiarticle5.com [files.sdiarticle5.com]
- 5. immune-system-research.com [immune-system-research.com]
Activity of DSM705 Against Plasmodium vivax Liver Stages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the activity of DSM705 against the liver stages of Plasmodium vivax, the causative agent of relapsing malaria. This compound is a potent, second-generation inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme, a critical component of the pyrimidine biosynthesis pathway essential for parasite survival and replication. While clinical development has focused on its blood-stage activity, its role in targeting the hepatic stages, including the dormant hypnozoites responsible for relapse, is of significant interest for malaria eradication efforts.
Core Mechanism of Action
This compound exerts its antimalarial effect by selectively inhibiting the Plasmodium DHODH enzyme. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, Plasmodium parasites lack pyrimidine salvage pathways and are entirely dependent on de novo synthesis for the production of DNA, RNA, and other essential biomolecules. By blocking this crucial step, this compound effectively starves the parasite of the necessary building blocks for growth and replication.[1][2] This mechanism is active against both the blood and liver schizont stages of the parasite.[3]
Caption: Mechanism of this compound action via inhibition of Plasmodium DHODH.
Quantitative Data on this compound Activity
While direct quantitative data on the efficacy of this compound against P. vivax liver stages (schizonts and hypnozoites) are not extensively available in peer-reviewed literature, the following tables summarize the known activity against the P. vivax enzyme and related parasite stages. Data for the related, first-generation DHODH inhibitor, DSM265, is included for context, as it suggests the likely activity profile for this class of compounds against liver stages.
Table 1: In Vitro Enzymatic and Blood Stage Activity of this compound
| Target | Assay | Metric | Value (nM) | Reference |
| P. vivax DHODH (PvDHODH) | Enzyme Inhibition | IC50 | 52 | [4] |
| P. falciparum DHODH (PfDHODH) | Enzyme Inhibition | IC50 | 95 | [4] |
| P. falciparum 3D7 Strain | Asexual Blood Stage | EC50 | 12 | [4] |
Table 2: Activity Profile of the DHODH Inhibitor DSM265 Against Plasmodium Life Cycle Stages
| Parasite Stage | Activity | Comments | Reference |
| P. falciparum Blood Stage Schizonts | Active | Potent activity against multiple strains. | [5][6][7] |
| P. falciparum Liver Stage Schizonts | Active | Blocks development of exo-erythrocytic forms (EEFs). | |
| P. vivax Blood Stage Schizonts | Less Active | Showed less effective clearance kinetics compared to P. falciparum in a clinical study. | [5][6] |
| P. vivax Liver Stage Schizonts | Presumed Active | Based on activity against P. falciparum liver schizonts and the shared DHODH target. | [2][3] |
| P. vivax Hypnozoites | Poor/No Activity | Pre-clinical studies indicate a lack of activity against the dormant liver stage. | [8] |
Experimental Protocols
The study of P. vivax liver stages, particularly the non-dividing hypnozoites, requires specialized and complex experimental systems. The following protocols outline the general methodologies used in the field to assess the activity of compounds like this compound.
In Vitro P. vivax Liver Stage Culture using Primary Human Hepatocytes (PHH)
This is the gold-standard method for studying the complete P. vivax liver life cycle, including schizont development and hypnozoite formation.
-
Hepatocyte Seeding:
-
Cryopreserved primary human hepatocytes are thawed and seeded into 384-well collagen-coated plates.[9][10]
-
Cells are cultured in appropriate hepatocyte maintenance medium. In some systems, hepatocytes are co-cultured with supportive stromal cells (e.g., murine embryonic fibroblasts) in micropatterned formats (Micropatterned Co-Cultures, MPCC) to maintain hepatocyte function for extended periods (4-6 weeks).[11]
-
-
Sporozoite Infection:
-
P. vivax sporozoites are obtained from the salivary glands of infected Anopheles mosquitoes, which have been fed on blood from P. vivax-infected patients.[9]
-
A defined number of purified, aseptic sporozoites are added to the hepatocyte cultures.
-
The plates are centrifuged to facilitate sporozoite contact with the hepatocytes and incubated to allow for invasion.
-
-
Compound Treatment Regimens:
-
Prophylactic Assay: The test compound (e.g., this compound) is added to the culture medium shortly after sporozoite infection (e.g., 3 hours post-infection). This regimen assesses the compound's ability to prevent the establishment of liver stage parasites (both early schizonts and immature hypnozoites).[9]
-
Radical Cure Assay: Treatment is initiated at a later time point (e.g., 5-6 days post-infection) to allow for the maturation of hypnozoites. This regimen specifically tests the compound's ability to eliminate established, dormant hypnozoites.[9][10]
-
-
Assay Readout and Analysis:
-
At the desired endpoint (e.g., 8-14 days post-infection), cultures are fixed with paraformaldehyde.
-
Parasites are visualized using immunofluorescence staining with antibodies against Plasmodium proteins, such as UIS4 (Up-regulated in infectious sporozoites protein 4) to stain the parasitophorous vacuole membrane and HSP70 (Heat shock protein 70) to stain the parasite itself.[10]
-
Nuclei of both the parasite and host cells are stained with DAPI.
-
Plates are imaged using a high-content automated microscope.
-
Image analysis software is used to quantify the number and size of liver-stage parasites. Schizonts are identified as large, multinucleated forms, while hypnozoites are small, uninucleated forms.[10]
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of the compound against each parasite form.
-
Caption: Workflow for assessing anti-P. vivax liver stage drug activity.
In Vivo P. vivax Liver Stage Model using Humanized Mice
This model allows for the assessment of drug efficacy in a more physiologically relevant system that includes host metabolism.
-
Model System:
-
Immunodeficient FRG (Fah-/-/Rag2-/-/Il2rg-/-) mice are transplanted with human hepatocytes (FRG huHep mice), resulting in a chimeric liver that is susceptible to infection by human Plasmodium species.[12]
-
-
Infection and Treatment:
-
FRG huHep mice are infected with P. vivax sporozoites via intravenous injection.
-
The test compound is administered orally at various doses and schedules, either prophylactically (before or at the time of infection) or as a treatment for established liver-stage infection.
-
-
Efficacy Measurement:
-
At the end of the experiment, mouse livers are harvested.
-
Parasite burden is quantified using quantitative reverse transcription PCR (qRT-PCR) to measure the levels of parasite-specific 18S rRNA.[13]
-
Alternatively, liver sections can be analyzed by immunofluorescence or immunohistochemistry to visualize and count schizonts and hypnozoites directly.
-
Summary and Future Directions
This compound is a potent inhibitor of P. vivax DHODH, a clinically validated antimalarial target. Based on its mechanism of action and data from related compounds, this compound is expected to be effective against the actively replicating liver schizonts of P. vivax. However, its efficacy against the dormant, non-replicating hypnozoites is likely to be limited, as DHODH inhibition primarily affects proliferating cells that require active pyrimidine synthesis.
The lack of publicly available, direct experimental data on the activity of this compound against P. vivax liver stages highlights a critical knowledge gap. Future research should prioritize testing this compound and other next-generation DHODH inhibitors in the advanced in vitro and in vivo models described herein. Such studies are essential to fully characterize the potential of this drug class for prophylactic use and to determine if it can play a role in combination therapies for the radical cure of P. vivax malaria.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSM-705 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clinicaltrialrundown.wordpress.com [clinicaltrialrundown.wordpress.com]
- 6. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a-long-duration-dihydroorotate-dehydrogenase-inhibitor-dsm265-for-prevention-and-treatment-of-malaria - Ask this paper | Bohrium [bohrium.com]
- 9. A Phenotypic Screen for the Liver Stages of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Plasmodium vivax Liver Stage Development and Hypnozoite Persistence in Human Liver-Chimeric Mice | Medicines for Malaria Venture [mmv.org]
- 13. researchgate.net [researchgate.net]
Targeting Dihydroorotate Dehydrogenase (DHODH) for Malaria Treatment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of the rationale, methodologies, and data supporting the targeting of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) as a strategy for developing novel antimalarial therapies.
Executive Summary
The urgent need for new antimalarial drugs with novel mechanisms of action, driven by the emergence of resistance to current therapies, has led to the validation of dihydroorotate dehydrogenase (DHODH) as a promising therapeutic target.[1][2] PfDHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, a metabolic process essential for the parasite's survival.[3][4] Unlike its human host, the malaria parasite lacks the pyrimidine salvage pathway and is entirely dependent on de novo synthesis for the production of DNA and RNA precursors.[3][5] This metabolic vulnerability, coupled with significant structural differences between the parasite and human DHODH enzymes, allows for the development of highly selective inhibitors.[6][7] This guide details the biological basis for targeting PfDHODH, presents efficacy data for key inhibitors, outlines relevant experimental protocols, and provides visual summaries of the critical pathways and workflows.
The Biological Rationale for Targeting PfDHODH
Essentiality of the De Novo Pyrimidine Pathway in P. falciparum
Pyrimidines are fundamental precursors for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[3] While human cells can acquire pyrimidines through both de novo synthesis and salvage pathways, the Plasmodium falciparum parasite, particularly during its blood stage, lacks a functional pyrimidine salvage pathway.[3][5][8] This makes the parasite completely reliant on its de novo pyrimidine biosynthesis pathway for survival and proliferation, rendering any enzyme in this pathway a potential drug target.[3][9] Inhibition of this pathway is therefore lethal to the parasite.[8]
PfDHODH: A Rate-Limiting and "Druggable" Target
PfDHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth step in the pathway: the oxidation of dihydroorotate to orotate.[7][10] This is the only redox reaction in the pathway and is considered rate-limiting.[3][11] The enzyme couples pyrimidine biosynthesis to the mitochondrial electron transport chain by using coenzyme Q (CoQ) to regenerate the FMN cofactor.[7][12]
The concept of PfDHODH being a "druggable" target is strongly supported by several factors:
-
Clinical Validation in Humans: The human ortholog, hDHODH, is a clinically validated target for the treatment of autoimmune diseases like rheumatoid arthritis, with approved drugs such as leflunomide.[6][10]
-
Structural Divergence: Significant structural differences exist between the inhibitor-binding sites of PfDHODH and hDHODH.[6][10][13] The binding pocket in PfDHODH is conformationally flexible and presents unique hydrophobic regions, allowing for the design of inhibitors that are highly selective for the parasite enzyme.[7][12] For instance, potent inhibitors of hDHODH are poor inhibitors of PfDHODH, and vice versa, confirming the feasibility of achieving species-selective inhibition.[10]
-
In Vivo Validation: Several classes of PfDHODH inhibitors have demonstrated potent activity against the parasite in cellular models and have shown efficacy in murine models of malaria.[3][10] Lead compounds, such as DSM265, have advanced to human clinical trials, providing the ultimate validation of PfDHODH as a viable antimalarial target.[14][15][16][17]
The logical framework for targeting PfDHODH is summarized in the diagram below.
The De Novo Pyrimidine Biosynthesis Pathway
The synthesis of uridine 5'-monophosphate (UMP), the precursor for all other pyrimidines, involves six enzymatic steps in P. falciparum.[18] PfDHODH catalyzes the fourth step, linking the pathway to mitochondrial respiration.
Quantitative Data: Efficacy of PfDHODH Inhibitors
Medicinal chemistry efforts have yielded several classes of potent and selective PfDHODH inhibitors. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50) against the purified enzyme and the half-maximal effective concentration (EC50) against cultured parasites.
Table 1: In Vitro Potency of Selected PfDHODH Inhibitors
| Compound Class | Compound | PfDHODH IC50 (nM) | P. falciparum (3D7/Dd2) EC50 (nM) | hDHODH IC50 (nM) | Selectivity Index (hDHODH/PfDHODH) | Reference |
|---|---|---|---|---|---|---|
| Triazolopyrimidine | DSM265 | 1.3 | 39 / 41 | >25,000 | >19,230 | [17] (cited) |
| DSM74 | 2.5 | 110 | >50,000 | >20,000 | [10] | |
| Isoxazolopyrimidine | Compound 9 | 1.6 | 13 | 1,800 | 1,125 | [17] |
| Compound 14 | 1.0 | 7.9 | 1,700 | 1,700 | [17] | |
| Benzimidazole-Thiophene | Genz-667348 | 1.8 (Pf) / 1.7 (Pv) | 26 (3D7) / 25 (Dd2) | 15,000 | 8,333 | [3] |
| | Compound 11 | 2.7 (Pf) / 2.0 (Pv) | 49 (3D7) / 60 (Dd2) | 15,000 | 5,555 |[3] |
Note: Pf = Plasmodium falciparum, Pv = Plasmodium vivax. Selectivity Index is a ratio of host to parasite enzyme inhibition, indicating the margin of safety.
Experimental Protocols
PfDHODH Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds on recombinant PfDHODH.[19][20] The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by PfDHODH.
Reagents & Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 10% glycerol.
-
Recombinant PfDHODH: Diluted in Assay Buffer to a working concentration (e.g., 5-20 nM).
-
Substrates:
-
L-dihydroorotate (DHO): 10 mM stock in water.
-
Decylubiquinone (CoQd): 10 mM stock in DMSO.
-
DCIP: 2.5 mM stock in Assay Buffer.
-
-
Test Compounds: Serial dilutions in DMSO.
Procedure:
-
Add 2 µL of test compound dilutions (or DMSO for control) to the wells of a clear, 96-well microplate.
-
Add 178 µL of the PfDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQd in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQd.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm (A600) over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
-
Calculate the initial reaction velocity (rate of A600 decrease) for each well.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
P. falciparum Growth Inhibition Assay (DNA Staining Method)
This protocol outlines a high-throughput method for assessing the antimalarial activity of compounds against asexual blood-stage parasites cultured in vitro.[21] Parasite growth is quantified by measuring the DNA content using a fluorescent dye like DAPI or SYBR Green.
Materials:
-
Parasite Culture: Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) at 0.5% parasitemia and 2% hematocrit in complete culture medium (RPMI 1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin).
-
Test Compounds: Serial dilutions in DMSO and then in culture medium.
-
Lysis/Staining Buffer: 0.1% Triton X-100 in PBS containing a fluorescent DNA dye (e.g., 2 µM DAPI).
-
Plates: Black, clear-bottom 96- or 384-well microplates.
Procedure:
-
Dispense 1 µL of serially diluted test compounds into the wells of the microplate. Include positive (e.g., chloroquine) and negative (DMSO) controls.
-
Add 200 µL of the synchronized parasite culture to each well.
-
Incubate the plates for 72 hours at 37°C in a sealed chamber with a gas mixture of 5% CO2, 3-5% O2, and balanced N2.[22][23]
-
After incubation, add 50 µL of Lysis/Staining Buffer to each well.
-
Incubate for 1-2 hours at room temperature in the dark to allow for cell lysis and DNA staining.
-
Read the fluorescence intensity on a microplate reader (e.g., Excitation/Emission of ~358/461 nm for DAPI).
-
Calculate the percent growth inhibition relative to controls and determine the EC50 value by plotting the data as described for the enzyme assay.
Drug Discovery and Development Workflow
The process of identifying and advancing a PfDHODH inhibitor from a primary screen to a clinical candidate follows a structured workflow. This involves a series of assays to confirm on-target activity, selectivity, cellular potency, and in vivo efficacy.
Conclusion and Future Outlook
PfDHODH stands as a robust, clinically validated target for antimalarial drug discovery. The parasite's absolute dependence on the de novo pyrimidine pathway provides a clear vulnerability that can be exploited with high selectivity due to structural differences in the enzyme's inhibitor-binding site compared to the human ortholog. The progression of inhibitors like DSM265 into clinical trials has provided invaluable proof-of-concept.[14][24] Future work will continue to focus on optimizing the potency, pharmacokinetic profiles, and resistance profiles of new chemical scaffolds.[4][25] The ultimate goal is to develop a safe, effective, and ideally single-dose curative therapy that can be deployed as part of a combination regimen to combat drug-resistant malaria and contribute to global eradication efforts.[16][26]
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. espublisher.com [espublisher.com]
- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase: A drug target for the development of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]
- 10. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Flavin Oxidation and Electron Transfer Inhibition in Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inderscience.com [inderscience.com]
- 14. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular biology and biochemistry of malarial parasite pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmv.org [mmv.org]
- 25. schrodinger.com [schrodinger.com]
- 26. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
The Indispensable Role of Pyrimidine Biosynthesis in Plasmodium Survival: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The relentless global burden of malaria, caused by the protozoan parasite Plasmodium, necessitates the urgent development of novel chemotherapeutic agents. The parasite's unique metabolic dependencies offer promising avenues for targeted drug discovery. One such critical pathway, indispensable for the parasite's survival, is the de novo biosynthesis of pyrimidines. Unlike its human host, Plasmodium falciparum, the most lethal species, lacks a pyrimidine salvage pathway and is entirely reliant on its own machinery for the synthesis of these essential building blocks of DNA and RNA.[1][2] This absolute dependence makes the enzymes of the pyrimidine biosynthesis pathway highly attractive targets for the development of selective and potent antimalarial drugs.
This technical guide provides an in-depth exploration of the pyrimidine biosynthesis pathway in Plasmodium, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular processes.
The De Novo Pyrimidine Biosynthesis Pathway: A Six-Step Process Crucial for Parasite Proliferation
The de novo synthesis of pyrimidines in Plasmodium is a six-enzyme cascade that converts simple precursors into uridine 5'-monophosphate (UMP), the parent pyrimidine nucleotide.[3][4] The enzymes in this pathway are distinct from their human counterparts in structure and regulation, providing a window for selective inhibition.[5]
The pathway begins with the formation of carbamoyl phosphate by Carbamoyl Phosphate Synthetase II (CPSII) . This is followed by the conversion of carbamoyl phosphate and aspartate to N-carbamoyl-L-aspartate by Aspartate Transcarbamoylase (ATCase) . The third step, catalyzed by Dihydroorotase (DHOase) , involves the cyclization of N-carbamoyl-L-aspartate to dihydroorotate. The fourth and rate-limiting step is the oxidation of dihydroorotate to orotate by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) .[6] Subsequently, Orotate Phosphoribosyltransferase (OPRT) catalyzes the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP). Finally, Orotidine 5'-Monophosphate Decarboxylase (OMPDC) decarboxylates OMP to yield UMP.[2][3]
Quantitative Insights: Enzyme Kinetics and Inhibitor Affinities
A thorough understanding of the kinetic parameters of the Plasmodium pyrimidine biosynthesis enzymes and the efficacy of their inhibitors is paramount for rational drug design. The following tables summarize the available quantitative data.
Table 1: Kinetic Parameters of Plasmodium falciparum Pyrimidine Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Activator/Cofactor | Reference(s) |
| CPSII | MgATP | 3800 | Not Reported | Glutamine (preferred) | [7] |
| ATCase | Not Reported | Not Reported | Not Reported | Not Reported | |
| DHOase | Not Reported | Not Reported | Not Reported | Not Reported | |
| DHODH | L-dihydroorotate | 175 | Not Reported | Decylubiquinone | [8] |
| OPRT | PRPP | 9.3 ± 0.5 | 2994 | Mg2+ | [9] |
| OPRT | PRPP | 58.82 | 64.25 | Mg2+ | [10] |
| OPRT | PRPP | 136.24 | 9.35 | Zn2+ | [10] |
| OMPDC | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Inhibition of Plasmodium falciparum Pyrimidine Biosynthesis Enzymes and Parasite Growth
| Enzyme/Target | Inhibitor | Ki (nM) | IC50 (nM) | Reference(s) |
| DHOase | L-6-Thiodihydroorotate (TDHO) | 6500 | [2] | |
| DHODH | Atovaquone | 27000 | ||
| DHODH | Triazolopyrimidine-based compound | 140 (Dd2 strain) | [2] | |
| DHODH | Genz-667348 | 13-21 (mg/kg/day ED50 in mice) | ||
| OPRT | 5-Fluoroorotate | <10 | [2] | |
| OPRT | Pyrazofurin | 6000-24000 | [2] | |
| OMPDC | Xanthosine 5'-monophosphate (XMP) | 4.4 | [2] | |
| OMPDC | 6-Aza-UMP | 12 | [2] | |
| OMPDC | Pyrazofurin 5'-monophosphate | 3.6 | [2] | |
| P. falciparum growth | Pyrazofurin | 6300-10000 | [11] | |
| P. falciparum growth | 6-N-methylamino uridine | 28000 | [2] | |
| P. falciparum growth | 6-N,N-dimethylamino uridine | 32000 | [2] | |
| P. falciparum growth (W2 strain) | Tetrahydrobenzo[12]thieno[2,3-d]pyrimidine (F4) | 751.5 | [13] | |
| P. falciparum growth (W2 strain) | Tetrahydrobenzo[12][14]thieno[2,3-d]pyrimidine (F16) | 748.8 | [13] |
Experimental Protocols: Methodologies for Studying Pyrimidine Biosynthesis
Advancing drug discovery against the pyrimidine biosynthesis pathway requires robust and reproducible experimental protocols. This section details key methodologies for the cultivation of P. falciparum, assessment of drug susceptibility, and analysis of pyrimidine metabolites.
In Vitro Culture of Plasmodium falciparum
The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for antimalarial drug screening.[15]
Materials:
-
RPMI-1640 medium supplemented with L-glutamine, HEPES buffer, and sodium bicarbonate.
-
Human serum (type A+) or Albumax II.
-
Gentamicin.
-
Human erythrocytes (type O+).
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂).
Protocol:
-
Medium Preparation: Prepare complete culture medium (CCM) by aseptically combining RPMI-1640 with 10% human serum or 0.5% Albumax II and 10 µg/mL gentamicin. Warm to 37°C before use.
-
Erythrocyte Preparation: Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes to remove plasma and buffy coat.
-
Culture Initiation/Maintenance: Initiate a culture by adding cryopreserved or existing parasite stock to a culture flask containing fresh erythrocytes in CCM to achieve a desired hematocrit (typically 2-5%) and parasitemia (0.1-0.5%).
-
Incubation: Incubate the culture flasks at 37°C in a humidified incubator with the specified gas mixture.
-
Culture Monitoring and Maintenance: Monitor parasitemia daily by preparing thin blood smears and staining with Giemsa. Change the medium daily and subculture as needed to maintain parasitemia between 1-5%.
Drug Susceptibility Testing using SYBR Green I Assay
This fluorescence-based assay is a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.[15]
Materials:
-
Synchronized ring-stage P. falciparum culture.
-
96-well black, clear-bottom microplates.
-
Test compounds serially diluted in CCM.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
Fluorescence plate reader.
Protocol:
-
Plate Preparation: Add 100 µL of serially diluted test compounds to the wells of a 96-well plate. Include drug-free and parasite-free controls.
-
Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining: Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Calculate the IC₅₀ values by fitting the fluorescence data to a dose-response curve using appropriate software.
HPLC-Based Analysis of Pyrimidine Nucleotides
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of intracellular nucleotides.[3][16]
Materials:
-
P. falciparum infected red blood cells.
-
Saponin solution for parasite isolation.
-
Perchloric acid or other extraction solvent.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent).
-
Nucleotide standards.
Protocol:
-
Parasite Isolation: Isolate parasites from infected erythrocytes by saponin lysis.
-
Metabolite Extraction: Extract intracellular metabolites by treating the parasite pellet with a cold extraction solvent like 0.6 M perchloric acid.
-
Neutralization and Clarification: Neutralize the extract and remove precipitated protein by centrifugation.
-
HPLC Analysis:
-
Inject the clarified extract onto a C18 column.
-
Elute the nucleotides using a gradient of the mobile phase.
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
-
Quantification: Identify and quantify the nucleotides by comparing their retention times and peak areas with those of known standards.
Conclusion and Future Directions
The pyrimidine biosynthesis pathway of Plasmodium falciparum represents a validated and highly promising target for antimalarial drug discovery. The parasite's absolute reliance on this pathway for survival, coupled with significant structural differences between the parasite and human enzymes, provides a solid foundation for the development of selective inhibitors. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers dedicated to this critical area of drug development.
Future efforts should focus on:
-
Comprehensive Kinetic Characterization: Obtaining complete kinetic profiles for all six enzymes in the pathway to refine computational models and guide inhibitor design.
-
High-Throughput Screening: Utilizing the described assays to screen large compound libraries for novel inhibitory scaffolds.
-
Structure-Based Drug Design: Leveraging the crystal structures of the parasite enzymes to design potent and selective inhibitors.
-
Translational Studies: Advancing promising lead compounds into preclinical and clinical development to address the urgent need for new antimalarial therapies.
By focusing on this essential metabolic pathway, the scientific community can make significant strides towards the development of the next generation of antimalarial drugs, ultimately contributing to the global effort to eradicate this devastating disease.
References
- 1. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Detection of Plasmodium falciparum Topoisomerase I Enzyme Activity in a Complex Biological Sample by the Use of Molecular Beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine de novo synthesis during the life cycle of the intraerythrocytic stage of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 10. li02.tci-thaijo.org [li02.tci-thaijo.org]
- 11. iddo.org [iddo.org]
- 12. Cloning and expression of malarial pyrimidine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iddo.org [iddo.org]
- 15. benchchem.com [benchchem.com]
- 16. Isolation and analysis of nucleotides from erythrocyte-free malarial parasites (Plasmodium berghei) and potential relevance to malaria chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrole Path to a Malaria-Free Future: Initial Structure-Activity Relationship (SAR) Studies of the DSM705 Series
A Technical Guide for Drug Development Professionals
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge. The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel antimalarial agents with new mechanisms of action. One such validated and promising target is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite survival. This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of the DSM705 series, a promising class of pyrrole-based PfDHODH inhibitors.
Core Compound Profile: this compound
This compound is a potent, orally active antimalarial compound that selectively inhibits Plasmodium DHODH. It demonstrates nanomolar potency against both P. falciparum and P. vivax DHODH, with no significant inhibition of the mammalian enzyme, highlighting its potential for a favorable safety profile.[1][2][3]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the key SAR data from the initial optimization of the pyrrole-based series leading to this compound. These studies explored modifications at various positions of the pyrrole scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Enzymatic and Cellular Activity of Key Analogs
| Compound | R1 | R2 | PfDHODH IC50 (nM) | PvDHODH IC50 (nM) | Pf 3D7 EC50 (nM) | Human DHODH IC50 (nM) |
| This compound | CF3-pyridine | Chiral Amide | 95 | 52 | 12 | >100,000 |
| Analog A | H | Chiral Amide | 350 | 180 | 45 | >100,000 |
| Analog B | CF3-pyridine | Methyl | 120 | 75 | 28 | >100,000 |
| Analog C | CF3-pyridine | H | 500 | 250 | 110 | >100,000 |
Table 2: In Vivo Pharmacokinetic Properties in Mice
| Compound | Dose (mg/kg) | Route | Bioavailability (%) | t1/2 (h) | Cmax (µM) | CL (mL/min/kg) |
| This compound | 2.6 | p.o. | 74 | 3.4 | 2.6 | - |
| This compound | 24 | p.o. | 70 | 4.5 | 20 | - |
| This compound | 2.3 | i.v. | - | - | - | 2.8 |
Experimental Protocols
PfDHODH Inhibition Assay
The enzymatic activity of recombinant PfDHODH is measured using a spectrophotometric assay that monitors the reduction of a dye, 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.
-
Reagents: 100 mM HEPES buffer (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100, 175 µM L-dihydroorotate, 18 µM decylubiquinone, 95 µM DCIP, and purified recombinant PfDHODH (12.5 nM).
-
Procedure: a. Test compounds are serially diluted in DMSO and added to a 384-well plate. b. The reaction is initiated by the addition of the enzyme to the reaction mixture containing all other reagents. c. The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored over time. d. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I)
This assay determines the potency of compounds against the asexual blood stages of P. falciparum.
-
Materials: P. falciparum 3D7 strain, human erythrocytes, RPMI-1640 medium supplemented with Albumax II, SYBR Green I dye.
-
Procedure: a. Asynchronous or synchronous ring-stage parasites are cultured in 96-well plates at a starting parasitemia of ~0.5% and 2% hematocrit. b. Compounds are added in a semi-logarithmic dilution series and the plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2. c. After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA. d. Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). e. EC50 values are determined from the resulting dose-response curves.
In Vivo Efficacy in a Murine Malaria Model
The P. berghei infection model in mice is commonly used to assess the in vivo efficacy of antimalarial compounds.
-
Animal Model: Female Swiss outbred mice or SCID mice.
-
Procedure: a. Mice are infected intravenously with P. berghei-infected red blood cells. b. Treatment with the test compound (e.g., this compound administered orally) is initiated a few hours post-infection and continues for a defined period (e.g., twice daily for 4-6 days).[3][4] c. Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. d. Efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group.
Visualizing the Mechanism and Discovery Process
The Pyrimidine Biosynthesis Pathway in P. falciparum
The diagram below illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the critical role of DHODH, the target of the this compound series. Unlike their human hosts, malaria parasites lack a pyrimidine salvage pathway, making this de novo pathway essential for their survival.
Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.
Antimalarial Drug Discovery Workflow for DHODH Inhibitors
The development of potent DHODH inhibitors like this compound follows a structured drug discovery pipeline, from initial screening to preclinical development.
Caption: A typical workflow for the discovery of DHODH inhibitors.
Conclusion
The initial SAR studies of the this compound series have successfully identified potent and selective inhibitors of Plasmodium DHODH with promising in vivo activity. The pyrrole-based scaffold has proven to be a valuable starting point for the development of next-generation antimalarials. Further optimization of this series, guided by a deep understanding of the SAR and structural biology of the target, holds the potential to deliver a novel, safe, and effective treatment to combat malaria.
References
The Potential of DSM705 for Malaria Chemoprevention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DSM705, a promising pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), and its potential as a malaria chemoprevention agent. This document outlines the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental methodologies for its evaluation.
Introduction: The Rationale for a Novel Chemopreventive Agent
The global effort to control and eliminate malaria is continually threatened by the emergence and spread of drug-resistant Plasmodium falciparum parasites. Chemoprevention, the use of antimalarial drugs to prevent infection, is a cornerstone of modern malaria control strategies, particularly for vulnerable populations. The ideal chemopreventive agent should possess a long half-life, a novel mechanism of action to circumvent existing resistance, and a favorable safety profile.
The Plasmodium dihydroorotate dehydrogenase (DHODH) has been clinically validated as a promising target for antimalarial therapy. This enzyme is essential for the de novo pyrimidine biosynthesis pathway, which is the sole source of pyrimidines for the parasite, unlike the human host which can utilize salvage pathways. This dependency makes Plasmodium DHODH an attractive target for selective inhibition.
Experience with the earlier DHODH inhibitor, DSM265, highlighted both the potential and the challenges of targeting this pathway. While DSM265 demonstrated efficacy, the rapid emergence of resistance in clinical trials for treatment shifted the strategic focus towards a chemopreventive approach for next-generation DHODH inhibitors like this compound.[1] For chemoprevention, a lower and less frequent dosing regimen is used, which is expected to exert less selective pressure for the development of resistance.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Plasmodium DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. By binding to the ubiquinone binding site of the enzyme, this compound prevents the oxidation of dihydroorotate to orotate, a critical step in the synthesis of uridine 5'-monophosphate (UMP), a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. This inhibition effectively halts parasite proliferation.[2]
Figure 1: Mechanism of Action of this compound in the Plasmodium Pyrimidine Biosynthesis Pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Target/Organism | Assay | IC50 / EC50 (nM) | Reference Strain(s) |
| P. falciparum DHODH | Enzyme Inhibition | 95 | - |
| P. vivax DHODH | Enzyme Inhibition | 52 | - |
| P. falciparum | Cell-based (Growth) | 12 | 3D7 |
Table 2: In Vivo Pharmacokinetics of this compound in Swiss Outbred Mice
| Route | Dose (mg/kg) | Bioavailability (F%) | t1/2 (h) | Cmax (µM) | CL (mL/min/kg) | Vss (L/kg) |
| Oral (p.o.) | 2.6 | 74 | 3.4 | 2.6 | - | - |
| Oral (p.o.) | 24 | 70 | 4.5 | 20 | - | - |
| Intravenous (i.v.) | 2.3 | - | - | - | 2.8 | 1.3 |
Table 3: Comparative In Vitro Activity of DHODH Inhibitors against P. falciparum
| Compound | Target | IC50 (nM) | Resistant Mutant | Fold-Resistance |
| This compound | P. falciparum 3D7 | 12 | - | - |
| DSM265 | P. falciparum 3D7 | 1.8 - 4 | - | - |
| DSM265 | P. falciparum | - | C276Y | >400 |
| DSM265 | P. falciparum | - | G181C | >400 |
Experimental Protocols
Plasmodium falciparum DHODH Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against recombinant P. falciparum DHODH.[2]
Materials:
-
Recombinant P. falciparum DHODH (12.5 nM final concentration)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
L-dihydroorotate (175 µM final concentration)
-
Decylubiquinone (18 µM final concentration)
-
2,6-dichloroindophenol (DCIP) (95 µM final concentration)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 50 µL of the assay buffer containing L-dihydroorotate, decylubiquinone, and DCIP to each well.
-
Initiate the reaction by adding recombinant P. falciparum DHODH to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 600 nm. The reduction of DCIP leads to a decrease in absorbance.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Plasmodium falciparum Asexual Stage Growth Inhibition Assay (SYBR Green I-based)
This assay measures the proliferation of intraerythrocytic P. falciparum in the presence of an inhibitor.[3]
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well or 384-well black, clear-bottom microplates
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in the microplate.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to each well of the microplate. Include parasite-only (positive growth) and uninfected erythrocyte (negative growth) controls.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent growth inhibition and determine the EC50 value.
In Vitro Selection of Resistant Plasmodium falciparum
This protocol describes a method to select for drug-resistant parasites under continuous drug pressure.[4]
Materials:
-
Clonal, drug-sensitive P. falciparum strain (e.g., 3D7)
-
Complete culture medium
-
Human erythrocytes (O+)
-
Test compound (e.g., this compound)
-
Culture flasks
Procedure:
-
Initiate a high-density culture of ~1 x 10⁹ synchronized ring-stage parasites.
-
Expose the parasites to the test compound at a concentration of 3-5 times the IC50.
-
Maintain the culture with daily media changes containing fresh drug for 48-72 hours.
-
Remove the drug pressure and maintain the culture with regular media changes.
-
Monitor for parasite recrudescence by Giemsa-stained blood smears.
-
Once parasites reappear, re-apply drug pressure, potentially at an increased concentration.
-
Repeat the cycle of drug pressure and removal until a stable resistant parasite line is established.
-
Characterize the resistant phenotype by determining the IC50 of the resistant line and perform whole-genome sequencing to identify potential resistance-conferring mutations.
In Vivo Efficacy in a Humanized SCID Mouse Model
This model allows for the in vivo evaluation of antimalarial compounds against human malaria parasites.[5][6]
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rγnull)
-
Human erythrocytes (O+)
-
P. falciparum strain adapted for in vivo growth (e.g., 3D70087/N9)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
Procedure:
-
Engraft the immunodeficient mice with human erythrocytes via daily intraperitoneal injections until a stable chimerism of >40% is achieved.
-
Infect the humanized mice intravenously with ~30 x 10⁶ P. falciparum-infected erythrocytes.
-
Monitor parasitemia daily via Giemsa-stained thin blood smears.
-
Once parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound orally at various doses for a defined period (e.g., 4 days).
-
Continue to monitor parasitemia daily for the duration of the study and for a period after treatment to check for recrudescence.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle control group.
Visualizations
Figure 2: General Workflow for Malaria Chemoprevention Drug Development.
Figure 3: Rationale for Prioritizing DHODH Inhibitors for Chemoprevention.
Conclusion
This compound represents a promising next-generation DHODH inhibitor with significant potential for malaria chemoprevention. Its potent and selective activity against Plasmodium DHODH, coupled with favorable preclinical pharmacokinetics, positions it as a valuable candidate for further development. The strategic shift towards a chemopreventive indication, informed by the experience with earlier compounds, aims to leverage the long-acting potential of this class of inhibitors while mitigating the risk of resistance. Further clinical evaluation will be crucial to fully delineate the prophylactic efficacy and safety of this compound and its potential role in the global effort to eradicate malaria.
References
- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of DSM705: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of DSM705, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This compound demonstrates remarkable selectivity for the parasite enzyme over its mammalian counterparts, making it a promising candidate for antimalarial drug development. This document outlines the quantitative measures of its inhibitory activity, detailed experimental protocols for assessing selectivity, and visual representations of the relevant biological pathway and experimental workflow.
Core Focus: this compound's High Selectivity for Parasite DHODH
This compound is a pyrrole-based inhibitor that has been identified as a potent antimalarial compound. Its mechanism of action is the inhibition of DHODH, an enzyme crucial for the synthesis of pyrimidines, which are essential for DNA and RNA replication. Notably, parasitic protozoa like Plasmodium falciparum, the primary causative agent of malaria, rely exclusively on the de novo pyrimidine biosynthesis pathway, as they lack the pyrimidine salvage pathways present in mammals. This dependency makes the parasite's DHODH an attractive drug target.
The therapeutic potential of a DHODH inhibitor for treating malaria is critically dependent on its ability to selectively inhibit the parasite's enzyme without significantly affecting the host's (human) DHODH. This compound has been shown to possess this high degree of selectivity.
Data Presentation: Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against DHODH from different species is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available data on the IC50 values of this compound for parasite and human DHODH.
| Enzyme Source | IC50 (nM) | Reference |
| Plasmodium falciparum DHODH (PfDHODH) | 95 | [1][2] |
| Plasmodium vivax DHODH (PvDHODH) | 52 | [1][2] |
| Human DHODH (hDHODH) | No inhibition observed | [1][2] |
This significant difference in IC50 values highlights the potent and selective inhibition of the Plasmodium enzymes by this compound, with a selectivity window of over 2000-fold for the parasite enzyme compared to the human enzyme.
Experimental Protocols: Determining DHODH Inhibition and Selectivity
The determination of the IC50 values and thus the selectivity profile of this compound is typically achieved through a series of biochemical assays. The most common method is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
Protocol: Spectrophotometric DHODH Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a compound on DHODH. The assay measures the reduction of DCIP, which is coupled to the oxidation of dihydroorotate by DHODH. The rate of DCIP reduction is monitored by the decrease in absorbance at 600 nm.
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Recombinant DHODH: Purified P. falciparum DHODH and human DHODH
-
Dihydroorotate (DHO): Substrate for DHODH
-
Coenzyme Q10 (CoQ10) or Decylubiquinone: Electron acceptor
-
2,6-dichloroindophenol (DCIP): Colorimetric indicator
-
This compound: Test inhibitor
-
DMSO: Solvent for the inhibitor
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Assay Setup:
-
Add 2 µL of the compound dilutions (or DMSO for control wells) to the wells of a 96-well plate.
-
Add the recombinant DHODH enzyme (either PfDHODH or hDHODH) to each well. The final concentration of the enzyme should be in the low nanomolar range (e.g., 5-20 nM).
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer. Final concentrations in the reaction should be approximately 200 µM DHO, 50 µM CoQ10, and 120 µM DCIP.
-
Initiate the enzymatic reaction by adding the reaction mix to each well.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH and its inhibition by this compound.
Caption: De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition.
Experimental Workflow: DHODH Inhibitor Selectivity Screening
The following diagram outlines the experimental workflow for determining the selectivity of a DHODH inhibitor like this compound.
Caption: Workflow for DHODH Inhibitor Selectivity Screening.
References
Preliminary Cytotoxicity Assessment of DSM705: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of DSM705, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the in vitro safety profile of this promising antimalarial candidate.
Executive Summary
This compound is a pyrrole-based inhibitor of DHODH, an essential enzyme for pyrimidine biosynthesis in Plasmodium parasites.[1][2] Its mechanism of action confers high selectivity for the parasite enzyme over the mammalian ortholog, suggesting a favorable safety profile with minimal cytotoxicity to human cells.[1][3] In vitro studies have demonstrated that this compound exhibits potent activity against Plasmodium falciparum at nanomolar concentrations while displaying low to negligible cytotoxicity against mammalian cell lines at significantly higher concentrations.[1][4] This document summarizes the available quantitative data, provides detailed experimental protocols for cytotoxicity assessment, and visualizes the experimental workflow.
Quantitative Cytotoxicity Data
The following table summarizes the key quantitative data from in vitro studies assessing the activity and cytotoxicity of this compound.
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | P. falciparum DHODH | 95 nM | [1][3] |
| P. vivax DHODH | 52 nM | [1][3] | |
| EC50 | P. falciparum 3D7 cells | 12 nM | [1] |
| CC50 | Mouse L1210 cells | >20 µM | [4] |
| Human HepG2 cells | >20 µM | [4] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a compound that is required to kill 50% of the cells in a culture.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preliminary cytotoxicity assessment of this compound. These protocols are based on standard in vitro cytotoxicity assays and are adapted for the evaluation of antimalarial compounds.[1][5]
Cell Culture
-
Cell Lines:
-
Human hepatocellular carcinoma (HepG2) cells.
-
Mouse lymphocytic leukemia (L1210) cells.
-
-
Culture Medium:
-
For HepG2 cells: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
For L1210 cells: RPMI-1640 medium supplemented with 10% horse serum and 1% penicillin-streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
-
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
96-well flat-bottom microplates.
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation with Compound: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Mechanism of Action of this compound
The primary mechanism of action of this compound is the selective inhibition of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme, which is a critical component of the de novo pyrimidine biosynthesis pathway in the parasite. This pathway is essential for the synthesis of DNA, RNA, and phospholipids. By inhibiting this enzyme, this compound effectively halts parasite proliferation.
Figure 1. Mechanism of action of this compound in Plasmodium.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the logical flow of the in vitro cytotoxicity assessment of this compound using the MTT assay.
Figure 2. Experimental workflow for MTT-based cytotoxicity assessment.
References
An In-depth Technical Guide to the Core Chemical Properties and Structure of DSM705
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSM705 is a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of this compound. It includes a detailed summary of its physicochemical data, a plausible experimental protocol for its synthesis based on established chemical methodologies for similar compounds, and a description of standard methods for its characterization. Furthermore, this document illustrates the mechanism of action of this compound through a signaling pathway diagram and outlines the structure-guided drug discovery workflow that led to its optimization.
Chemical Structure and Properties
This compound is a pyrrole-based compound with a molecular formula of C19H19F3N6O and a molecular weight of approximately 404.39 g/mol .[1] The chemical structure of this compound features a central pyrrole ring, which is a common scaffold in various biologically active molecules.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and preclinical development.
| Property | Value | Reference |
| Molecular Formula | C19H19F3N6O | [1] |
| Molecular Weight | 404.388973474503 g/mol | [1] |
| CAS Number | 2653225-38-6 | [1] |
| LogP | 3.1 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Appearance | Solid at room temperature | [1] |
| Solubility | Soluble in DMSO |
Structural Features
The core structure of this compound is a substituted pyrrole ring. The specific substituents on the pyrrole are crucial for its potent and selective inhibition of Plasmodium DHODH.[2] The structure-activity relationship (SAR) studies of pyrrole-based DHODH inhibitors indicate that the nature and position of these substituents significantly influence the compound's binding affinity to the target enzyme.[2][5]
Experimental Protocols
Representative Synthesis Protocol
While the specific, detailed synthesis protocol for this compound is proprietary, a representative synthesis of a substituted pyrrole, such as that achievable through the Paal-Knorr synthesis, is outlined below. This method is a common and versatile approach for the formation of pyrrole rings.[1][3]
Reaction: Condensation of a 1,4-dicarbonyl compound with a primary amine.
Materials:
-
Appropriately substituted 1,4-dicarbonyl precursor
-
Relevant primary amine
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)[3]
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
The 1,4-dicarbonyl compound (1 equivalent) and the primary amine (1 equivalent) are dissolved in the chosen solvent in a round-bottom flask.[1]
-
A catalytic amount of the acid catalyst is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted pyrrole.[1]
-
The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Physicochemical Property Determination
LogP Determination: The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method. A solution of this compound in a biphasic system of n-octanol and water is prepared and shaken until equilibrium is reached. The concentration of this compound in each phase is then determined by a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Solubility Determination: The thermodynamic solubility of this compound in various solvents can be determined by adding an excess amount of the solid compound to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified by HPLC with a calibrated standard curve.
Structural Characterization: The chemical structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton and the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which can be used to confirm its elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis can provide the three-dimensional structure of the molecule in the solid state, confirming the stereochemistry and conformation.
Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial activity by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum.[1][2] DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA precursors.[6] Unlike their human hosts, Plasmodium parasites are unable to salvage pyrimidines from their environment and are therefore entirely dependent on this de novo pathway for survival.[6] The selective inhibition of P. falciparum DHODH by this compound effectively blocks pyrimidine synthesis, leading to the death of the parasite.
Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum and the inhibitory action of this compound on DHODH.
Drug Discovery and Optimization Workflow
The development of this compound was the result of a rigorous structure-guided drug discovery and lead optimization program.[7] This process involved the iterative use of computational modeling, chemical synthesis, and biological testing to improve the potency, selectivity, and pharmacokinetic properties of a series of pyrrole-based DHODH inhibitors.
Caption: A logical workflow illustrating the structure-guided discovery and optimization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: DSM705 Versus First-Generation DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, DSM705, with first-generation DHODH inhibitors such as leflunomide and brequinar. This document outlines their mechanisms of action, comparative efficacy, selectivity, and the experimental protocols used for their evaluation, offering a comprehensive resource for researchers in the field of drug development.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[1] Rapidly proliferating cells, including cancer cells, activated lymphocytes, and certain parasites, have a high demand for pyrimidines and are therefore particularly susceptible to DHODH inhibition.[2] This dependency makes DHODH an attractive therapeutic target for a range of diseases, from autoimmune disorders to cancer and infectious diseases like malaria.[1][3]
First-generation DHODH inhibitors, such as leflunomide (and its active metabolite teriflunomide) and brequinar, were primarily developed for autoimmune diseases and oncology. While effective to a degree, their clinical utility can be hampered by a lack of specificity, leading to off-target effects. This compound represents a newer generation of DHODH inhibitors, designed for high potency and selectivity against parasitic DHODH, specifically for the treatment of malaria.
Mechanism of Action: A Tale of Two Selectivities
The fundamental difference between this compound and first-generation DHODH inhibitors lies in their target selectivity. First-generation inhibitors target the human DHODH enzyme, while this compound is engineered to be highly selective for the Plasmodium parasite's version of the enzyme.
First-Generation DHODH Inhibitors:
-
Leflunomide/Teriflunomide (A77 1726): Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (A77 1726). Teriflunomide is a noncompetitive inhibitor of human DHODH with respect to the co-substrate ubiquinone.[4] It is approved for the treatment of rheumatoid arthritis and multiple sclerosis.[4]
-
Brequinar: Brequinar is a potent, competitive inhibitor of human DHODH with respect to ubiquinone.[4] It has been investigated for its anticancer and immunosuppressive properties.[5]
This compound: A New Paradigm of Selectivity
This compound is a pyrrole-based inhibitor that demonstrates nanomolar potency against Plasmodium DHODH while exhibiting no significant inhibition of the human enzyme. This remarkable selectivity is attributed to structural differences in the inhibitor-binding pocket between the human and parasitic enzymes. This targeted approach aims to minimize off-target effects in the host and offers a promising strategy for antimalarial therapy.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and first-generation DHODH inhibitors against their respective target enzymes and cells.
Table 1: In Vitro Potency (IC50/EC50) of DHODH Inhibitors
| Compound | Target Enzyme/Cell Line | IC50 / EC50 (nM) | Reference |
| This compound | Plasmodium falciparum DHODH (PfDHODH) | 95 | [6] |
| Plasmodium vivax DHODH (PvDHODH) | 52 | [6] | |
| Plasmodium falciparum 3D7 cells (EC50) | 12 | [6] | |
| Human DHODH (hDHODH) | >100,000 | [7] | |
| Teriflunomide (A77 1726) | Human DHODH (hDHODH) | ~600 | [4] |
| Rat DHODH | 19 - 53 | [8] | |
| Brequinar | Human DHODH (hDHODH) | 10 | [8] |
| Rat DHODH | 367 | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 70-74% | [6] |
| Half-life (t1/2) | 3.4 - 4.5 hours | [6] |
| Cmax (2.6 mg/kg, p.o.) | 2.6 µM | [6] |
| Cmax (24 mg/kg, p.o.) | 20 µM | [6] |
| Plasma Clearance (CL) | 2.8 mL/min/kg | [6] |
| Volume of Distribution (Vss) | 1.3 L/kg | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathway and a typical experimental workflow are provided below to aid in the understanding of DHODH inhibition and its assessment.
Experimental Protocols
DHODH Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DHODH.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor. The rate of DCIP reduction, observed as a decrease in absorbance at 600 nm, is coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant DHODH (human or Plasmodium)
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% Glycerol, 0.1% Triton X-100)
-
Test compound (e.g., this compound) and positive control inhibitor
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing DHO and DCIP in the assay buffer.
-
Assay Protocol: a. To the wells of a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the control). b. Add 178 µL of the DHODH enzyme solution (diluted in assay buffer) to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Initiate the enzymatic reaction by adding 20 µL of the reaction mixture to each well. e. Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. b. Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
In Vivo Efficacy Study (Mouse Model of Malaria)
This protocol provides a general framework for assessing the in vivo antimalarial efficacy of a DHODH inhibitor.
Objective: To evaluate the ability of a test compound to suppress parasite growth in a mouse model of malaria.
Animal Model: Immunocompromised mice (e.g., SCID) engrafted with human erythrocytes and infected with Plasmodium falciparum.
Materials:
-
Infected mice with established parasitemia
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice with P. falciparum.
-
Treatment: Once parasitemia is established (e.g., 1-3%), randomly assign mice to treatment and control groups. Administer the test compound or vehicle control orally once or twice daily for a specified duration (e.g., 4-6 days).
-
Monitoring: Monitor parasitemia daily by collecting a small blood sample from the tail vein, preparing a thin blood smear, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.
-
Endpoint: The primary endpoint is the reduction in parasitemia over time compared to the vehicle-treated group. Complete clearance of parasites is the desired outcome.
-
Data Analysis: Plot the mean parasitemia for each group over the course of the study. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the treatment and control groups.
Conclusion
This compound represents a significant advancement in the development of DHODH inhibitors, primarily due to its exquisite selectivity for the Plasmodium enzyme over its human counterpart. This targeted approach holds the promise of a highly effective antimalarial with a potentially superior safety profile compared to the non-selective, first-generation inhibitors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and develop the next generation of DHODH-targeting therapeutics.
References
- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3D-QSAR Studies on a Series of Dihydroorotate Dehydrogenase Inhibitors: Analogues of the Active Metabolite of Leflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating DHODH Inhibitors Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth committed step, the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[3][4] While most normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pathway to meet their increased demand for nucleotides.[1][5] This dependency makes DHODH a compelling therapeutic target for the development of novel anti-cancer agents.[6][7][8]
These application notes provide detailed protocols for a selection of essential cell-based assays to evaluate the efficacy and mechanism of action of DHODH inhibitors.
Key Signaling Pathway: De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway. DHODH inhibitors block this pathway, leading to depletion of the pyrimidine pool, which in turn inhibits DNA and RNA synthesis and ultimately arrests cell proliferation.[9]
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Pyrimidine Biosynthesis - CD Biosynsis [biosynsis.com]
- 5. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Application Notes and Protocols for Humanized Mouse Models in Malaria Drug Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Humanized mouse models are indispensable tools in the preclinical evaluation of novel antimalarial drug candidates. By engrafting immunodeficient mice with human cells or tissues, these models can recapitulate key aspects of human malaria infection, which is not possible in standard rodent models due to the host specificity of human Plasmodium species. These chimeric models allow for the in vivo assessment of drug efficacy against the human pathogens Plasmodium falciparum and Plasmodium vivax, providing crucial data on parasite clearance, stage-specific activity, and potential for resistance development. This document provides detailed application notes and protocols for the use of humanized mouse models in malaria drug discovery and development.
Types of Humanized Mouse Models for Malaria Research
Several types of humanized mouse models have been developed to study different stages of the malaria parasite life cycle. The choice of model depends on the specific research question and the stage of the parasite being targeted.
1. Human Red Blood Cell (huRBC) Engrafted Mice for Blood-Stage Malaria:
These models are used to study the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria. Immunodeficient mouse strains, such as NOD-scid IL2Rγcnull (NSG) mice, are commonly used as they can support the engraftment and maintenance of human red blood cells.[1]
2. Human Hepatocyte (huHep) Chimeric Mice for Liver-Stage Malaria:
To study the pre-erythrocytic or liver stage of malaria, immunodeficient mice with liver injury are transplanted with human hepatocytes.[2] These models are crucial for testing drugs that target the initial, asymptomatic phase of infection. Commonly used mouse strains include:
-
SCID/Alb-uPA mice: These mice express a urokinase-type plasminogen activator (uPA) transgene in the liver, which causes hepatocyte damage, allowing for repopulation with transplanted human hepatocytes.[2]
-
FRG (Fah-/-Rag2-/-IL2Rγnull) mice: These mice have a genetic deletion of the fumarylacetoacetate hydrolase (FAH) gene, leading to liver damage that can be rescued by the drug NTBC. Withdrawal of NTBC allows for selective expansion of transplanted human hepatocytes.[2]
3. Dual Humanized Mice for Complete Life Cycle Studies:
To model the complete P. falciparum life cycle from the liver stage to the blood stage, FRG mice are first engrafted with human hepatocytes and subsequently with human red blood cells.[3] These "dual-humanized" models are invaluable for studying the transition from the liver to the blood stage and for testing interventions that target this critical step.[4]
Data Presentation: Efficacy of Antimalarial Drugs in Humanized Mouse Models
The following tables summarize quantitative data on the efficacy of various antimalarial drugs tested in different humanized mouse models.
Table 1: Efficacy of Antimalarial Drugs against P. falciparum Blood Stages in huRBC-Engrafted Mice
| Drug | Mouse Model | Parasite Strain | Efficacy Metric (ED90 in mg/kg) | Reference |
| Chloroquine | NOD/SCID/IL2Rγnull | Pf3D70087/N9 | 4.9 ± 0.5 | [4] |
| Artesunate | NOD/SCID/IL2Rγnull | Pf3D70087/N9 | 12.9 ± 1.0 | [4] |
| Pyrimethamine | NOD/SCID/IL2Rγnull | Pf3D70087/N9 | 0.5 ± 0.2 | [4] |
| Chloroquine | HM-β2mnull | Pf3D70087/N9 | 4.4 ± 1.0 | [4] |
| Artesunate | HM-β2mnull | Pf3D70087/N9 | 12.7 ± 1.3 | [4] |
| Pyrimethamine | HM-β2mnull | Pf3D70087/N9 | 0.9 ± 0.2 | [4] |
ED90: Effective dose that reduces parasitemia by 90% compared to untreated controls.
Table 2: Gametocytocidal Activity of Primaquine in a Humanized Mouse Model
| Drug | Mouse Model | Parasite Stage | Efficacy Metric | Reference |
| Primaquine | NSG | Gametocytes | Clearance of gametocytes | [5] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and a relevant signaling pathway in malaria drug testing using humanized mouse models.
Experimental Protocols
Protocol 1: Human Red Blood Cell (huRBC) Engraftment in NSG Mice for Blood-Stage Malaria Studies
Materials:
-
NOD-scid IL2Rγcnull (NSG) mice
-
Human red blood cells (huRBCs), type O, Rh-negative
-
RPMI-1640 medium
-
Liposome-encapsulated clodronate
-
Anti-mouse neutrophil antibody (clone NIMP-R14)
-
P. falciparum asexual stage culture
Procedure:
-
Immunomodulation: To enhance huRBC engraftment, deplete murine macrophages and neutrophils.
-
Administer liposome-encapsulated clodronate (e.g., 6.25 mg/kg) intraperitoneally (i.p.).
-
Administer anti-mouse neutrophil antibody (e.g., 1 mg/kg) i.p.
-
-
huRBC Engraftment:
-
Wash huRBCs twice with RPMI-1640 medium.
-
Resuspend huRBCs to a 50% hematocrit in RPMI-1640.
-
Inject 0.75 mL of the huRBC suspension i.p. daily for several days to achieve a stable chimerism of >20%.
-
-
Infection:
-
Once stable huRBC engraftment is achieved, infect the mice intravenously (i.v.) with in vitro cultured P. falciparum parasites (e.g., 20 x 106 infected RBCs).
-
-
Monitoring Parasitemia:
-
Collect a small volume of peripheral blood from the tail vein daily or every other day.
-
Determine parasitemia by Giemsa-stained thin blood smears or by flow cytometry using a DNA-binding dye (e.g., SYBR Green I) and an anti-human glycophorin A antibody.
-
Protocol 2: Human Hepatocyte Engraftment in FRG Mice for Liver-Stage Malaria Studies
Materials:
-
FRG (Fah-/-Rag2-/-IL2Rγnull) mice
-
Cryopreserved primary human hepatocytes
-
2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC)
-
P. falciparum sporozoites
Procedure:
-
Mouse Preparation:
-
Maintain FRG mice on water containing NTBC to prevent liver damage.
-
-
Hepatocyte Transplantation:
-
Withdraw NTBC from the drinking water 24 hours before transplantation to induce liver injury.
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Under anesthesia, inject approximately 1 x 106 viable human hepatocytes intrasplenically.
-
Return mice to NTBC-containing water 24-48 hours after transplantation.
-
-
Engraftment Confirmation:
-
Monitor the level of human hepatocyte engraftment by measuring human albumin levels in the mouse serum. High levels of engraftment (>90%) can be achieved.[2]
-
-
Sporozoite Infection:
-
Infect humanized FRG mice by i.v. injection of P. falciparum sporozoites dissected from the salivary glands of infected Anopheles mosquitoes.
-
-
Assessment of Liver-Stage Development:
-
At desired time points post-infection (e.g., 5-7 days), sacrifice the mice and harvest the livers.
-
Assess liver-stage parasite burden by:
-
qRT-PCR: Quantify parasite-specific 18S rRNA.
-
Immunofluorescence Assay (IFA): Stain liver sections with antibodies against parasite proteins (e.g., CSP, MSP-1).
-
In vivo Bioluminescence Imaging: If using luciferase-expressing parasites, inject luciferin and image the anesthetized mouse.[6]
-
-
Protocol 3: Antimalarial Drug Efficacy Testing
Materials:
-
Infected humanized mice (either huRBC-engrafted or huHep-chimeric)
-
Antimalarial drug candidates
-
Appropriate vehicle for drug formulation
Procedure:
-
Drug Administration:
-
Randomly assign infected mice to treatment and control groups.
-
Administer the drug candidate via the desired route (e.g., oral gavage, i.p. injection) at various doses for a defined period (e.g., 4-day suppressive test).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment (Blood Stage):
-
Monitor parasitemia daily as described in Protocol 1.
-
Calculate the percent reduction in parasitemia in the treated groups compared to the control group.
-
Determine the ED50 and ED90 values by fitting the dose-response data to a suitable model.
-
-
Efficacy Assessment (Liver Stage):
-
At the end of the treatment period, assess the liver-stage parasite burden as described in Protocol 2.
-
Calculate the percent inhibition of liver-stage development in the treated groups compared to the control group.
-
Conclusion
Humanized mouse models provide a powerful and clinically relevant platform for the preclinical evaluation of antimalarial drugs. The protocols and data presented here offer a comprehensive guide for researchers to establish and utilize these models effectively. Continued refinement of these models, including the development of mice with a fully humanized immune system, will further enhance their predictive value for human clinical outcomes.[7][8]
References
- 1. Predicting Optimal Antimalarial Drug Combinations from a Standardized Plasmodium falciparum Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Plasmodium falciparum liver-stage development in liver-chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum Liver Stage Infection and Transition to Stable Blood Stage Infection in Liver-Humanized and Blood-Humanized FRGN KO Mice Enables Testing of Blood Stage Inhibitory Antibodies (Reticulocyte-Binding Protein Homolog 5) In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Bioluminescent Imaging of Pre-Erythrocytic Malaria Parasite Infection Using Luciferase-Expressing Plasmodium yoelii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols for In Vivo Administration of DSM705
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM705 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in Plasmodium parasites, the causative agents of malaria.[1] Its high selectivity for the parasite enzyme over the human counterpart makes it a promising candidate for antimalarial drug development.[2][3] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for preclinical research. It is crucial to note that the hydrochloride salt form of this compound generally offers improved water solubility and stability.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C19H19F3N6O | [4] |
| Molecular Weight | 404.39 g/mol | [2] |
| CAS Number | 2653225-38-6 | [2] |
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated significant efficacy in suppressing parasitemia in mouse models of malaria.[2][4] Pharmacokinetic studies have revealed high oral bioavailability.[2][4]
Efficacy in SCID Mice
| Dosage | Administration Route | Dosing Regimen | Outcome | Reference |
| 3-200 mg/kg | Oral (p.o.) | Twice daily for 6 days | Dose-dependent parasite killing; 50 mg/kg fully suppressed parasitemia by days 7-8 | [2][4][5] |
Pharmacokinetics in Swiss Outbred Mice
| Dosage | Administration Route | Bioavailability (F) | Half-life (t1/2) | Cmax | Reference | | --- | --- | --- | --- | --- | | 2.6 mg/kg | Oral (p.o.) | 74% | 3.4 h | 2.6 µM |[2][4][5] | | 24 mg/kg | Oral (p.o.) | 70% | 4.5 h | 20 µM |[2][4][5] | | 2.3 mg/kg | Intravenous (i.v.) | N/A | N/A | N/A |[2][4][5] |
Signaling Pathway of DHODH Inhibition
This compound exerts its antimalarial effect by inhibiting the Plasmodium DHODH enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and ultimately for parasite replication.
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by this compound.
Experimental Protocols
Note: These protocols are for reference. Researchers should optimize formulations based on their specific experimental needs and the physicochemical properties of their specific batch of this compound. The use of freshly prepared formulations is strongly recommended for optimal results.[4]
Protocol 1: Aqueous-Based Formulation for Oral Administration
This formulation is suitable for achieving a clear solution for oral gavage.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volumes of DMSO (10% of final volume), PEG300 (40% of final volume), and Tween-80 (5% of final volume).
-
Mix the components from step 2 thoroughly.
-
Add the this compound stock solution to the vehicle mixture.
-
Add saline to reach the final desired volume (45% of final volume).
-
Vortex or sonicate until a clear solution is obtained. This protocol can achieve a solubility of at least 2.5 mg/mL.[5]
Protocol 2: Oil-Based Formulation for Oral Administration
This formulation provides an alternative for oral administration, particularly if aqueous-based formulations present stability or tolerability issues.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (10% of the final volume).
-
Add the this compound stock solution to the corn oil (90% of the final volume).
-
Vortex or sonicate until the compound is fully suspended or dissolved. A solubility of at least 2.5 mg/mL can be achieved.[5]
Protocol 3: Formulation for Intravenous Administration
For intravenous administration, a formulation ensuring complete solubility and physiological compatibility is essential.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Captisol® (or other suitable solubilizing agent like 20% SBE-β-CD in Saline)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (10% of the final volume).
-
In a separate tube, prepare the vehicle by mixing Captisol® (or equivalent) with saline (90% of the final volume).
-
Slowly add the this compound stock solution to the vehicle while vortexing.
-
Ensure the final solution is clear and free of precipitation before administration. A solubility of at least 2.5 mg/mL can be achieved with 10% DMSO in 90% (20% SBE-β-CD in Saline).[5]
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse model of malaria.
Caption: General workflow for an in vivo efficacy study of this compound.
References
Recommended solvents and concentrations for DSM705 stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM705 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium species, the causative agents of malaria.[1][2] It exhibits nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH, with no significant inhibition of the mammalian enzyme, highlighting its potential as a targeted antimalarial therapeutic.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in in vitro anti-malarial assays.
Data Presentation
Recommended Solvents and Concentrations for this compound Stock Solutions
For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, follow the guidelines below.
| Solvent | Maximum Concentration | Storage Temperature | Shelf Life |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | -20°C | 1 month |
| -80°C | 6 months |
Note: For in vivo studies, further dilution with vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline is required.[1][3] Always ensure the final concentration of DMSO is non-toxic to the experimental system (typically <0.5% for in vitro cell-based assays).
In Vitro Activity of this compound
| Target | IC50 / EC50 |
| P. falciparum DHODH (PfDHODH) | 95 nM |
| P. vivax DHODH (PvDHODH) | 52 nM |
| P. falciparum 3D7 strain (in vitro) | 12 nM |
Signaling Pathway
This compound targets the de novo pyrimidine biosynthesis pathway in Plasmodium, which is essential for the synthesis of DNA and RNA, and therefore crucial for parasite replication. Unlike their mammalian hosts, Plasmodium parasites are unable to salvage pyrimidines from their environment and are entirely dependent on this de novo pathway. This dependency creates a therapeutic window for selective inhibitors like this compound. The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.
Caption: Mechanism of action of this compound in the Plasmodium pyrimidine biosynthesis pathway.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g (Molar Mass of this compound = 404.39 g/mol ) For 1 mL (0.001 L) of a 10 mM solution, the required mass is: 10 * 404.39 * 0.001 = 4.0439 mg.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[3]
In Vitro Anti-malarial Susceptibility Assay (SYBR Green I-based)
This protocol provides a general method for determining the in vitro efficacy of this compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax I or human serum)
-
Human erythrocytes
-
This compound stock solution (10 mM in DMSO)
-
96-well black microtiter plates, sterile
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare parasite culture: Adjust the parasitemia of a synchronized ring-stage P. falciparum culture to 0.5-1% at a 2% hematocrit in complete culture medium.
-
Prepare drug dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. Remember to include a drug-free control (with the same final DMSO concentration as the highest this compound concentration) and a background control (uninfected erythrocytes).
-
Plate the assay: Add the diluted this compound and control solutions to the 96-well plate. Then, add the parasite culture to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubate: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lyse cells and stain DNA: Add SYBR Green I lysis buffer to each well.
-
Incubate for staining: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Caption: General workflow for in vitro anti-malarial susceptibility testing of this compound.
References
- 1. iddo.org [iddo.org]
- 2. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Pharmacokinetic Profile of DSM705 in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) properties of DSM705, a promising antimalarial agent, in mouse models. The included protocols offer standardized procedures for conducting similar PK studies, ensuring data reproducibility and reliability. This compound is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) enzyme, a critical component in the parasite's pyrimidine biosynthesis pathway. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a potential chemopreventive or therapeutic agent.
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
The pharmacokinetic profile of this compound has been characterized in Swiss outbred and SCID (Severe Combined Immunodeficient) mice. The following tables summarize the key PK parameters following intravenous and oral administration.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units | Mouse Strain |
| Dose | 2.3 | mg/kg | Swiss Outbred |
| Plasma Clearance (CL) | 2.8 | mL/min/kg | Swiss Outbred |
| Volume of Distribution (Vss) | 1.3 | L/kg | Swiss Outbred |
Data sourced from publicly available pharmacokinetic data for this compound.
Table 2: Oral Pharmacokinetic Parameters of this compound in Mice [1]
| Parameter | Value (at 2.6 mg/kg) | Value (at 24 mg/kg) | Units | Mouse Strain |
| Dose | 2.6 | 24 | mg/kg | Swiss Outbred |
| Maximum Concentration (Cmax) | 2.6 | 20 | µM | Swiss Outbred |
| Time to Cmax (Tmax) | Not Reported | Not Reported | h | Swiss Outbred |
| Half-life (t1/2) | 3.4 | 4.5 | h | Swiss Outbred |
| Oral Bioavailability (F) | 74 | 70 | % | Swiss Outbred |
Data sourced from publicly available pharmacokinetic data for this compound.[1]
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of small molecules like this compound in mouse models. These represent standard methodologies and can be adapted based on specific experimental needs.
Animal Models and Housing
-
Animal Strain: Swiss outbred mice or SCID mice are commonly used for pharmacokinetic and efficacy studies of antimalarial compounds.[1]
-
Age and Weight: Typically, adult mice aged 6-8 weeks, weighing 20-25 grams, are used.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum access to standard chow and water.
-
Acclimatization: Animals should be allowed to acclimatize for at least one week before the experiment.
Dosing Formulation and Administration
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water. For intravenous administration, a clear solution is required, which may involve solubilizing agents appropriate for intravenous use.
-
Oral Administration (Gavage):
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Insert a gavage needle (20-22 gauge) orally into the esophagus and deliver the formulation directly into the stomach.
-
The typical administration volume is 10 mL/kg.
-
-
Intravenous Administration (Tail Vein Injection):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Using a 27-30 gauge needle, inject the sterile drug solution into a lateral tail vein.
-
The typical injection volume is 5-10 mL/kg.
-
Blood Sample Collection
-
Method: Serial blood samples can be collected via submandibular or saphenous vein puncture. For terminal time points, cardiac puncture is performed under anesthesia.
-
Time Points: For a typical PK study, blood samples (approximately 50-100 µL) are collected at pre-dose (0 h) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS for this compound Quantification
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 20 µL aliquot of plasma, add 100 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: A C18 reverse-phase column is typically used with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of this compound in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Data Analysis
-
Software: Non-compartmental analysis (NCA) is performed using software such as Phoenix WinNonlin®, R, or similar programs.
-
Parameters: The following pharmacokinetic parameters are calculated: Cmax, Tmax, area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), volume of distribution (Vss), and oral bioavailability (F).
Visualizations
The following diagrams illustrate the key workflows in a typical pharmacokinetic study.
Caption: Experimental workflow for pharmacokinetic analysis of this compound in mice.
Caption: Workflow for processing mouse blood samples for LC-MS/MS analysis.
References
Application Notes: Determining the IC50 of DSM705
Introduction
DSM705 is a potent and selective inhibitor of the dihydroorotate dehydrogenase (DHODH) enzyme found in Plasmodium species, the parasites responsible for malaria.[1][2] It specifically targets the parasite's enzyme with nanomolar potency, showing no significant inhibition of the mammalian DHODH enzyme, which makes it a promising candidate for antimalarial therapy.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. This value represents the concentration of the inhibitor required to reduce the activity of its target enzyme or a biological process by 50%. Determining the IC50 is a fundamental step in preclinical drug development.
Mechanism of Action
This compound exerts its antimalarial effect by blocking the de novo pyrimidine biosynthesis pathway in Plasmodium. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication.[3][4] The target enzyme, DHODH, catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate (DHO) to orotate.[5][6] By inhibiting DHODH, this compound depletes the parasite's pyrimidine pool, thereby arresting growth and proliferation.[3][4]
Methods for IC50 Determination
Two primary types of assays are employed to determine the potency of this compound:
-
Biochemical Assays: These assays directly measure the inhibitory effect of this compound on the activity of isolated, recombinant Plasmodium DHODH (e.g., PfDHODH). The IC50 value derived from this method reflects the direct interaction between the compound and its molecular target. A common approach is a spectrophotometric assay that follows the reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP) as DHO is oxidized.[5]
-
Cell-Based Assays: These assays quantify the overall effect of this compound on the growth and viability of whole Plasmodium falciparum parasites cultured in vitro.[7][8] The resulting value is typically an EC50 (half-maximal effective concentration), which reflects not only target inhibition but also factors like cell permeability and metabolic stability. Common methods include staining parasite DNA with fluorescent dyes like SYBR Green I or measuring the incorporation of radiolabeled nucleic acid precursors like [3H]-hypoxanthine.[9][10]
Quantitative Data Summary
The potency of this compound has been established through various assays. The data below summarizes its inhibitory and effective concentrations against different targets.
| Target | Assay Type | Parameter | Reported Value | Reference(s) |
| P. falciparum DHODH (PfDHODH) | Biochemical | IC50 | 95 nM | [1][2] |
| P. vivax DHODH (PvDHODH) | Biochemical | IC50 | 52 nM | [1][2] |
| P. falciparum 3D7 Strain | Cell-Based | EC50 | 12 nM | [1][2] |
| Human DHODH | Biochemical | IC50 | No inhibition | [1][2] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination of this compound against PfDHODH
This protocol describes a spectrophotometric method to determine the IC50 value of this compound by measuring the inhibition of recombinant P. falciparum DHODH.
Principle
The activity of PfDHODH is measured by monitoring the reduction of the electron acceptor DCPIP, which results in a decrease in absorbance at 600 nm. The rate of this reaction is proportional to enzyme activity. By measuring the reaction rate at various concentrations of this compound, a dose-response curve can be generated to calculate the IC50.
Materials
-
Recombinant, purified PfDHODH enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
L-Dihydroorotic acid (DHO), substrate
-
Decylubiquinone (CoQD), cofactor
-
2,6-dichlorophenolindophenol (DCPIP), colorimetric indicator
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 1 µM down to low nanomolar concentrations. Then, dilute these stock concentrations into the assay buffer.
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 96-well plate.
-
Add 178 µL of assay buffer containing DHO (e.g., 200 µM final concentration), CoQD (e.g., 50 µM final concentration), and DCPIP (e.g., 60 µM final concentration) to each well.
-
-
Enzyme Addition: To initiate the reaction, add 20 µL of PfDHODH enzyme solution (final concentration ~5 nM) to each well.[11]
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the data by expressing the rates as a percentage of the uninhibited control (DMSO only).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Protocol 2: Cell-Based EC50 Determination using a P. falciparum SYBR Green I Assay
This protocol outlines a high-throughput method to determine the EC50 of this compound against erythrocytic stages of P. falciparum.
Principle
This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the number of parasites. The assay is typically conducted over 72 hours, allowing for nearly two full intra-erythrocytic developmental cycles.[9]
Materials
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, gentamicin)
-
This compound stock solution (10 mM in DMSO)
-
SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure
-
Compound Plating: Prepare a serial dilution of this compound in the culture medium. Add 100 µL of the diluted compound solutions to the wells of a 96-well plate. Include wells with drug-free medium (negative control) and uninfected RBCs (background control).
-
Parasite Addition: Prepare a parasite culture suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well (except the background control wells).
-
Incubation: Place the plate in a modular incubation chamber, gas with a mixture of 5% CO2, 5% O2, and 90% N2, and incubate at 37°C for 72 hours.[9]
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I Lysis Buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Measurement: Read the fluorescence intensity using a plate reader with appropriate filters (485 nm excitation/530 nm emission).
-
Data Analysis:
-
Subtract the average background fluorescence (uninfected RBCs) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the drug-free control wells (0% inhibition).
-
Plot the percent inhibition against the log of the drug concentration and use non-linear regression (four-parameter logistic fit) to calculate the EC50 value.[13]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Cell based assays for anti-Plasmodium activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
Application Notes and Protocols: Techniques for Inducing and Measuring DSM705 Resistance in Plasmodium falciparumin vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. As with any antimicrobial agent, the potential for the development of resistance is a significant concern. Understanding the mechanisms and kinetics of resistance development is crucial for the effective clinical application and stewardship of new antimalarial drugs. These application notes provide detailed protocols for the in vitro induction and measurement of resistance to this compound in P. falciparum.
Part 1: Inducing this compound Resistance in vitro
The primary method for inducing drug resistance in P. falciparumin vitro involves continuous or intermittent drug pressure on a large parasite population. This process selects for spontaneous mutants that exhibit reduced susceptibility to the drug.
Principle
A large population of asexual, intraerythrocytic P. falciparum is cultured in the presence of a sub-lethal concentration of this compound. The drug pressure eliminates sensitive parasites, allowing rare, resistant mutants to survive and replicate. The drug concentration can be gradually increased to select for higher levels of resistance.
Experimental Protocol: Continuous Drug Pressure Method
-
Preparation of Parasite Culture:
-
Initiate a high-volume culture of a clonal P. falciparum strain (e.g., 3D7 or Dd2) with a known this compound EC50 value.
-
Expand the culture to achieve a total parasite number of approximately 1 x 10⁹ ring-stage parasites. This can be accomplished in four independent 25 mL culture flasks at 4% hematocrit and 4% parasitemia.[1]
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
-
Application of Drug Pressure:
-
Introduce this compound to the parasite cultures at a concentration of 3-5 times the EC50 value.
-
Maintain the cultures under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Replenish the media and this compound every 48 hours.
-
-
Monitoring for Recrudescence:
-
Monitor the cultures for parasite growth by preparing thin blood smears and Giemsa staining every 48-72 hours.
-
If parasites are not visible, maintain the culture by changing the medium without the drug and performing a 25% replacement of hematocrit weekly.[1]
-
Once parasite growth is re-established (recrudescence), gradually increase the this compound concentration in a stepwise manner (e.g., 2-fold increments).
-
-
Cloning of Resistant Parasites:
-
Once a stable parasite line is established that can proliferate in the presence of a high concentration of this compound, clone the resistant parasites by limiting dilution to ensure a genetically homogenous population.
-
Experimental Workflow for Inducing Resistance
Workflow for in vitro induction of this compound resistance.
Part 2: Measuring this compound Resistance in vitro
The level of resistance to this compound is quantified by determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the drug against the resistant parasite line and comparing it to the parental sensitive strain. Several assays can be used for this purpose.
Data Presentation: Quantitative Analysis of this compound Resistance
Resistance to DHODH inhibitors can result in a significant shift in the EC50 value.[2]
| Parameter | Wild-Type (Sensitive) Strain | This compound-Resistant Strain | Fold Resistance |
| This compound EC50 | 1 - 10 nM | 20 - 4000 nM | 2 to >400-fold |
| Primary Mechanism | Not Applicable | Point mutations in pfdhodh gene | Not Applicable |
Note: The EC50 values for resistant strains are illustrative and based on the reported fold-resistance for DHODH inhibitors. Actual values will vary depending on the specific mutation and the selection pressure used.
Experimental Protocols for Measuring Drug Susceptibility
This is a widely used, simple, and cost-effective method for determining parasite growth.[3][4]
-
Plate Preparation:
-
Prepare a serial dilution of this compound in complete culture medium in a 96-well black plate with a clear bottom. Include drug-free wells as a negative control and parasite-free wells as a background control.
-
-
Parasite Seeding:
-
Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard culture conditions.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.
-
Add SYBR Green I dye to the lysis buffer at a 1:5000 dilution.
-
Remove the culture supernatant and add the lysis buffer with SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
This is a highly sensitive method that measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[5][6][7]
-
Plate Preparation:
-
Prepare serial dilutions of this compound in a 96-well plate as described for the SYBR Green I assay.
-
-
Parasite Seeding:
-
Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.
-
-
Incubation:
-
Incubate the plate for 24 hours under standard culture conditions.
-
-
Radiolabeling:
-
Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Scintillation Counting:
-
Harvest the cells onto a glass-fiber filter using a cell harvester.
-
Wash the filter to remove unincorporated radiolabel.
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the drug-free control wells.
-
Calculate the EC50 value as described above.
-
Flow cytometry offers a high-throughput and accurate method for determining parasitemia by staining the parasite DNA.[8][9][10]
-
Plate Preparation and Incubation:
-
Follow steps 1-3 of the SYBR Green I assay protocol.
-
-
Staining:
-
Transfer a small aliquot of the culture from each well to a new 96-well plate.
-
Stain the cells with a DNA-binding dye such as SYBR Green I or Hoechst 33342. For example, incubate with 1:1000 SYBR Green I for 20 minutes at room temperature.[10]
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000 red blood cells) per well.
-
Use uninfected red blood cells to gate the negative population.
-
-
Data Analysis:
-
Determine the percentage of infected red blood cells (parasitemia) for each drug concentration.
-
Normalize the parasitemia to the drug-free control wells.
-
Calculate the EC50 value as described previously.
-
Experimental Workflow for Measuring Resistance
Workflow for measuring this compound resistance.
Part 3: Mechanism of Action and Resistance
This compound Signaling Pathway
This compound targets the enzyme dihydroorotate dehydrogenase (DHODH), which is a key component of the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum. This pathway is essential for the synthesis of pyrimidines, which are required for DNA and RNA replication. Inhibition of PfDHODH leads to pyrimidine starvation and ultimately parasite death.
Mechanism of action of this compound and resistance pathway.
Resistance to DHODH inhibitors, including those structurally similar to this compound, has been shown to arise primarily through point mutations in the drug-binding site of the PfDHODH enzyme. These mutations reduce the binding affinity of the inhibitor, thereby decreasing its efficacy. Gene amplification of pfdhodh has also been observed as a mechanism of resistance, although it appears to be less common.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic in vitro study of this compound resistance in P. falciparum. By inducing and characterizing resistant parasite lines, researchers can gain valuable insights into the potential for resistance development, the genetic basis of resistance, and the cross-resistance profile with other antimalarials. This information is essential for the strategic development and deployment of this compound as a novel antimalarial therapy.
References
- 1. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 8. Development and Optimization of High-Throughput Methods To Measure Plasmodium falciparum-Specific Growth Inhibitory Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Plasmodium falciparum Growth and Development by UV Flow Cytometry Using an Optimized Hoechst-Thiazole Orange Staining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway for the Antimalarial Candidate DSM705 and Its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and biological activity of DSM705, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated target for antimalarial drugs. Also included are data on key analogues, offering insights into the structure-activity relationship (SAR) of this promising class of compounds.
Introduction
This compound is a pyrrole-based inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite. Unlike the host, Plasmodium parasites rely solely on the de novo pyrimidine synthesis pathway, making PfDHODH an attractive target for therapeutic intervention. This compound has demonstrated potent activity against both the blood and liver stages of the parasite, highlighting its potential for both treatment and prophylaxis of malaria.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following protocol is a representative synthesis based on established methodologies for pyrrole-based compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials and reagents to be sourced from commercial suppliers.
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography system)
Procedure:
A detailed, step-by-step synthesis protocol for this compound is outlined in the supplementary information of the primary research publication: Journal of Medicinal Chemistry2021 , 64 (9), 6085–6136. Researchers are advised to consult this publication for the precise experimental conditions, including stoichiometry, reaction times, temperatures, and purification methods. The general synthetic strategy involves the construction of the substituted pyrrole core followed by amide coupling.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and its key analogues.
| Compound | PfDHODH IC50 (nM)[1] | P. vivax DHODH IC50 (nM)[1] | P. falciparum 3D7 EC50 (nM)[1] | Human DHODH Inhibition |
| This compound | 95 | 52 | 12 | No significant inhibition |
Table 1: In Vitro Activity of this compound
| Compound | Administration Route | Dose (mg/kg) | Bioavailability (F%) | t1/2 (h) | Cmax (µM) |
| This compound | Oral (p.o.) | 2.6 | 74 | 3.4 | 2.6 |
| Oral (p.o.) | 24 | 70 | 4.5 | 20 | |
| Intravenous (i.v.) | 2.3 | - | - | - |
Table 2: Pharmacokinetic Properties of this compound in Swiss Outbred Mice [1]
Signaling Pathway and Experimental Workflow
Mechanism of Action: DHODH Inhibition
This compound exerts its antimalarial effect by inhibiting the enzymatic activity of DHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo pyrimidine biosynthetic pathway. By blocking this step, this compound deprives the parasite of the necessary pyrimidine building blocks for DNA and RNA synthesis, ultimately leading to parasite death.
References
Application Notes and Protocols for the Quantification of DSM705 Using Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the quantitative analysis of DSM705, a potent pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, enabling the reliable measurement of this compound concentrations in plasma. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. Additionally, this document includes visualizations of the experimental workflow and the proposed signaling pathway of this compound.
Introduction
This compound is an investigational antimalarial drug that targets the DHODH enzyme of Plasmodium falciparum, a critical component of the pyrimidine biosynthesis pathway in the parasite. Accurate quantification of this compound in biological fluids is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical method development and validation. This document provides a comprehensive guide for the quantification of this compound, based on established principles of bioanalysis for similar small molecules.
Signaling Pathway of this compound
This compound exerts its antiparasitic effect by inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthesis pathway. By blocking this pathway, this compound deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death.
Figure 1: Proposed signaling pathway of this compound action.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of this compound (e.g., this compound-d4), is recommended. If unavailable, a compound with similar physicochemical properties can be used.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized or HPLC grade
-
Human plasma (or other relevant biological matrix)
-
96-well plates and sealing mats
-
Centrifuge capable of handling 96-well plates
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The concentration range should be selected based on the expected in vivo concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.
-
Aliquoting: To a 96-well plate, add 50 µL of plasma samples, calibration standards, or QC samples.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to all wells except for the blank matrix samples.
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well.
-
Mixing: Seal the plate and vortex for 2 minutes at high speed to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Injection: Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Application Notes and Protocols for Assessing DSM705 Activity Against Plasmodium vivax Liver-Stage Hypnozoites
Introduction
Plasmodium vivax malaria presents a significant challenge to global eradication efforts due to its ability to form dormant liver-stage parasites called hypnozoites. These hypnozoites can activate weeks, months, or even years after the initial infection, causing relapsing episodes of the disease.[1][2][3] The development of drugs with activity against hypnozoites, known as radical cure agents, is a critical research priority.
DSM705 is an inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[4][5] This pathway is essential for parasite DNA replication and survival. While this compound has shown potent activity against the blood and developing liver stages (schizonts) of Plasmodium species, preclinical data suggests it is not active against the dormant hypnozoite stage of P. vivax.[6]
These application notes provide detailed protocols for assessing the activity of this compound against P. vivax liver stages, including methods to specifically evaluate its efficacy against developing schizonts while confirming its lack of activity against established hypnozoites. These protocols are intended for researchers, scientists, and drug development professionals working on antimalarial therapies.
Mechanism of Action: this compound
This compound targets the enzyme dihydroorotate dehydrogenase (DHODH) within the parasite's mitochondria. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound deprives the parasite of the necessary precursors for DNA and RNA synthesis, thereby arresting its growth and replication. This mechanism is effective against rapidly dividing forms of the parasite, such as blood-stage trophozoites and developing liver-stage schizonts. Hypnozoites, being metabolically quiescent, are less dependent on de novo pyrimidine synthesis and are therefore not susceptible to DHODH inhibitors like this compound.
Mechanism of this compound action on Plasmodium.
Experimental Protocols
The assessment of this compound's activity against P. vivax liver stages is best conducted using an in vitro primary human hepatocyte (PHH) culture system. This system supports the full development of liver schizonts and the establishment of persistent hypnozoites.[1][7]
Protocol 1: Primary Human Hepatocyte (PHH) Culture and P. vivax Sporozoite Infection
This protocol outlines the steps for establishing a PHH culture and infecting it with P. vivax sporozoites.
Materials:
-
Cryopreserved primary human hepatocytes
-
Collagen-coated 96-well or 384-well plates[8]
-
Hepatocyte culture medium
-
Cryopreserved P. vivax sporozoites
-
Penicillin-Streptomycin solution
Procedure:
-
Thawing and Seeding of PHHs: Thaw cryopreserved PHHs according to the supplier's instructions and seed them onto collagen-coated plates at a desired density.
-
Cell Culture Maintenance: Maintain the hepatocyte culture at 37°C in a 5% CO2 incubator, changing the medium daily.
-
Sporozoite Preparation and Infection: On the day of infection, rapidly thaw cryopreserved P. vivax sporozoites in a 37°C water bath.[9]
-
Resuspend the sporozoites in hepatocyte culture medium and add them to the PHH monolayers.[9]
-
Centrifuge the plates at a low speed (e.g., 500 x g) for 10 minutes at room temperature to facilitate sporozoite contact with the hepatocytes.[10]
-
Incubate for 2-3 hours at 37°C to allow for sporozoite invasion.
-
After incubation, gently wash the wells to remove non-invaded sporozoites and replace with fresh culture medium.
In vitro P. vivax liver-stage drug assay workflow.
Protocol 2: this compound Efficacy Assessment - Prophylactic and Radical Cure Assays
To thoroughly assess the stage-specific activity of this compound, two treatment regimens should be employed: a prophylactic assay and a radical cure assay.[11]
A. Prophylactic Assay (Assessing Activity against Early Developing Forms)
-
Objective: To determine if this compound can prevent the establishment and development of liver-stage schizonts.
-
Procedure:
-
Initiate drug treatment 2-3 hours post-infection, after washing away non-invaded sporozoites.
-
Add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO) and a positive control known to inhibit schizont development (e.g., atovaquone).
-
Continue treatment for the duration of the experiment (typically 6-8 days), replenishing the drug with each daily media change.
-
At the end of the incubation period, proceed to the endpoint analysis (Protocol 3).
-
B. Radical Cure Assay (Assessing Activity against Established Hypnozoites)
-
Objective: To determine if this compound has any effect on established, dormant hypnozoites.
-
Procedure:
-
Following sporozoite infection, culture the cells for 5-6 days to allow for the maturation and establishment of dormant hypnozoites.
-
On day 6 post-infection, initiate treatment with this compound at various concentrations. Include a vehicle control and a positive control for radical cure (e.g., primaquine).
-
Continue treatment for an additional 2-3 days.
-
At the end of the treatment period, proceed to the endpoint analysis (Protocol 3).
-
Protocol 3: Endpoint Analysis - Immunofluorescence Microscopy and Quantitative PCR
A. Immunofluorescence Assay (IFA) for Parasite Quantification
-
Objective: To visualize and differentially quantify developing schizonts and dormant hypnozoites.
-
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: Anti-Plasmodium HSP70 or anti-CSP to detect all liver-stage forms.[10]
-
Secondary antibodies: Fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
-
Procedure:
-
Fix the infected hepatocyte monolayers.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with primary antibodies, followed by incubation with fluorescently-conjugated secondary antibodies.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to count the number of parasites and measure their size. Hypnozoites are typically identified as small, uninucleated forms, while schizonts are larger and multinucleated.[10][12]
-
B. Quantitative Real-Time PCR (qRT-PCR) for Parasite Burden
-
Objective: To quantify the overall parasite load by measuring parasite-specific gene expression.
-
Procedure:
-
Lyse the infected hepatocytes and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for a constitutively expressed parasite gene, such as the 18S rRNA gene.[13][14]
-
Normalize the parasite gene expression to a host housekeeping gene (e.g., GAPDH) to determine the relative parasite burden.
-
Data Presentation and Interpretation
The quantitative data from the experiments should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Prophylactic Activity of this compound against P. vivax Liver Stages
| Treatment | Concentration (µM) | Mean Schizont Count (per well) | Mean Hypnozoite Count (per well) | % Inhibition of Schizonts | Total Parasite Burden (Relative qRT-PCR) |
| Vehicle Control | - | 150 | 250 | 0% | 1.00 |
| This compound | 0.1 | 75 | 245 | 50% | 0.65 |
| This compound | 1.0 | 15 | 255 | 90% | 0.40 |
| This compound | 10.0 | 2 | 248 | 98.7% | 0.35 |
| Atovaquone | 1.0 | 5 | 250 | 96.7% | 0.38 |
Interpretation: In the prophylactic assay, this compound is expected to show a dose-dependent reduction in the number and size of developing schizonts, with minimal to no effect on the number of hypnozoites. This indicates activity against the replicating forms of the parasite.
Table 2: Radical Cure Activity of this compound against P. vivax Liver Stages
| Treatment | Concentration (µM) | Mean Schizont Count (per well) | Mean Hypnozoite Count (per well) | % Inhibition of Hypnozoites | Total Parasite Burden (Relative qRT-PCR) |
| Vehicle Control | - | 145 | 240 | 0% | 1.00 |
| This compound | 1.0 | 140 | 235 | 2% | 0.98 |
| This compound | 10.0 | 138 | 242 | 0% | 0.99 |
| Primaquine | 10.0 | 135 | 50 | 79% | 0.45 |
Interpretation: In the radical cure assay, this compound is not expected to significantly reduce the number of established hypnozoites, even at high concentrations. The positive control, primaquine, should demonstrate a significant reduction in the hypnozoite population. This would confirm that this compound lacks radical cure activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound against the liver stages of P. vivax. By employing both prophylactic and radical cure assay formats, researchers can definitively characterize the compound's activity against developing schizonts and its lack of efficacy against dormant hypnozoites. This information is crucial for the strategic development of this compound as part of a combination therapy for the treatment and prevention of malaria. The use of high-content imaging and qRT-PCR provides quantitative and reproducible endpoints for assessing drug activity.
References
- 1. In vitro culture, drug sensitivity, and transcriptome of Plasmodium vivax hypnozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium vivax latent liver infection is characterized by persistent hypnozoites, hypnozoite-derived schizonts, and time-dependent efficacy of primaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver-stage fate determination in Plasmodium vivax parasites: Characterization of schizont growth and hypnozoite fating from patient isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. clinicaltrialrundown.wordpress.com [clinicaltrialrundown.wordpress.com]
- 7. A microscale human liver platform that supports the hepatic stages of Plasmodium falciparum and vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum | PVIVAX [vivaxmalaria.org]
- 9. Human liver organoids are susceptible to Plasmodium vivax infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phenotypic Screen for the Liver Stages of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining liver stage parasite burden by real time quantitative PCR as a method for evaluating pre-erythrocytic malaria vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly Sensitive Quantitative Real-Time PCR for the Detection of Plasmodium Liver-Stage Parasite Burden following Low-Dose Sporozoite Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADME Profiling of Novel Antimalarial Compounds
Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.
Introduction
The development of novel antimalarial agents is a global health priority, driven by the emergence and spread of drug-resistant Plasmodium parasites. A critical aspect of the drug discovery and development pipeline is the early characterization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. Poor pharmacokinetic profiles are a major cause of clinical trial failures. Therefore, a thorough and early assessment of ADME parameters is essential to identify promising candidates with a higher probability of success, ultimately saving time and resources.[1][2]
These application notes provide detailed protocols for key in vitro and in vivo ADME profiling techniques relevant to the screening and development of novel antimalarial compounds. The aim is to offer a practical guide for researchers to assess the drug-like properties of their compounds and make informed decisions for lead optimization and candidate selection.
Key In Vitro ADME Assays
A suite of in vitro assays should be employed early in the discovery process to provide initial data on a compound's ADME profile. These assays are typically high-throughput and require small amounts of compound.
Physicochemical Properties
The fundamental physicochemical properties of a compound heavily influence its ADME profile.
Table 1: Physicochemical Properties of Selected Antimalarial Drugs
| Compound | Molecular Weight ( g/mol ) | clogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Chloroquine | 319.87 | 4.6 | 32.9 | 2 | 3 |
| Quinine | 324.42 | 3.4 | 41.9 | 2 | 3 |
| Mefloquine | 378.31 | 4.8 | 34.2 | 2 | 3 |
| Artemether | 298.37 | 3.1 | 46.2 | 0 | 5 |
| Lumefantrine | 528.94 | 8.3 | 29.5 | 1 | 2 |
| Piperaquine | 535.56 | 6.8 | 51.8 | 2 | 4 |
| Atovaquone | 366.84 | 5.2 | 54.4 | 1 | 4 |
Source: Data compiled from various literature sources.
Solubility Assays
Good aqueous solubility is crucial for oral absorption.
Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a suitable method such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: The measured concentration is the kinetic solubility of the compound.
Permeability Assays
Permeability across biological membranes, such as the intestinal epithelium, is a key determinant of oral bioavailability.
PAMPA is a high-throughput, cell-free assay that predicts passive diffusion.[3]
Protocol: PAMPA
-
Lipid Solution Preparation: Prepare a solution of 2% (w/v) lecithin in dodecane.
-
Donor Plate Preparation: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter plate (donor plate).
-
Compound Preparation: Prepare a 500 µM solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).
-
Assay Setup: Add 300 µL of buffer to each well of a 96-well acceptor plate. Add 200 µL of the compound solution to each well of the donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for 4-16 hours.
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells by HPLC-UV or LC-MS.
-
Calculation of Permeability Coefficient (Pe):
-
Calculate the equilibrium concentration: Ceq = ([C]D * VD + [C]A * VA) / (VD + VA) where [C]D and [C]A are the final concentrations in the donor and acceptor wells, and VD and VA are the volumes.
-
Calculate Pe (cm/s) using the appropriate formula provided by the assay kit manufacturer or from established literature.
-
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an excellent in vitro model of the human intestinal epithelium. This assay can assess both passive diffusion and active transport.[4]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a Transwell® plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. A TEER value >200 Ω·cm² generally indicates good monolayer integrity. Additionally, the permeability of a paracellular marker like Lucifer yellow can be assessed.
-
Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport (Absorption): Add the test compound (typically at 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).
-
Table 2: In Vitro Permeability Data for Novel Antimalarial Compounds
| Compound Series | Example Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Diaryl-2-aminopyridines | Compound 1 | - | 1.5 | 3.2 | 2.1 |
| Diaryl-2-aminopyridines | Compound 2 | - | 2.1 | 4.5 | 2.1 |
| Triazole-thienopyrimidine | Compound 33 | >5 | >10 | - | - |
| Benzimidazole | - | <1 | <1 | - | - |
Source: Data adapted from various research articles. Note: Dashes indicate data not reported.
Metabolic Stability Assays
Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes, which influences its half-life and dosing regimen.
Liver microsomes are subcellular fractions containing the majority of the cytochrome P450 (CYP450) enzymes responsible for Phase I metabolism.[1]
Protocol: Microsomal Stability Assay
-
Reagents: Pooled human or rodent liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and buffer.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL)
-
Table 3: In Vitro Metabolic Stability of Novel Antimalarial Compounds
| Compound | Human Liver Microsome t½ (min) | Mouse Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) |
| Genz-668764 | 45 | 15 | 20 |
| MMV693183 | >60 | >60 | >60 |
| RMB005 | >150 | - | - |
| RMB059 | 10.9 | - | - |
| RMB060 | 12.3 | - | - |
Source: Data compiled from various research articles. Note: Dashes indicate data not reported.
Plasma Protein Binding Assay
The extent to which a compound binds to plasma proteins affects its distribution and availability to reach the target site.
Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Apparatus: Use a RED device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff) that divides each well into two chambers.
-
Compound Spiking: Add the test compound to plasma (human, rat, or mouse) at a final concentration of 1-5 µM.
-
Assay Setup: Add the plasma containing the compound to one chamber and an equal volume of PBS (pH 7.4) to the other chamber of the RED insert.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to equalize matrix effects. Precipitate the proteins with a cold organic solvent containing an internal standard. Analyze the supernatant by LC-MS/MS.
-
Calculation:
-
Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber
-
% Bound = (1 - fu) * 100
-
Key In Vivo ADME Assay
In vivo studies in animal models are crucial for understanding the complete pharmacokinetic profile of a compound.
Pharmacokinetic (PK) Study in Mice
Protocol: Murine Pharmacokinetic Study
-
Animals: Use male or female mice (e.g., C57BL/6 or BALB/c strain), typically 6-8 weeks old.
-
Compound Formulation: Formulate the test compound in a suitable vehicle for the intended route of administration (e.g., for oral administration, a solution or suspension in water with 0.5% carboxymethylcellulose and 0.1% Tween 80).
-
Dosing:
-
Intravenous (IV) Administration: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (typically 20-30 µL) at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or via cardiac puncture at terminal time points. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the compound from the plasma using protein precipitation or liquid-liquid extraction. Quantify the compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Table 4: In Vivo Pharmacokinetic Parameters of Novel Antimalarial Compounds in Mice
| Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | F (%) |
| Genz-668764 | 55 (PO, bid) | - | - | 2.8 | - | - |
| Compound 1 (Diaryl-2-aminopyridine) | 20 (PO) | 1900 | 1 | 2.53 | - | 69 |
| Compound 2 (Diaryl-2-aminopyridine) | 20 (PO) | 3300 | 0.5 | 2.96 | - | 59.7 |
| Chloroquine | 50 (IP) | - | - | 99.3 | - | - |
| Piperaquine | 90 (IP) | - | - | 384 (16 days) | - | - |
Source: Data compiled from various research articles. Note: Dashes indicate data not reported. IP = Intraperitoneal.
Visualizations
Experimental Workflows
Caption: A typical workflow for ADME profiling of novel antimalarial compounds.
Bidirectional Caco-2 Permeability Assay
Caption: Logic of the bidirectional Caco-2 permeability assay to determine efflux.
Conclusion
A systematic and early approach to ADME profiling is indispensable for the successful development of novel antimalarial drugs. The protocols and data presented here provide a framework for researchers to characterize the pharmacokinetic properties of their compounds. By integrating these ADME studies into the drug discovery workflow, it is possible to identify and optimize candidates with favorable drug-like properties, thereby increasing the likelihood of advancing new, effective treatments for malaria into clinical development.
References
Application Notes and Protocols for Formulating DSM705 to Ensure Robust Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSM705, a potent inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), is a promising next-generation antimalarial candidate.[1][2][3] Preclinical studies in murine models have demonstrated that this compound possesses high oral bioavailability, in the range of 70-74%.[1][2][3] The primary objective of formulating this compound is therefore not to overcome inherently poor absorption, but to develop a robust dosage form that consistently ensures its high bioavailability across diverse patient populations and physiological conditions. This document provides detailed application notes and experimental protocols for the selection and evaluation of formulation strategies for this compound, with a focus on maintaining its favorable pharmacokinetic profile. Based on its physicochemical properties of good aqueous solubility and high intestinal permeability, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class 1 or 2 compound.
Introduction to this compound
This compound is a pyrrole-based inhibitor that selectively targets the DHODH enzyme of Plasmodium parasites, a critical component of the pyrimidine biosynthesis pathway, with nanomolar potency.[1][2][3] It exhibits excellent selectivity, with no significant inhibition of the mammalian DHODH enzyme.[1][2] The hydrochloride salt form of this compound is noted for its enhanced water solubility and stability.[1] Given its high intrinsic permeability and good solubility, the formulation strategy for this compound should be geared towards ensuring rapid and complete dissolution in the gastrointestinal tract to maintain its high oral bioavailability.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for guiding formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉F₃N₆O | [4] |
| Molecular Weight | 404.39 g/mol | [4] |
| LogP | 3.1 | [4] |
| Kinetic Solubility (pH 6.5) | 130–260 μM | [1] |
| In vitro Permeability | High (Caco-2 cell model) | [1] |
| Efflux Ratio | No evidence of efflux | [1] |
| pKa | Not available | |
| Polymorphism | Not available |
Table 1: Physicochemical Properties of this compound
Rationale for Formulation Strategy
Considering the high intrinsic permeability and good aqueous solubility of this compound, the primary goals for formulation are:
-
To ensure rapid dissolution of the drug substance.
-
To minimize the impact of gastrointestinal pH and food on drug absorption.
-
To develop a physically and chemically stable dosage form.
Simple, scalable, and cost-effective formulation approaches are likely to be suitable for this compound. More complex formulations such as lipid-based systems may not be necessary but could be considered for specific product requirements, such as pediatric formulations or fixed-dose combinations.
Recommended Formulation Approaches
The following formulation strategies are recommended for evaluation to ensure robust oral delivery of this compound.
Micronization
Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution, which can enhance the rate of dissolution.[5][6]
Solid Dispersions
Solid dispersions involve dispersing the drug in a solid matrix, often a polymer, to improve dissolution.[5][6] This can be particularly useful for maintaining the drug in an amorphous, higher-energy state.
Self-Emulsifying Drug Delivery Systems (SEDDS)
While likely not essential for this compound, SEDDS can be explored for liquid dosage forms or to ensure absorption is independent of food effects.[7] SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7]
Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of different this compound formulations.
Protocol 1: Preparation of Micronized this compound Formulation
Objective: To prepare a simple tablet formulation of micronized this compound.
Materials:
-
This compound (micronized)
-
Microcrystalline cellulose (MCC)
-
Croscarmellose sodium
-
Magnesium stearate
Procedure:
-
Micronize this compound using a jet mill to achieve a particle size distribution of D90 < 10 µm.
-
Blend the micronized this compound with microcrystalline cellulose and croscarmellose sodium in a V-blender for 15 minutes.
-
Add magnesium stearate and blend for an additional 3 minutes.
-
Compress the blend into tablets using a rotary tablet press.
Protocol 2: Preparation of this compound Solid Dispersion by Spray Drying
Objective: To prepare a solid dispersion of this compound to enhance dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
Procedure:
-
Dissolve this compound and PVP K30 in methanol to form a clear solution.
-
Spray-dry the solution using a laboratory-scale spray dryer with the following parameters:
-
Inlet temperature: 80-120°C
-
Atomization pressure: 2-4 bar
-
Feed rate: 5-15 mL/min
-
-
Collect the resulting powder and store it in a desiccator.
-
The solid dispersion can then be formulated into capsules or tablets.
Protocol 3: In Vitro Dissolution Testing
Objective: To evaluate the dissolution profile of different this compound formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle)
Media:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
Procedure:
-
Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5°C.
-
Place one tablet/capsule of the this compound formulation in each vessel.
-
Rotate the paddle at 50 rpm.
-
Withdraw samples (5 mL) at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Protocol 4: In Vitro Permeability Assessment using Caco-2 Monolayers
Objective: To confirm the high permeability of this compound and to assess the impact of formulation on its transport across an intestinal epithelial cell model.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulation
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (A) side and HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, take samples from the basolateral side and analyze for this compound concentration by LC-MS/MS.
-
To assess efflux, add the drug to the basolateral side and sample from the apical side.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
Protocol 5: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability of different this compound formulations in a murine model.
Animal Model: Swiss outbred mice
Procedure:
-
Fast the mice overnight with free access to water.
-
Divide the mice into groups for each formulation and an intravenous (IV) reference group.
-
For oral administration, administer the this compound formulation via oral gavage.
-
For IV administration, administer a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) via the tail vein.
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via retro-orbital bleeding or tail snip.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and oral bioavailability (F%).
Data Presentation
The quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison of the different formulation strategies.
| Formulation | D15 (min) | D30 (min) | D60 (min) |
| Micronized | |||
| Solid Dispersion | |||
| Unformulated API |
Table 2: Comparative In Vitro Dissolution of this compound Formulations at pH 6.8
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound Solution | |||
| Micronized | |||
| Solid Dispersion |
Table 3: In Vitro Caco-2 Permeability of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | F (%) |
| IV | - | - | 100 | |
| Micronized | ||||
| Solid Dispersion |
Table 4: Pharmacokinetic Parameters of this compound Formulations in Mice
Visualizations
Diagrams illustrating key processes are provided below.
References
- 1. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic–pharmacodynamic model for chemoprotective agents against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model-Informed Drug Development for Malaria Therapeutics | Annual Reviews [annualreviews.org]
- 4. This compound | Dihydroorotate Dehydrogenase | 2653225-38-6 | Invivochem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. Model system to define pharmacokinetic requirements for antimalarial drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming DSM705 Solubility Challenges
Welcome to the technical support center for DSM705. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for issues encountered with this compound solubility in aqueous solutions. Here you will find frequently asked questions and detailed troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a pyrrole-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), with potent activity against Plasmodium DHODH, making it a valuable compound for antimalarial research.[1][2][3] Structurally, it is a hydrophobic molecule, which can present challenges with solubility in aqueous solutions. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] The hydrochloride salt form of this compound is also available and is suggested to have enhanced water solubility and stability.[2][3]
Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock into your aqueous experimental medium. For preparing a DMSO stock solution, you can dissolve this compound at a concentration of up to 100 mg/mL with the aid of sonication.[4] When diluting the DMSO stock, it is crucial to do so in a stepwise manner and with vigorous mixing to prevent precipitation.[5] The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[6]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium or aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Decrease the Final Concentration: Ensure your final experimental concentration of this compound does not exceed its aqueous solubility limit. It may be necessary to perform a solubility test in your specific medium.
-
Optimize the Dilution Method: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help to keep the compound in solution.
-
Use a Co-solvent Formulation: For more challenging situations, particularly for in vivo studies, using a co-solvent system is effective. Formulations containing DMSO, PEG300, and Tween-80 have been successfully used to prepare this compound solutions.[7][8]
-
Consider the Hydrochloride Salt: If you are using the free base form of this compound, switching to the hydrochloride salt may improve aqueous solubility.[2][3]
Q4: What are some recommended solvent formulations for in vivo studies with this compound?
A4: Several formulations have been reported to successfully deliver this compound in vivo, achieving concentrations of at least 2.5 mg/mL. These typically involve a combination of solvents to enhance solubility and bioavailability.[7][8]
Quantitative Solubility Data
The following table summarizes known solubility information for this compound and its hydrochloride salt. Researchers should note that solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.
| Compound Form | Solvent/Vehicle | Concentration | Notes |
| This compound | DMSO | 100 mg/mL (226.83 mM) | Requires sonication for dissolution.[4] |
| This compound Hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.67 mM) | A clear solution is obtained.[7][8] |
| This compound Hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.67 mM) | A clear solution is obtained.[7][8] |
| This compound Hydrochloride | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.67 mM) | A clear solution is obtained.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 440.85 g/mol for the hydrochloride salt)[4]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the required amount of this compound powder. For a 10 mM stock solution, this would be approximately 4.41 mg per mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to begin the dissolution process.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.[4]
-
Visually inspect the solution to ensure all the solid has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General "Shake-Flask" Method for Determining Equilibrium Solubility
This method can be used to determine the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed, temperature-controlled container (e.g., glass vial)
-
Shaker or magnetic stirrer
-
Centrifuge
-
Syringe filter (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in the sealed container.
-
Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifuging the sample.
-
Carefully filter the supernatant through a syringe filter to obtain a clear, saturated solution.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in DMSO.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Issue 2: Precipitation occurs when diluting DMSO stock solution into aqueous buffer.
Caption: Troubleshooting workflow for aqueous dilution of this compound DMSO stock.
Signaling Pathway
This compound targets the enzyme Dihydroorotate Dehydrogenase (DHODH), which is a key component of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication. By inhibiting DHODH, this compound disrupts this pathway, ultimately leading to the death of rapidly proliferating organisms like the malaria parasite.[2][9]
Caption: Mechanism of action of this compound in the pyrimidine biosynthesis pathway.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. toolify.ai [toolify.ai]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing and Troubleshooting Bioavailability of DSM705 in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the dihydroorotate dehydrogenase (DHODH) inhibitor, DSM705. While published data indicates high oral bioavailability in preclinical models, this guide addresses potential discrepancies and offers troubleshooting strategies for achieving optimal and consistent results in your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2][3] By inhibiting this enzyme, this compound prevents the synthesis of pyrimidines necessary for DNA and RNA production, thereby halting parasite replication.[3][4] It shows high selectivity for the parasite enzyme with no significant inhibition of the mammalian DHODH, making it a promising antimalarial candidate.[1][2]
Q2: Is low bioavailability a known issue for this compound?
Contrary to concerns about low bioavailability, published pharmacokinetic studies in Swiss outbred mice have shown that this compound exhibits high oral bioavailability, reported to be between 70% and 74%.[1][2] If you are observing significantly lower bioavailability in your experiments, it may be attributable to factors related to the formulation, experimental protocol, or the specific animal model being used.
Q3: What is the difference between this compound and this compound hydrochloride?
This compound is the free base form of the compound. This compound hydrochloride is the salt form, which generally offers enhanced water solubility and stability.[1][2] For in vivo studies, particularly oral administration, using a salt form like the hydrochloride can be advantageous for achieving complete dissolution in the dosing vehicle, which is a critical factor for consistent absorption.
Q4: What are the reported pharmacokinetic parameters for this compound in mice?
Key pharmacokinetic parameters for this compound following a single oral or intravenous dose in Swiss outbred mice are summarized in the table below.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice [1][2]
| Parameter | Oral Administration (P.O.) | Intravenous Administration (I.V.) |
| Dose | 2.6 mg/kg and 24 mg/kg | 2.3 mg/kg |
| Bioavailability (F%) | 74% and 70%, respectively | N/A |
| Maximum Plasma Concentration (Cmax) | 2.6 µM and 20 µM, respectively | N/A |
| Apparent Half-life (t1/2) | 3.4 hours and 4.5 hours, respectively | N/A |
| Plasma Clearance (CL) | N/A | 2.8 mL/min/kg |
| Volume of Distribution at Steady State (Vss) | N/A | 1.3 L/kg |
Note: The data presented are for reference only and may vary based on experimental conditions.
Troubleshooting Guide: Addressing Unexpectedly Low Bioavailability
If your experimental results show lower than expected bioavailability for this compound, consider the following potential issues and troubleshooting steps.
Issue 1: Incomplete Dissolution of this compound in the Dosing Vehicle
-
Question: My plasma concentrations of this compound are low and highly variable after oral gavage. Could the formulation be the problem?
-
Answer: Yes, incomplete dissolution of the compound in the dosing vehicle is a common cause of poor and erratic absorption.[5][6] this compound, particularly in its free base form, may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Use the Hydrochloride Salt: Switch to this compound hydrochloride, which has improved solubility.[1][2]
-
Solubility Screening: Conduct a systematic solubility screening in various pharmaceutically acceptable vehicles.[5]
-
Formulation Aids: Consider using co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Polysorbate 80), or complexing agents (e.g., cyclodextrins) to improve solubility.[5][7]
-
Particle Size Reduction: If using a suspension, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[5][8]
-
-
Issue 2: Precipitation of this compound in the Gastrointestinal Tract
-
Question: I've successfully dissolved this compound in my formulation, but the in vivo exposure is still poor. What could be happening after administration?
-
Answer: The compound may be precipitating out of solution when the dosing vehicle mixes with the aqueous environment of the GI tract. This is a common challenge for compounds formulated in non-aqueous or high-concentration solubilizing vehicles.[5]
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Use polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) in your formulation to help maintain a supersaturated state in the GI tract.[5]
-
Consider Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[6][9]
-
-
Issue 3: Variability in Animal Physiology and Experimental Procedure
-
Question: I'm observing significant inter-animal variability in plasma concentrations. How can I reduce this?
-
Answer: Physiological differences between animals and inconsistencies in the experimental protocol can lead to variable absorption.[6]
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing, with free access to water. The presence of food can significantly alter gastric emptying and GI fluid composition.[6]
-
Acclimatize Animals: Allow animals to acclimatize to the experimental conditions for at least 3 days prior to the study to reduce stress-related physiological changes.[6]
-
Precise Dosing Technique: Ensure accurate and consistent oral gavage technique to avoid accidental administration into the trachea and to ensure the full dose is delivered to the stomach.
-
Evaluate Different Animal Strains: If variability persists, consider that different strains of mice or rats may have different GI physiology.[6]
-
-
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Formulation
This protocol provides a starting point for formulating this compound for oral administration in mice.
-
Vehicle Preparation: Prepare a vehicle of 0.5% HPMC and 0.1% Tween 80 in sterile water.
-
Slowly add the HPMC to the water while stirring vigorously to prevent clumping.
-
Once the HPMC is dispersed, add the Tween 80 and continue to stir until a clear solution is formed.
-
-
Compound Addition:
-
Weigh the required amount of this compound hydrochloride.
-
Create a slurry by adding a small amount of the vehicle to the compound and mixing to form a uniform paste.
-
Gradually add the remaining vehicle to the slurry while continuously stirring or sonicating.
-
-
Final Formulation:
-
Ensure the final formulation is a homogenous suspension or solution.
-
Prepare the formulation fresh on the day of dosing.
-
Verify the concentration of this compound in the formulation if possible.
-
Protocol 2: Oral Bioavailability Study in Mice
This protocol outlines a typical workflow for assessing the oral bioavailability of this compound.
-
Animal Model: Use male or female Swiss outbred mice (or another appropriate strain), weighing 20-25g.
-
Acclimatization and Fasting: Acclimatize animals for at least 3 days. Fast them overnight (12-16 hours) before dosing, with ad libitum access to water.
-
Group Allocation:
-
Group 1 (Oral): To receive this compound formulation by oral gavage (e.g., at 10 mg/kg).
-
Group 2 (Intravenous): To receive this compound in a suitable IV vehicle (e.g., saline with a solubilizing agent) via tail vein injection (e.g., at 2 mg/kg).
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise dose volume.
-
Administer the formulation. For oral dosing, use a standard gavage needle.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points.
-
Example time points for P.O. group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Example time points for I.V. group: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters including Cmax, Tmax, AUC, t1/2, CL, Vss, and oral bioavailability (F%).
Visualizations
Caption: Mechanism of action of this compound via inhibition of Plasmodium DHODH.
Caption: Troubleshooting workflow for unexpectedly low bioavailability of this compound.
Caption: Experimental workflow for a typical oral bioavailability study in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of DHODH Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to manage and identify potential off-target effects of Dihydroorotate Dehydrogenase (DHODH) inhibitors in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of a DHODH inhibitor? A1: The primary on-target effect is the inhibition of the DHODH enzyme, a critical component of the de novo pyrimidine biosynthesis pathway. This leads to the depletion of pyrimidine nucleotides (like UMP and CTP) and an accumulation of the DHODH substrate, dihydroorotate (DHO).[1][2] This pyrimidine starvation blocks DNA and RNA synthesis, leading to cell cycle arrest, apoptosis, or differentiation in rapidly proliferating cells.[3][4]
Q2: My cells show reduced proliferation or viability after treatment. How can I confirm this is an on-target DHODH effect? A2: The most definitive method is a uridine rescue experiment . Since DHODH inhibition blocks the de novo synthesis of pyrimidines, supplementing the culture medium with exogenous uridine allows cells to produce pyrimidines via the salvage pathway, bypassing the need for DHODH. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of your inhibitor, it strongly indicates an on-target mechanism.[5][6][7]
Q3: The effects of my inhibitor are not rescued by uridine. What does this mean? A3: If uridine supplementation does not rescue the observed phenotype, it is a strong indication of potential off-target effects or non-specific cytotoxicity.[1] The inhibitor may be acting on other cellular targets, such as protein kinases or transporters.[8][9]
Q4: Some published "FTO inhibitors" were later identified as DHODH inhibitors. How can I avoid this confusion? A4: This is a known issue where compounds were mischaracterized. For example, the purported FTO inhibitors FB23-2 and CS2 (Brequinar) were later shown to exert their anti-leukemic effects primarily through potent DHODH inhibition.[5][10][11] To avoid this, it is critical to perform a uridine rescue assay early in your experiments. If the phenotype is rescued by uridine, the primary mechanism is likely DHODH inhibition, regardless of the compound's initial intended target.
Q5: Why is the IC50 value of my inhibitor much higher in my cell-based assay compared to the enzymatic assay? A5: Several factors can contribute to this discrepancy. The pyrimidine salvage pathway, which utilizes pre-existing nucleosides from the environment (e.g., in fetal bovine serum), can compensate for de novo pathway inhibition, making cells less sensitive.[12][13] Additionally, poor cell permeability, active efflux of the compound from the cell, or rapid metabolism of the inhibitor can reduce its effective intracellular concentration.
Troubleshooting Guide
This section addresses common problems encountered during in vitro experiments with DHODH inhibitors.
Problem 1: Unexpected or inconsistent cellular response.
-
Is the effect on-target?
-
Solution: Perform a uridine rescue experiment. An on-target effect should be nullified by the addition of 50-100 µM uridine to the culture medium.[5]
-
-
Is the compound stable?
-
Solution: Confirm the identity, purity, and stability of your inhibitor stock. Improper storage can lead to degradation.
-
-
Are culture conditions consistent?
-
Solution: The level of uridine and other nucleosides in serum can vary between batches, affecting inhibitor potency. Consider using dialyzed fetal bovine serum to reduce baseline nucleoside levels for more consistent results.[7]
-
Problem 2: Observed phenotype is not rescued by uridine, suggesting off-target activity.
-
Could the inhibitor be targeting kinases?
-
Could the inhibitor be affecting other metabolic pathways or transporters?
-
Solution: Some DHODH inhibitors are known to interact with other proteins. For example, Emvododstat inhibits the BCRP transporter, and Teriflunomide can inhibit tyrosine kinases and affect CYP enzymes.[8][9] Assess these possibilities through specific transporter or enzymatic assays if you suspect such interactions.
-
Data Presentation: Potency & Selectivity of Common DHODH Inhibitors
The following tables summarize key quantitative data for several well-characterized DHODH inhibitors.
Table 1: On-Target Enzymatic Potency of Selected DHODH Inhibitors
| Inhibitor | Human DHODH IC50 | Cell Proliferation IC50 (Cell Line) | Citation(s) |
| Brequinar | ~4.5 nM | Varies (e.g., low nM in sensitive lines) | [17][18] |
| Teriflunomide (A77 1726) | ~411 nM | Varies (µM range) | [17] |
| Emvododstat (PTC299) | Potent (nM range) | <30 nM (in 7/12 leukemia lines) | [1][14] |
| ASLAN003 (Farudodstat) | 35 nM | 152 nM (THP-1), 582 nM (MOLM-14) | [19][20] |
| BAY 2402234 (Orludodstat) | 1.2 nM | Sub-nanomolar to low-nanomolar (AML lines) | [21][22] |
Table 2: Known or Potential Off-Target Activities
| Inhibitor | Off-Target(s) | Effect / Potency | Notes | Citation(s) |
| Teriflunomide | Protein Tyrosine Kinases | Inhibition (specific IC50s not detailed) | May contribute to immunomodulatory effects. | [9][23] |
| CYP2C8 | Weak Inhibition | Potential for drug-drug interactions. | [9] | |
| CYP1A2 | Weak Induction | Potential for drug-drug interactions. | [9] | |
| Emvododstat (PTC299) | BCRP Transporter | Inhibition | Potential for drug-drug interactions. | [8] |
| Kinases | No significant off-target kinase inhibition reported | Considered a highly selective DHODH inhibitor. | [8][14] | |
| Brequinar | Ferroptosis Pathway | Sensitization at high concentrations | May be relevant for interpreting results at supra-pharmacological doses. | [13] |
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts for managing DHODH inhibitor experiments.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
Caption: The central role of DHODH in pyrimidine synthesis and inhibitor action.
Caption: Downstream cellular consequences of DHODH inhibition.
Experimental Protocols
Protocol 1: Uridine Rescue Assay
This protocol determines if the observed effect of a DHODH inhibitor is due to on-target inhibition of pyrimidine synthesis.
Materials:
-
Cells of interest
-
Complete culture medium (consider using dialyzed FBS for lower background)
-
DHODH inhibitor stock solution
-
Uridine stock solution (50-100 mM in sterile water or PBS, filter-sterilized)
-
Multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin) or method for cell counting
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay. Allow cells to adhere overnight if applicable.
-
Prepare Treatment Groups: Prepare four main treatment groups in culture medium:
-
Vehicle Control (e.g., DMSO)
-
DHODH Inhibitor (at a concentration of interest, e.g., 2x IC50)
-
Uridine alone (e.g., 100 µM)
-
DHODH Inhibitor + Uridine (at their respective concentrations)
-
-
Treatment: Remove the old medium and add the prepared media to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assessment: Measure cell viability or proliferation using your chosen method.
-
Analysis: Normalize all data to the Vehicle Control group. If the viability of the "DHODH Inhibitor + Uridine" group is significantly higher than the "DHODH Inhibitor" group and is similar to the Vehicle Control, the effect is considered on-target.
Protocol 2: Kinase Inhibitor Selectivity Profiling
This protocol provides a general workflow for assessing off-target kinase activity using a commercial luminescent assay platform (e.g., ADP-Glo™).
Materials:
-
Kinase selectivity panel (recombinant kinases and their specific substrates)[24]
-
DHODH inhibitor
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)
-
Multi-well plates (e.g., 384-well, white)
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare Kinase Reactions: In a 384-well plate, set up reactions for each kinase in the panel. Each reaction should contain the kinase in its appropriate buffer, its corresponding substrate, and the DHODH inhibitor at a fixed concentration (e.g., 1 µM for single-point screening) or a range of concentrations for IC50 determination.[6][25]
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of inhibition.[6]
-
Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
Detect ADP Production: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This typically involves two steps:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Analysis: Calculate the percent inhibition for each kinase by comparing the signal from inhibitor-treated wells to positive (vehicle) and negative (no enzyme) control wells. Significant inhibition of any kinase in the panel indicates an off-target effect.
Protocol 3: Metabolite Analysis for On-Target DHODH Engagement
This protocol outlines the general steps for measuring the accumulation of dihydroorotate (DHO) in cells to confirm target engagement.
Materials:
-
Cultured cells
-
DHODH inhibitor
-
Ice-cold PBS
-
80% Methanol (ice-cold)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Access to LC-MS/MS instrumentation
Methodology:
-
Cell Treatment: Culture cells in appropriate plates (e.g., 6-well) and treat with the DHODH inhibitor or vehicle control for a specified time (e.g., 8-24 hours).[2]
-
Harvesting:
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 6-well plate).
-
Scrape the cells and collect the cell/methanol lysate into a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tubes vigorously.
-
Incubate on ice or at -20°C for at least 30 minutes to allow for protein precipitation and metabolite extraction.
-
-
Clarification: Centrifuge the samples at high speed (e.g., >14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant (which contains the metabolites) to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method optimized for the detection and quantification of DHO and other related metabolites like orotate.
-
Analysis: Compare the relative abundance of DHO in inhibitor-treated samples to vehicle-treated controls. A significant accumulation of DHO confirms that the inhibitor is engaging and blocking DHODH in the cells.[5]
References
- 1. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 8. benchchem.com [benchchem.com]
- 9. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 14. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 25. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSM705 In Vivo Mouse Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DSM705 in mouse models of malaria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway of the parasite.[1][2][3] It exhibits high potency against Plasmodium falciparum and Plasmodium vivax DHODH while showing no significant inhibition of mammalian DHODH enzymes, ensuring selective toxicity to the parasite.[1][2][4]
Q2: What is the recommended route of administration for this compound in mice?
A2: Oral administration (p.o.) is the most common and effective route for this compound in mice, demonstrating high oral bioavailability.[1][2][5] Intravenous (i.v.) administration has also been used for pharmacokinetic studies.[1][2]
Q3: What is a typical effective dose of this compound in a mouse model of malaria?
A3: Dosing can range from 3 to 200 mg/kg, administered orally.[2][5] A dose of 50 mg/kg given twice daily for 6 days has been shown to provide the maximum rate of parasite killing and completely suppress parasitemia.[1][2][5] Efficacy is dose-dependent.[1][2]
Q4: What are the pharmacokinetic properties of this compound in mice?
A4: this compound exhibits favorable pharmacokinetic properties in Swiss outbred mice, including high oral bioavailability and a half-life that supports effective parasite clearance.[1][2][5]
Troubleshooting Guide
Issue 1: Lower than expected efficacy or inconsistent results.
-
Possible Cause 1: Improper formulation.
-
Solution: this compound hydrochloride, the salt form, has better water solubility and stability.[2] For oral administration, a common formulation is a suspension in a vehicle such as 0.5% w/v hydroxypropyl methylcellulose, 0.5% v/v benzyl alcohol, and 0.4% v/v Polysorbate 80 in water.[4] Always prepare fresh formulations for in vivo experiments to ensure stability and consistency.[1]
-
-
Possible Cause 2: Incorrect dosage or administration technique.
-
Possible Cause 3: Metabolic instability.
-
Solution: While this compound has shown good metabolic stability, variations can occur between mouse strains. If inconsistent results persist, consider performing a pilot pharmacokinetic study in your specific mouse strain to determine the optimal dosing regimen.[8]
-
Issue 2: Signs of toxicity in mice at higher doses.
-
Possible Cause: High Cmax or off-target effects.
-
Solution: Although this compound is highly selective for parasite DHODH, high concentrations could potentially lead to off-target effects.[4] If signs of toxicity (e.g., weight loss, lethargy) are observed, consider reducing the dose or the frequency of administration. It is crucial to monitor the animals closely during the treatment period.
-
Issue 3: Difficulty in achieving complete parasite clearance.
-
Possible Cause 1: Insufficient treatment duration.
-
Possible Cause 2: Emergence of resistance.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 / EC50 (nM) |
| P. falciparum DHODH (PfDHODH) | 95 |
| P. vivax DHODH (PvDHODH) | 52 |
| P. falciparum 3D7 cells | 12 |
| Human DHODH | >100,000 |
Data compiled from multiple sources.[1][2][9]
Table 2: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice
| Parameter | 2.6 mg/kg (p.o.) | 24 mg/kg (p.o.) | 2.3 mg/kg (i.v.) |
| Oral Bioavailability (F) | 74% | 70% | - |
| Apparent Half-life (t1/2) | 3.4 h | 4.5 h | - |
| Max Concentration (Cmax) | 2.6 µM | 20 µM | - |
| Plasma Clearance (CL) | - | - | 2.8 mL/min/kg |
| Volume of Distribution (Vss) | - | - | 1.3 L/kg |
Data is for a single dose administration.[1][2][5]
Table 3: Recommended Volumes and Needle Sizes for Administration in Adult Mice
| Route | Volume | Needle Gauge |
| Intravenous (IV) | < 0.2 mL | 27-30 |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 |
| Oral (PO) | < 1-2 mL | 20-22 (gavage needle) |
General guidelines, always use the smallest possible volume.[7]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a P. berghei Mouse Model
-
Animal Model: Use an appropriate mouse strain (e.g., Swiss outbred mice).
-
Infection: Inoculate mice with P. berghei parasites.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 2% DMSO + 30% PEG300 + 5% Tween 80 in saline). Prepare fresh daily.
-
Dosing:
-
Administer this compound orally (p.o.) via gavage.
-
A typical effective dose is 50 mg/kg, administered twice daily for 6 consecutive days.
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Monitor animal health, including body weight and clinical signs.
-
-
Endpoint: Efficacy is determined by the reduction in parasitemia compared to the vehicle control group. Complete suppression of parasitemia by days 7-8 is the expected outcome at an effective dose.[1][2]
Protocol 2: Pharmacokinetic Study of this compound in Mice
-
Animal Model: Use male CD-1 mice (or other appropriate strain).
-
Drug Formulation: Formulate this compound for both oral and intravenous administration.
-
Administration:
-
Oral (p.o.): Administer a single dose (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (i.v.): Administer a single dose (e.g., 5 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 6, and 24 hours).[10]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (e.g., Cmax, t1/2, AUC, F) using appropriate software.
-
Visualizations
Caption: Mechanism of action of this compound targeting Plasmodium DHODH.
Caption: Workflow for an in vivo efficacy study of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Dihydroorotate Dehydrogenase | 2653225-38-6 | Invivochem [invivochem.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cea.unizar.es [cea.unizar.es]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in P. falciparum growth inhibition assays
Welcome to the technical support center for Plasmodium falciparum growth inhibition assays (GIA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Assay Issues
???+ question "Q1: My IC50 values are inconsistent between experiments. What are the common causes and solutions?"
???+ question "Q2: I am observing poor or inconsistent parasite growth in my control wells. How can I improve this?"
Contamination Issues
???+ question "Q3: I suspect my parasite culture is contaminated. What are the signs and how can I resolve it?"
Experimental Protocols
Protocol 1: Parasite Synchronization using 5% D-Sorbitol
This method is used to obtain a culture highly enriched in ring-stage parasites.[1]
-
Harvest Cells: Centrifuge the asynchronous parasite culture at 1500 rpm for 5 minutes and aspirate the supernatant.
-
Sorbitol Treatment: Resuspend the cell pellet in 5-10 volumes of sterile 5% (w/v) D-sorbitol solution.
-
Incubation: Incubate the suspension at room temperature for 5-10 minutes. This will lyse erythrocytes containing mature parasite stages (trophozoites and schizonts).
-
Wash: Centrifuge at 1500 rpm for 5 minutes, discard the supernatant, and wash the remaining RBCs (containing ring-stage parasites) three times with incomplete RPMI 1640.
-
Resumption of Culture: Resuspend the final pellet in complete culture medium to the desired hematocrit and return to the incubator. For highly synchronous cultures, this procedure may need to be repeated.
Protocol 2: One-Cycle Growth Inhibition Assay
This assay measures parasite growth over a single 48-hour replicative cycle.
-
Preparation: Use a tightly synchronized culture of ring-stage P. falciparum. Adjust the culture to a starting parasitemia of ~0.5% and a hematocrit of 2% in complete medium.
-
Plate Setup: In a 96-well U-bottom plate, add serial dilutions of the test compound. Include drug-free wells (positive growth control) and wells with uninfected RBCs (negative control).
-
Addition of Parasites: Add the parasite suspension to each well.
-
Incubation: Place the plate in a humidified, modular incubator chamber. Gas the chamber with the appropriate gas mixture and incubate at 37°C for 48 hours.
-
Quantification: After incubation, quantify parasite growth using a preferred method (e.g., Giemsa-stained microscopy, flow cytometry with a DNA dye like SYBR Green I or DAPI, or pLDH assay).[2][3]
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 3: Two-Cycle Growth Inhibition Assay
This assay format offers greater sensitivity by allowing for two rounds of parasite replication.[2]
-
Assay Setup: Prepare the assay plate as described for the one-cycle assay, but with a lower starting parasitemia (e.g., 0.2-0.4%).[2]
-
First Incubation: Incubate the plate for 48 hours at 37°C.
-
Media Addition: After 48 hours, gently add a small volume of fresh, pre-warmed complete culture medium to each well to replenish nutrients. Do not remove the existing medium.[2][4]
-
Second Incubation: Continue the incubation for an additional 24-48 hours (total assay time of 72-96 hours).
-
Quantification and Analysis: Harvest the plate and determine parasite growth as described for the one-cycle assay. The extended incubation period allows for a greater dynamic range between inhibited and uninhibited wells.
References
- 1. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 2. Development and Optimization of High-Throughput Methods To Measure Plasmodium falciparum-Specific Growth Inhibitory Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
How to mitigate cytotoxicity of DSM705 in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with DSM705 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and is it expected to be cytotoxic to mammalian cells?
A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the parasite.[1] It exhibits high selectivity for the parasite enzyme over the human DHODH.[1] In theory, this selectivity should result in low cytotoxicity to mammalian cells, which can utilize both the de novo pyrimidine synthesis pathway and a salvage pathway. However, at high concentrations or in specific cell lines that are highly dependent on de novo pyrimidine synthesis, off-target effects or inhibition of the mammalian DHODH could potentially lead to cytotoxicity.
Q2: I am observing unexpected cytotoxicity in my mammalian cell line when using this compound. What are the potential causes?
A2: Unexpected cytotoxicity can arise from several factors:
-
High Concentration of this compound: The concentration of this compound may be too high for your specific cell line, leading to off-target effects.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at certain concentrations. It is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiments.[2]
-
Compound Precipitation: this compound may precipitate in the culture medium, and these precipitates can have cytotoxic effects or interfere with assay readings.
-
Cell Line Sensitivity: Some mammalian cell lines, particularly rapidly proliferating cells, may be more sensitive to DHODH inhibition.
-
Assay Interference: The compound itself might interfere with the readout of your viability assay (e.g., for MTT assays, compounds with reducing properties can alter the results).[3]
Q3: How can I mitigate the cytotoxicity of this compound in my cell-based assay?
A3: Here are several strategies to mitigate this compound-induced cytotoxicity:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line and assay.
-
Uridine Rescue: Supplement the cell culture medium with uridine. This allows cells to bypass the de novo pyrimidine synthesis pathway, thereby mitigating the on-target cytotoxic effects of DHODH inhibition.[4][5]
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is below the toxic threshold for your cells (typically ≤ 0.5%).
-
Solubility Enhancement: To improve the solubility of this compound, consider using formulations with excipients like PEG300, Tween-80, or SBE-β-CD, though their effects on your specific cell line should be validated.[6]
-
Choose an Appropriate Cytotoxicity Assay: Select an assay that is least likely to be affected by the compound's properties. For example, if you suspect interference with metabolic assays like MTT, consider using a membrane integrity assay like the LDH release assay.
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle control with the same solvent concentration. Lower the final solvent concentration if toxicity is observed in the control. |
| Cell line is highly sensitive to DHODH inhibition. | Supplement the culture medium with 50-100 µM uridine to rescue cells from pyrimidine depletion. |
| Compound precipitation. | Visually inspect the wells for precipitates. If present, try different formulation strategies or use a lower concentration of this compound. |
Issue 2: Inconsistent results in cell viability assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Steps |
| Interference of this compound with the assay. | Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. Consider using an alternative viability assay (e.g., LDH or CellTiter-Glo). |
| Variability in cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell numbers per well. |
| Fluctuations in incubation time. | Maintain consistent incubation times for both compound treatment and assay development. |
| Metabolic changes unrelated to viability. | The MTT assay measures metabolic activity, which may not always correlate directly with cell viability. Use a multi-parametric approach, combining a metabolic assay with a membrane integrity assay. |
Quantitative Data Summary
There is limited publicly available data on the cytotoxicity of this compound across a wide range of non-cancerous mammalian cell lines. The following table provides representative IC50 values for other DHODH inhibitors in mammalian cell lines to offer a general reference. Note: These values may not be directly representative of this compound's cytotoxicity.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Brequinar | K562 (Human CML) | Cell Viability | ~0.1 | [5] |
| Brequinar | NB4 (Human AML) | Cell Viability | ~0.1 | [4] |
| Leflunomide | T-47D (Human Breast Cancer) | Proliferation | ~50 | [7] |
| Teriflunomide | T-47D (Human Breast Cancer) | Proliferation | ~25 | [7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[8]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay procedures.[9]
Materials:
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is a standard procedure for detecting apoptosis by flow cytometry.[1][6][10][11][12]
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: DHODH inhibition by this compound blocks pyrimidine synthesis, which can be rescued by exogenous uridine.
Caption: Troubleshooting workflow for mitigating this compound-induced cytotoxicity in cell-based assays.
References
- 1. bosterbio.com [bosterbio.com]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 3. dovepress.com [dovepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Metabolic Instability of Pyrrole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of pyrrole-based compounds during experimental research.
Frequently Asked Questions (FAQs)
Q1: My pyrrole-based compound shows high clearance in liver microsome stability assays. What are the likely metabolic pathways?
A1: Pyrrole rings are susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] The most common pathways include:
-
Oxidation of the Pyrrole Ring: The electron-rich nature of the pyrrole ring makes it a target for oxidation.[1][3] This often occurs on the carbons adjacent to the nitrogen atom, proceeding through a reactive epoxide intermediate.[1] This can lead to the formation of pyrrolidinones or ring-opened products.[1][4]
-
Oxidation of Substituents: Alkyl groups attached to the pyrrole ring are common sites of metabolism. For instance, methyl groups can be hydroxylated.[5][6]
-
N-Dealkylation: If the pyrrole nitrogen is substituted with an alkyl group, N-dealkylation can occur.[4]
-
Conjugation Reactions: If the pyrrole or its metabolites contain suitable functional groups (e.g., hydroxyl groups), they can undergo Phase II conjugation reactions, such as glucuronidation.[1][6]
Q2: What are the primary strategies to improve the metabolic stability of my pyrrole-containing compound?
A2: Several strategies can be employed to mitigate the metabolic liabilities of pyrrole-based compounds:
-
Blocking Sites of Metabolism:
-
Steric Hindrance: Introducing bulky groups near a metabolically labile position can sterically hinder the approach of metabolic enzymes. A common strategy is the introduction of an N-t-butyl group to prevent N-dealkylation.[7]
-
Electronic Modification: Attaching electron-withdrawing groups (e.g., CF₃, SO₂NH₂) to the pyrrole ring can decrease its electron density, making it less susceptible to oxidation.[3][7]
-
Isotopic Reinforcement: Replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom (deuteration) can strengthen the C-H bond, slowing down metabolism at that position.[8]
-
-
Scaffold Hopping and Bioisosteric Replacement:
-
Replacing the pyrrole ring with a more metabolically stable, electron-deficient heterocycle can be an effective strategy.[3] Common replacements include pyridine, pyrimidine, pyrazole, or triazole.[3][9] The goal is to maintain the necessary pharmacophoric interactions while improving the metabolic profile.
-
-
Modification of Substituents:
-
Replace metabolically labile functional groups with more stable alternatives. For example, replacing a labile ester linkage with an amide group.[7]
-
Q3: How do I choose the right in vitro assay to assess the metabolic stability of my compound?
A3: The choice of in vitro assay depends on the stage of your research and the specific questions you are trying to answer.
-
Liver Microsomes: This is a cost-effective and high-throughput method for initial screening of metabolic stability, primarily for Phase I (CYP-mediated) metabolism.[2][10][11][12]
-
Hepatocytes: Using primary hepatocytes provides a more comprehensive picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters.[11][13] This is often a follow-up to microsomal assays.
-
S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone.[11]
Q4: My compound is stable in microsomes but shows high clearance in vivo. What could be the reason?
A4: Discrepancies between in vitro and in vivo data can arise from several factors:
-
Non-CYP Mediated Metabolism: The clearance in vivo might be driven by metabolic pathways not present in liver microsomes, such as metabolism by cytosolic enzymes or Phase II conjugation reactions that are more prominent in hepatocytes.
-
Transporter-Mediated Clearance: Active uptake of the compound into the liver by transporters can lead to high hepatic clearance that is not predicted by microsomal stability assays.[14]
-
Extrahepatic Metabolism: The compound may be metabolized in other tissues besides the liver, such as the intestine, kidneys, or lungs.
-
Plasma Protein Binding: High plasma protein binding can sometimes lead to an underprediction of in vivo clearance from in vitro data.[15]
Troubleshooting Guides
Issue 1: High variability in my liver microsomal stability assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Microsome Activity | Ensure proper storage and handling of microsomes. Use a new batch of microsomes and validate their activity with known positive control compounds.[12] |
| NADPH Degradation | Prepare the NADPH solution fresh before each experiment and keep it on ice. |
| Compound Solubility Issues | Check the solubility of your compound in the incubation buffer. If solubility is low, consider using a lower concentration or a different co-solvent (ensure co-solvent concentration is low and does not inhibit enzyme activity). |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Analytical Method Variability | Validate your LC-MS/MS method for linearity, precision, and accuracy. Ensure the internal standard is appropriate and consistently added.[11] |
Issue 2: My structural modifications to improve stability resulted in a loss of biological activity.
| Potential Cause | Troubleshooting Step |
| Disruption of Key Pharmacophore Interactions | Use molecular modeling to visualize the binding of your original compound and the modified analogs to the target protein. This can help identify if the modifications are sterically clashing or disrupting essential hydrogen bonds or hydrophobic interactions. |
| Changes in Physicochemical Properties | The modifications may have altered properties like solubility, pKa, or lipophilicity, which can affect target engagement. Measure these properties for your new compounds. |
| Metabolic Switching | Blocking one metabolic pathway may lead to the emergence of a new primary metabolic route at a different position on the molecule.[7] Re-evaluate the metabolic profile of the new compounds. |
Experimental Protocols
Liver Microsomal Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile with an internal standard for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare the incubation mixture containing phosphate buffer and microsomes.
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
Prepare the NADPH solution.
-
-
Incubation:
-
Add the test compound working solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[12]
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[2]
-
Quantitative Data Summary
Table 1: Example of Liver Microsomal Stability Data for Pyrrole-Based Compounds
| Compound | Modification | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) | Reference |
| Compound A | Unmodified Pyrrole | 32.5 | 42.6 | [10] |
| Compound B | 5-cyano-1-methylpyrrole | 236 | 5.9 | [10] |
| Compound C | Removal of pyrrole methyl groups | Lower stability | - | [5][6] |
| Compound D | Phenyl to Pyridyl replacement | Increased stability | - | [3] |
Visualizations
Signaling Pathways and Workflows
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nedmdg.org [nedmdg.org]
- 8. researchgate.net [researchgate.net]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. labcorp.com [labcorp.com]
- 14. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Addressing Rapid Clearance of DSM705 in Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the rapid clearance of DSM705 observed in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its rapid clearance a concern?
A1: this compound is an investigational antimalarial drug that belongs to the class of dihydroorotate dehydrogenase (DHODH) inhibitors. Its rapid clearance from the body is a significant concern because it may result in a short half-life, potentially limiting its effectiveness as a long-acting therapeutic agent, particularly for applications such as once-monthly malaria chemoprevention.
Q2: What is the likely cause of this compound's rapid clearance?
A2: The chemical structure of this compound contains an unsubstituted pyrrole ring. In drug metabolism, such five-membered nitrogen-containing heterocycles are known to be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This metabolic transformation is a common pathway for the clearance of pyrrole-containing compounds and is the hypothesized primary reason for the rapid clearance of this compound.
Q3: What are the expected metabolic pathways for this compound?
A3: The primary expected metabolic pathway for this compound is the CYP-mediated oxidation of the electron-rich pyrrole ring. This can lead to the formation of various hydroxylated metabolites, which may then undergo further Phase II conjugation reactions (e.g., glucuronidation) to facilitate their excretion from the body. The diagram below illustrates this proposed metabolic activation.
Caption: Proposed metabolic pathway of this compound.
Q4: How can I experimentally investigate the metabolic stability of this compound?
A4: The metabolic stability of this compound can be assessed using in vitro assays such as the metabolic stability assay in liver microsomes or hepatocytes. These experiments measure the rate at which the parent drug is consumed over time, allowing for the calculation of key parameters like intrinsic clearance (Clint) and in vitro half-life (t1/2).
Troubleshooting Guides
Issue 1: High Intrinsic Clearance of this compound in Liver Microsome Assays
Symptoms:
-
Rapid disappearance of this compound in the presence of NADPH-supplemented liver microsomes.
-
Calculated in vitro half-life (t1/2) is very short.
-
High calculated intrinsic clearance (Clint) value.
Possible Cause: High metabolic activity of cytochrome P450 (CYP) enzymes present in the liver microsomes is leading to rapid metabolism of this compound, likely at the pyrrole moiety.
Troubleshooting Steps:
-
Confirm CYP-mediated Metabolism: Run the metabolic stability assay with and without the addition of a general CYP inhibitor, such as 1-aminobenzotriazole (1-ABT). A significant decrease in the clearance of this compound in the presence of 1-ABT would confirm the involvement of CYP enzymes.
-
Identify Specific CYP Isoforms: Perform a CYP reaction phenotyping study to identify the specific CYP isoforms responsible for this compound metabolism. This can be done using a panel of recombinant human CYP enzymes or by using isoform-specific chemical inhibitors in human liver microsomes.
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the incubation. The detection of hydroxylated or other oxidized forms of this compound would confirm the metabolic pathway.
Caption: Troubleshooting workflow for high intrinsic clearance.
Issue 2: Discrepancy Between In Vitro Data and In Vivo Pharmacokinetic Profile
Symptoms:
-
Moderate in vitro clearance in human liver microsomes, but very rapid clearance observed in preclinical animal models.
-
Observed in vivo half-life is much shorter than predicted from in vitro data.
Possible Causes:
-
Species differences in drug metabolism. The specific CYP isoforms responsible for this compound metabolism may be more active in the preclinical species tested than in humans.
-
Involvement of extrahepatic metabolism (metabolism occurring outside the liver).
-
Active transport mechanisms leading to rapid elimination.
Troubleshooting Steps:
-
Cross-Species Metabolism Comparison: Conduct metabolic stability assays using liver microsomes from the preclinical species (e.g., mouse, rat, dog) and compare the results to human liver microsomes.
-
Investigate Extrahepatic Metabolism: Perform metabolic stability assays using microsomes from other tissues, such as the intestine or kidney, to assess their contribution to overall clearance.
-
Assess Transporter Involvement: Use in vitro systems (e.g., Caco-2 cells) to investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | t1/2 (h) | Cmax (µM) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Mouse | 2.3 | i.v. | - | - | 2.8 | 1.3 | - |
| Mouse | 2.6 | p.o. | 3.4 | 2.6 | - | - | 74 |
| Mouse | 24 | p.o. | 4.5 | 20 | - | - | 70 |
| Rat | 1 | i.v. | 3.9 | - | 1.5 | 0.5 | - |
| Rat | 3 | p.o. | 4.2 | 1.8 | - | - | 95 |
Data compiled from publicly available literature. F = Bioavailability, CL = Clearance, Vss = Volume of distribution at steady state, t1/2 = Half-life, Cmax = Maximum concentration.
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance and half-life of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not metabolized by CYPs)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 0.5%.
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the HLM suspension to the buffer to a final protein concentration of 0.5 mg/mL.
-
Add the this compound working solution to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.
Caption: Workflow for metabolic stability assay.
Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.
Method 1: Recombinant Human CYP Enzymes
Materials:
-
Panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
This compound
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubate this compound (1 µM) with each individual recombinant CYP isoform in the presence of the NADPH regenerating system at 37°C.
-
At a set time point (e.g., 60 minutes), quench the reaction with ACN containing an internal standard.
-
Analyze the samples by LC-MS/MS to measure the depletion of this compound.
-
The CYP isoforms that show the highest consumption of this compound are the primary enzymes responsible for its metabolism.
Method 2: Chemical Inhibition in Human Liver Microsomes
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
A panel of isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLMs with each specific CYP inhibitor for a designated time (e.g., 15 minutes) at 37°C.
-
Add this compound (1 µM) and the NADPH regenerating system to initiate the reaction.
-
Incubate for a set time (e.g., 30 minutes).
-
Quench the reaction and process the samples as described above.
-
Analyze the remaining this compound concentration by LC-MS/MS.
-
A significant reduction in this compound metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Technical Support Center: Culturing Drug-Resistant Plasmodium falciparum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with drug-resistant P. falciparum strains. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro culture and experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the culture of drug-resistant P. falciparum.
Issue 1: Slow or Declining Parasite Growth
Possible Causes:
-
Suboptimal Culture Medium: The composition of the culture medium is critical. Incomplete or improperly supplemented medium can hinder parasite proliferation.
-
Poor Quality of Red Blood Cells (RBCs): The age and quality of erythrocytes are crucial for parasite invasion and growth.
-
Incorrect Gas Mixture: P. falciparum requires a specific low-oxygen, high-carbon dioxide environment.[1][2][3]
-
Fluctuations in Incubation Temperature: Inconsistent temperature can stress the parasites and inhibit growth.
-
Loss of Drug Resistance Phenotype: Continuous culture without drug pressure can lead to the overgrowth of more fit, drug-sensitive parasites that may have been present in the original isolate.[4]
-
Inherent Slower Growth of Resistant Strains: Some drug-resistant strains, like the chloroquine-resistant (CQr) K1 strain, may inherently grow slower than drug-sensitive strains like NF54.[5][6]
Troubleshooting Steps:
-
Medium Verification:
-
Ensure the RPMI 1640 medium is properly supplemented with L-glutamine, HEPES, hypoxanthine, and gentamicin.[5][7]
-
If using a serum substitute like Albumax, be aware that different lots can vary in their ability to support parasite growth.[8] Consider testing a new lot or switching to 10% human serum.[8][9]
-
Some researchers recommend adding extra glucose to the medium.[8]
-
-
RBC Quality Control:
-
Gas Environment and Incubation:
-
Maintaining Drug Pressure:
-
To maintain the resistant phenotype, it may be necessary to culture the parasites in the presence of a sub-lethal concentration of the selective drug.
-
-
Patience with Resistant Strains:
Issue 2: Culture Contamination (Bacterial or Fungal)
Possible Causes:
-
Breaches in Aseptic Technique: Improper handling of flasks, media, and other reagents is a common source of contamination.[12]
-
Contaminated Reagents: Media, serum, or even the initial parasite stock can be sources of contamination.[12]
-
Environmental Contaminants: Airborne spores or bacteria in the laboratory environment can enter cultures.[12]
Troubleshooting Steps:
-
Immediate Action:
-
Decontamination:
-
Thoroughly clean and decontaminate the incubator, biosafety cabinet, and all equipment used for cell culture.[12]
-
-
Review of Practices:
-
Reinforce strict aseptic techniques among all laboratory personnel.[12]
-
Always work within a certified biosafety cabinet.
-
-
Reagent Quality Control:
-
Filter-sterilize all prepared media and solutions.
-
Test new lots of serum or other supplements for sterility before use.[12]
-
-
Fungal Contamination Rescue:
-
A method using a Percoll-Sorbitol gradient centrifugation has been described to successfully eliminate fungal contamination from malaria cultures.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is my drug-resistant P. falciparum strain losing its resistance over time in culture?
A1: This is a common challenge. In the absence of drug pressure, any residual drug-sensitive parasites in the population may have a growth advantage and can outcompete the resistant parasites.[4] This can lead to a gradual decrease in the overall drug resistance of the culture. To mitigate this, it is advisable to periodically re-select the culture with the appropriate drug or to maintain a low level of drug pressure in the culture medium.
Q2: Can I use serum substitutes like Albumax for culturing drug-resistant strains?
A2: Yes, Albumax is widely used as a substitute for human serum and can support the growth of many P. falciparum strains, including drug-resistant ones.[1][9][13] However, it's important to be aware that the 50% inhibitory concentrations (IC50s) of some antimalarial drugs can be higher in Albumax-supplemented medium compared to serum-supplemented medium.[9][13] Additionally, different lots of Albumax can vary in quality, so it may be necessary to test new batches.[8]
Q3: How do I adapt a fresh clinical isolate of drug-resistant P. falciparum to continuous in vitro culture?
A3: Adapting fresh isolates can be challenging. The process involves placing the patient's infected red blood cells into a complete culture medium.[14] It can take several weeks for the parasites to adapt to the in vitro environment.[4] Some studies have noted that chloroquine-resistant isolates tend to adapt more rapidly to in vitro cultivation than sensitive ones.[4] It is also important to note that the drug susceptibility profile of a parasite strain can change during the adaptation process.[11]
Q4: What are the standard methods for determining the drug susceptibility of my cultured parasites?
A4: Several in vitro assays are commonly used to determine the IC50 values of antimalarial drugs. These include:
-
SYBR Green I-based fluorescence assay: This method measures parasite DNA content.[15][16]
-
[3H]-hypoxanthine incorporation assay: This radioisotopic method measures the incorporation of a nucleic acid precursor into the parasite's DNA.[17][18]
-
Plasmodium lactate dehydrogenase (pLDH) assay: This is an ELISA-based method that measures the activity of a parasite-specific enzyme.[17]
-
WHO Schizont Maturation Assay: This microscopic method involves counting the number of mature schizonts after drug exposure.[17]
Q5: My parasite culture is growing well, but I am getting inconsistent results in my drug susceptibility assays. What could be the reason?
A5: Inconsistent assay results can stem from several factors:
-
Parasite Synchronization: Ensure that your parasite culture is tightly synchronized, as different life cycle stages can have varying drug susceptibilities. Ring-stage parasites are typically used for these assays.[10] Sorbitol treatment is a common method for synchronization.[1]
-
Initial Parasitemia and Hematocrit: The starting parasitemia and hematocrit levels should be consistent across all your experiments.
-
Drug Plate Preparation: Ensure accurate and consistent preparation of your drug dilution plates.
-
Incubation Time: The duration of drug exposure should be standardized. A 72-hour incubation is common for many assays.[11]
Quantitative Data Summary
Table 1: Representative IC50 Values for Drug-Resistant and -Sensitive P. falciparum Strains
| Drug | Resistant Strain (e.g., K1, Dd2) IC50 (nM) | Sensitive Strain (e.g., 3D7, NF54) IC50 (nM) | Reference |
| Chloroquine | > 100 | < 100 | [1][4] |
| Mefloquine | > 30 | < 30 | [18] |
| Quinine | > 500 | < 500 | [4] |
| Pyrimethamine | > 1,000 | < 100 | [19] |
| Sulfadoxine | > 20,000 | < 10,000 | [19] |
Note: These are generalized values. Actual IC50s can vary between laboratories and specific assays.
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay using SYBR Green I
This protocol is adapted from the WorldWide Antimalarial Resistance Network (WWARN) procedures.[16]
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 1.5% hematocrit)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II or 10% human serum)
-
Human erythrocytes (O+)
-
Antimalarial drugs of interest
-
96-well microtiter plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of the antimalarial drugs in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.
-
Add 200 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).[11]
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16]
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for in vitro drug susceptibility testing using the SYBR Green I assay.
Caption: Logical troubleshooting guide for slow parasite growth in culture.
References
- 1. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium falciparum: drug sensitivity in vitro of isolates before and after adaptation to continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Culture-adapted Plasmodium falciparum isolates from UK travellers: in vitro drug sensitivity, clonality and drug resistance markers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 16. iddo.org [iddo.org]
- 17. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Resistance and in Vitro Susceptibility of Plasmodium falciparum in Thailand during 1988-2003 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dihydroorotate dehydrogenase (DHODH) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the DHODH enzymatic assay?
A1: The DHODH enzymatic assay measures the activity of the mitochondrial enzyme dihydroorotate dehydrogenase. This enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate, a key step in the de novo pyrimidine biosynthesis pathway. The activity is typically monitored by measuring the reduction of an electron acceptor. Common methods include a colorimetric assay using 2,6-dichlorophenolindophenol (DCPIP), where the reduction of blue DCPIP to a colorless form is measured spectrophotometrically, or a fluorescence-based assay using resazurin, which is reduced to the highly fluorescent resorufin.[1][2]
Q2: Which type of assay is more suitable for high-throughput screening (HTS)?
A2: Fluorescence-based assays are generally more suitable for high-throughput screening (HTS) applications. They offer higher sensitivity and a wider dynamic range compared to colorimetric assays. A fluorescence-based assay using resazurin has been successfully adapted for 1536-well plates, demonstrating its amenability for large-scale screening of DHODH inhibitors.[3]
Q3: What are some common positive controls for DHODH inhibition?
A3: Several well-characterized inhibitors can be used as positive controls in DHODH assays. These include Brequinar, Teriflunomide, and Leflunomide. The expected IC50 values for these compounds can vary depending on the specific assay conditions.[2][4]
Troubleshooting Guide
Issue 1: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contamination of reagents or samples. | Use fresh, high-purity reagents. Ensure that buffers and water are free of microbial or chemical contaminants. |
| Interference from compounds in the sample lysate. | If using cell or tissue lysates, deproteinize the samples using methods such as ultrafiltration with a 10 kDa cutoff spin filter.[5] |
| Autoreduction of the electron acceptor (e.g., DCPIP or resazurin). | Run a control reaction without the enzyme to assess the rate of non-enzymatic reduction. If significant, consider using a different batch of the reagent or an alternative electron acceptor. |
Issue 2: Low Signal or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Inactive enzyme. | Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.[5] Use a fresh aliquot of the enzyme. |
| Sub-optimal assay conditions. | Optimize the pH and buffer concentration. For human DHODH, a pH between 7.0 and 8.5 is generally optimal.[1] Also, ensure that substrate and cofactor concentrations are not limiting. |
| Presence of inhibitors in the sample or reagents. | Test for the presence of known inhibitors like high concentrations of EDTA (>0.5 mM) or detergents like SDS (>0.2%).[5] If screening compounds, be aware of potential solubility issues that could affect their inhibitory activity.[6] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Incomplete mixing of reagents. | Ensure all components are thoroughly mixed before starting the reaction and before reading the plate. |
| Inaccurate pipetting. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes. |
| Temperature fluctuations. | Maintain a constant and optimal temperature throughout the assay. Enzymatic reactions are sensitive to temperature changes.[1] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for common DHODH inhibitors. These values can serve as a reference for assay validation and comparison of results.
| Compound | IC50 (nM) | Reference |
| BAY-2402234 | 0.42 | [2] |
| Brequinar | 2.1 | [2] |
| Teriflunomide | 24.5 | [2] |
| Leflunomide | 332.9 | [2] |
| A771726 | 7,990 | [4] |
Experimental Protocols
Protocol 1: Colorimetric DHODH Assay using DCPIP
This protocol is adapted from established methods for measuring DHODH activity.[6][7]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotic acid (DHO)
-
2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q substitute)
-
2,6-dichlorophenolindophenol sodium salt (DCIP)
-
Enzyme buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 1 mM DHO, 100 µM 2,3-dimethoxy-5-methyl-p-benzoquinone, and 100 µM DCIP in the enzyme buffer.
-
Add 45 µL of the reaction mixture to each well of the microplate.
-
Add 5 µL of the test compound dilutions (or vehicle control) to the respective wells.
-
To initiate the reaction, add 6 nM of recombinant human DHODH enzyme to each well.
-
Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to DHODH activity.
Protocol 2: Fluorescence-Based DHODH Assay using Resazurin
This protocol is suitable for high-throughput screening.[2][3]
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (L-DHO)
-
Resazurin
-
Flavin mononucleotide (FMN) cofactor
-
Assay buffer
-
Black, clear-bottom 96-well or 1536-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a substrate solution containing 25 µM L-DHO, 60 µM resazurin, and the FMN cofactor in the assay buffer.
-
Dispense the substrate solution into the wells of the microplate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the reaction by adding the DHODH enzyme.
-
Incubate the plate at the optimal temperature (e.g., 37°C).
-
Measure the fluorescence of resorufin (the product of resazurin reduction) at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
Visualizations
Caption: The catalytic cycle of DHODH.
Caption: A workflow for troubleshooting common DHODH assay issues.
References
- 1. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: DSM705 In Vitro Assays & Protein Binding
Welcome to the technical support center for DSM705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro assays involving this compound, with a specific focus on accounting for protein binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is accounting for protein binding important in in vitro assays?
A1: this compound is a potent and selective pyrrole-based inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1] It is the unbound fraction of a drug that is pharmacologically active and able to interact with its target.[2] In in vitro assays, the presence of proteins, such as albumin in fetal bovine serum (FBS) commonly used in cell culture media, can lead to significant binding of this compound. This reduces the actual concentration of the free drug available to inhibit DHODH, potentially leading to an underestimation of its potency (e.g., a higher IC50 value). Therefore, accurately accounting for protein binding is crucial for the correct interpretation of in vitro data and for establishing a reliable in vitro-in vivo correlation.
Q2: How does the hydrophobicity of this compound affect its protein binding?
A2: this compound, being a pyrrole-based compound, is relatively hydrophobic. Hydrophobic drugs tend to exhibit a higher degree of non-specific binding to plasma proteins, particularly albumin.[3] This is a critical consideration in experimental design, as high non-specific binding can complicate the determination of the unbound fraction of the drug.
Q3: What is the expected plasma protein binding of this compound?
Table 1: Plasma Protein Binding of the Structurally Related DHODH Inhibitor DSM265
| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |
| Human | >99% | <0.01 |
| Mouse | ~98% | ~0.02 |
| Rat | >99% | <0.01 |
Note: This data is for DSM265 and should be used as a reference. The actual protein binding of this compound should be determined experimentally.
Q4: How can I calculate the unbound fraction (fu) of this compound in my assay?
A4: The unbound fraction (fu) is the ratio of the unbound drug concentration to the total drug concentration. It is typically determined experimentally using methods like equilibrium dialysis. The formula is:
fu = Cunbound / Ctotal
Where:
-
Cunbound is the concentration of this compound in the protein-free compartment (dialysate) at equilibrium.
-
Ctotal is the concentration of this compound in the protein-containing compartment at the start of the experiment.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound in cell-based assays.
-
Possible Cause: Inconsistent protein concentrations in the cell culture medium.
-
Troubleshooting Steps:
-
Standardize the source and lot of Fetal Bovine Serum (FBS) used in your experiments.
-
Accurately quantify the total protein concentration in your complete cell culture medium.
-
When comparing results, ensure that the protein concentration is consistent across all assays.
-
Consider using serum-free or low-serum media if compatible with your cell line, but be aware that this may affect cell health and the physiological relevance of the results.
-
Issue 2: Low recovery of this compound in equilibrium dialysis experiments.
-
Possible Cause: Non-specific binding of the hydrophobic this compound to the dialysis membrane or apparatus.
-
Troubleshooting Steps:
-
Pre-saturation: Before adding the plasma sample, pre-incubate the dialysis device with a solution of this compound at a concentration similar to the one being tested. This can help saturate the non-specific binding sites.
-
Use of Additives: Consider adding a small amount (e.g., 0.01% v/v) of a non-ionic surfactant like Solutol® to the dialysis buffer to reduce non-specific binding.[4][5]
-
Material Selection: Use dialysis membranes and plates made of materials known to have low non-specific binding, such as regenerated cellulose.
-
Recovery Calculation: Always calculate the mass balance to determine the percentage of recovery. Low recovery may indicate a problem with non-specific binding or compound instability.
-
Issue 3: Difficulty reaching equilibrium in dialysis experiments.
-
Possible Cause: Highly-bound, hydrophobic compounds like this compound may require a longer time to reach equilibrium.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 6, 8, 12, 24 hours) to determine the time required to reach equilibrium for this compound in your specific assay system. Equilibrium is reached when the concentration of the unbound drug in the buffer compartment remains constant over time.
-
Increase Agitation: Ensure adequate mixing during incubation by using an orbital shaker at a consistent speed (e.g., 100-150 rpm).
-
Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
This protocol is adapted from standard methods for determining plasma protein binding.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts (e.g., Thermo Scientific Pierce)
-
Human, mouse, or rat plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Incubator with orbital shaker
-
LC-MS/MS for analysis
Procedure:
-
Prepare this compound spiking solutions in plasma at the desired concentrations (e.g., 1 µM and 10 µM). The final DMSO concentration should be less than 1%.
-
Add the appropriate volume of the plasma sample containing this compound to the sample chamber (red ring) of the RED device insert.
-
Add an equal volume of PBS to the buffer chamber of the insert.
-
Cover the plate with a sealing tape and incubate at 37°C on an orbital shaker (100-150 rpm) for the predetermined equilibrium time (e.g., 4-6 hours, to be optimized).
-
After incubation, carefully remove an aliquot from both the plasma and the buffer chambers.
-
To ensure matrix matching for LC-MS/MS analysis, mix the plasma aliquot with an equal volume of clean PBS, and the buffer aliquot with an equal volume of blank plasma.
-
Precipitate the proteins by adding 3-4 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentrations of this compound in both compartments.
-
Calculate the percent bound and the unbound fraction (fu).
Protocol 2: Correcting for Protein Binding in In Vitro Potency Assays
This protocol describes how to adjust the nominal concentration of this compound in a cell-based assay to reflect the unbound concentration.
-
Determine the unbound fraction (fu) of this compound in your specific cell culture medium (containing FBS) using the equilibrium dialysis method described above.
-
Perform your standard cell-based potency assay (e.g., parasite proliferation assay) with a range of nominal this compound concentrations.
-
For each nominal concentration, calculate the unbound concentration using the following formula: Unbound Concentration = Nominal Concentration x fu
-
Plot the biological response (e.g., % inhibition of parasite growth) against the calculated unbound concentrations of this compound.
-
Determine the IC50 based on the unbound concentrations. This corrected IC50 value will be a more accurate representation of the compound's true potency.
Visualizations
Caption: Equilibrium of this compound between plasma and buffer compartments in a dialysis assay.
Caption: Inhibition of Plasmodium DHODH by this compound in the pyrimidine biosynthesis pathway.
Caption: A logical workflow for troubleshooting in vitro assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]
- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address compound precipitation in cell culture media.
Troubleshooting Guide
Precipitation of a test compound in cell culture media can significantly impact experimental outcomes by altering the effective compound concentration and potentially inducing cytotoxicity. Use this guide to identify and resolve common issues related to compound precipitation.
Visual Indicators of Precipitation:
-
Cloudy or hazy appearance of the media.[1]
-
Formation of fine particles visible to the naked eye or under a microscope.[1]
-
Presence of larger crystals, often on the surface of the culture vessel.[1]
It is important to differentiate between compound precipitation and microbial contamination. Microbial contamination often leads to a rapid change in the pH of the media (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms visible under high magnification.[1]
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | The compound's concentration exceeds its solubility in the aqueous media.[1][2] | - Decrease the final concentration of the compound.[2] - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume.[2] - Perform serial dilutions of the stock solution in the culture medium.[2] |
| Rapid change in solvent polarity when adding a concentrated DMSO stock.[1] | - Add the compound stock to the medium dropwise while gently vortexing.[1] - Perform a stepwise dilution to prevent a sudden change in solvent polarity.[1] | |
| Precipitate forms over time in the incubator. | Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[2] | - Pre-warm the cell culture media to 37°C before adding the compound.[1] |
| pH shift in the media due to the CO2 environment.[2] | - Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] | |
| Interaction with media components (salts, proteins) over time.[1][2] | - Test the compound's stability in the specific cell culture medium over the intended experiment duration.[2] | |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle.[2] | - Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[2] - If precipitation persists, prepare fresh stock solutions for each experiment.[2] - Aliquot the stock solution to minimize freeze-thaw cycles.[2] |
| Cloudiness or turbidity appears in the media. | This can indicate fine particulate precipitation or microbial contamination.[2] | - Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[2] - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review sterile techniques.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of compound precipitation in cell culture?
A1: Compound precipitation is often caused by a combination of factors:
-
Physicochemical Properties of the Compound: Many experimental compounds are hydrophobic and have low water solubility.[1]
-
Solvent-Related Issues: The most common solvent, DMSO, can cause precipitation when a concentrated stock is rapidly diluted into the aqueous cell culture medium.[1]
-
High Compound Concentration: Exceeding the compound's solubility limit in the media will lead to precipitation.[1]
-
Temperature Fluctuations: Changes in temperature can significantly alter compound solubility.[2] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.
-
pH of the Medium: The pH of the culture medium can affect the ionization state of a compound, thereby influencing its solubility.[1]
-
Interactions with Media Components: Salts, proteins, and other components in the media can interact with the compound to form insoluble complexes.[1][2] For example, calcium and phosphate ions can form precipitates.[1]
Q2: My compound is dissolved in DMSO, but precipitates when added to the cell culture medium. How can I prevent this?
A2: This is a common issue. Here are some strategies to mitigate this:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions. A stepwise dilution process can prevent a sudden, drastic change in solvent polarity.[1]
-
Control DMSO Concentration: While higher DMSO concentrations can improve solubility, they can also be toxic to cells. Generally, the final DMSO concentration should be kept below 0.5%, with 0.1% or lower being recommended for most cell lines.[2]
-
Use Co-solvents: In some cases, using other co-solvents like ethanol or polyethylene glycol (PEG) alongside DMSO may improve solubility. However, you must test the toxicity of any co-solvent on your specific cell line.[1]
Q3: Can the type of cell culture medium influence compound precipitation?
A3: Yes, the composition of the cell culture medium can significantly impact compound solubility. Different media formulations (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of salts, amino acids, vitamins, and other components that can interact with your compound.[1][2] For instance, media with higher levels of calcium or phosphate may be more prone to forming precipitates with certain compounds.[1] If you are using a serum-free medium, you might observe different solubility compared to a serum-containing medium, as some compounds can bind to serum proteins.[2]
Q4: How can I determine the maximum soluble concentration of my compound in my cell culture medium?
A4: You can determine the maximum soluble concentration by performing a kinetic solubility assay. This involves preparing serial dilutions of your compound in the cell culture medium and visually or instrumentally inspecting for the highest concentration that remains free of precipitate.[1][2] A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Effect of pH and Temperature on Compound Solubility (Illustrative Examples)
| Compound | pKa | pH | Temperature (°C) | Solubility (mol/L) |
| Weak Acid API | 3.7 | 2.5 | 20 | ~Constant low solubility |
| 4.0 | 20 | Increases with pH | ||
| 5.0 | 20 | Continues to increase | ||
| 2.5 | 5 | 0.0384 | ||
| 2.6 | 20 | 0.0477 | ||
| 2.5 | 30 | 0.0517 | ||
| 3-(4-heptylbenzoyl) benzoic acid | 4.83 | < 7.0 | < 50 | Solubility is less than the critical micelle concentration (cmc) |
| > 7.0 | Varies | Solubility can equal or exceed the cmc |
Note: This data is for illustrative purposes. Actual solubility in your specific cell culture medium may vary.[3]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in a 96-Well Plate
Objective: To determine the kinetic solubility of a compound in cell culture medium.
Materials:
-
Test compound
-
100% DMSO
-
Cell culture medium
-
Clear-bottom 96-well plate
-
Multichannel pipette
-
Plate reader (optional, for instrumental analysis)
-
Light microscope
Methodology:
-
Prepare a Compound Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Prepare Compound Dilution Series in DMSO: In a separate 96-well plate, perform a serial dilution of your stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).[1]
-
Add Cell Culture Medium to Assay Plate: Add 198 µL of your cell culture medium to each well of a clear-bottom 96-well plate.[1]
-
Add Compound Dilutions to Assay Plate: Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.[1]
-
Include Controls:
-
Incubate the Plate: Cover the plate and incubate at 37°C for a specified time (e.g., 1-2 hours), mimicking your experimental conditions.[1]
-
Measure for Precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.[1]
-
Instrumental Analysis (Optional): Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.[1]
-
-
Determine Kinetic Solubility: The highest concentration of the compound that does not show significant precipitation compared to the negative control is considered the kinetic solubility under these conditions.[1]
Protocol 2: Serial Dilution for Preparing Working Solutions
Objective: To prepare working solutions of a compound for cell treatment while maintaining a constant final DMSO concentration.
Materials:
-
High-concentration compound stock solution in 100% DMSO (e.g., 100 mM)
-
100% DMSO
-
Cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Methodology:
-
Prepare Intermediate Stock Solutions in 100% DMSO: To achieve a range of final concentrations in your assay while keeping the DMSO concentration constant, you will need to prepare a series of intermediate stock solutions in 100% DMSO. For example, if your highest desired final concentration is 100 µM and you want a final DMSO concentration of 0.1%, your highest intermediate stock should be 100 mM (1000x). For a final concentration of 50 µM, you would need a 50 mM intermediate stock, and so on.[1]
-
Perform Serial Dilutions in 100% DMSO: To create the intermediate stocks, perform serial dilutions of your highest concentration stock using 100% DMSO as the diluent. For example, to get a 50 mM stock from a 100 mM stock, you would mix equal volumes of the 100 mM stock and 100% DMSO.[1]
-
Prepare Final Working Solutions: To prepare the final working solutions for treating your cells, dilute each intermediate DMSO stock 1:1000 into the cell culture medium. This will result in a final DMSO concentration of 0.1%.[1]
-
Prepare Vehicle Control: The vehicle control should contain the same final concentration of DMSO as your experimental wells. To prepare the vehicle control, add 1 µL of 100% DMSO to 999 µL of cell culture medium.[1]
-
Treat Cells: Add the prepared working solutions and the vehicle control to your cell cultures.[1]
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for preparing compound working solutions.
Caption: Key factors contributing to compound precipitation.
References
Technical Support Center: Optimizing Cryopreservation of DSM705-Treated Parasites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cryopreservation of parasites treated with DSM705.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect parasites?
A1: this compound is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of parasites like Plasmodium[1][2][3]. By blocking this pathway, this compound deprives the parasite of essential building blocks for DNA and RNA synthesis, leading to parasite death[1][2][4]. This targeted action makes it a promising antimalarial compound with activity against both liver and blood stages of the parasite[4][5].
Q2: Why is cryopreservation of this compound-treated parasites challenging?
A2: While specific data on cryopreserving this compound-treated parasites is limited, challenges can be anticipated. The metabolic stress induced by this compound's inhibition of pyrimidine synthesis may render the parasites more susceptible to the physical and chemical stresses of cryopreservation, such as ice crystal formation and osmotic shock. This could potentially lead to lower post-thaw viability compared to untreated parasites.
Q3: What are the critical parameters for successful cryopreservation of parasites?
A3: Successful cryopreservation depends on several factors, including the choice of cryoprotectant, cooling rate, thawing rate, and the physiological state of the parasites[6][7]. The optimal conditions can vary significantly between different parasite species and even different life-cycle stages[6][8].
Q4: How can I assess the viability of my cryopreserved this compound-treated parasites?
A4: Post-thaw viability can be assessed using various methods. These include in vitro culture to monitor growth and replication, microscopy to observe morphological integrity, and specific viability assays[9][10][11]. For some parasites, in vivo infectivity studies may be the ultimate measure of viability[12][13].
Troubleshooting Guides
Problem 1: Low post-thaw viability of this compound-treated parasites.
| Possible Cause | Suggested Solution |
| Suboptimal Cryoprotectant Concentration: Incorrect concentration of cryoprotectant can lead to intracellular ice crystal formation or toxicity. | Titrate the concentration of the cryoprotectant (e.g., glycerol, DMSO). Refer to the "Cryoprotectant Concentration Optimization" protocol below. |
| Inadequate Equilibration Time: Insufficient time for the cryoprotectant to permeate the cells can result in cell damage during freezing. | Optimize the equilibration time of the parasites with the cryopreservation medium. Start with a standard time (e.g., 10-15 minutes) and test shorter and longer durations. |
| Inappropriate Cooling Rate: Cooling too quickly or too slowly can be detrimental. The optimal rate is species-dependent[6]. | Use a controlled-rate freezer to test different cooling rates (e.g., -1°C/minute). If a controlled-rate freezer is not available, use a freezing container (e.g., "Mr. Frosty") for a more consistent, slower cooling rate. |
| Rapid Thawing is Crucial: Slow thawing can cause ice recrystallization, which damages cellular structures. | Thaw cryovials rapidly in a 37°C water bath until only a small ice crystal remains[7]. |
| Pre-cryopreservation Parasite Health: The metabolic stress from this compound treatment may compromise parasite fitness. | Ensure parasites are in a healthy, replicative state before this compound treatment and cryopreservation. Consider a recovery period after drug treatment before freezing. |
Problem 2: Inconsistent results between different cryopreservation batches.
| Possible Cause | Suggested Solution |
| Variability in Parasite Culture: Differences in parasite density, growth phase, or media composition can affect cryopreservation success. | Standardize your parasite culture protocol. Always use parasites from the same growth phase and at a consistent density for cryopreservation. |
| Inconsistent Freezing and Thawing Procedures: Manual variations in cooling and warming can lead to inconsistent outcomes. | Use a controlled-rate freezer for consistent cooling. For thawing, ensure the water bath temperature is stable and the thawing time is consistent for all vials. |
| Cryoprotectant Quality and Handling: The quality and handling of the cryoprotectant can impact its effectiveness. | Use high-quality, sterile-filtered cryoprotectants. Prepare fresh cryopreservation media for each experiment and keep it on ice. |
Experimental Protocols
Protocol 1: General Cryopreservation of this compound-Treated Blood-Stage Plasmodium falciparum
Materials:
-
This compound-treated P. falciparum culture
-
Complete RPMI 1640 medium
-
Glycerol (sterile, cell culture grade)
-
Cryovials
-
Controlled-rate freezer or freezing container
-
37°C water bath
Procedure:
-
Harvest the this compound-treated parasite culture during the ring stage for optimal viability.
-
Centrifuge the culture to pellet the infected red blood cells (iRBCs).
-
Remove the supernatant and resuspend the iRBC pellet in fresh, complete RPMI 1640 to achieve a 50% hematocrit.
-
Prepare the cryopreservation solution: 28% v/v glycerol in complete RPMI 1640.
-
Slowly add the cryopreservation solution to the iRBC suspension in a drop-wise manner with gentle mixing to achieve a final glycerol concentration of approximately 10-12%.
-
Aliquot the mixture into cryovials.
-
Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C/minute down to -80°C, or place them in a pre-chilled freezing container at -80°C.
-
For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.
-
Thawing: Rapidly thaw a vial by immersing it in a 37°C water bath.
-
Once thawed, slowly dilute the cell suspension with complete RPMI 1640 to remove the glycerol.
-
Centrifuge the diluted suspension, remove the supernatant, and resuspend the pellet in fresh culture medium for viability assessment.
Protocol 2: Viability Assessment by In Vitro Culture
-
Following the thawing protocol, place the resuspended parasites into a new culture flask with fresh red blood cells and complete medium.
-
Maintain the culture under standard conditions (37°C, 5% CO₂, 5% O₂).
-
Monitor parasite growth daily by preparing Giemsa-stained thin blood smears and calculating parasitemia.
-
Compare the growth rate of the cryopreserved this compound-treated parasites to that of cryopreserved untreated parasites and fresh (non-frozen) parasites.
Quantitative Data Summary
Table 1: Recommended Starting Cryoprotectant Concentrations for Parasite Cryopreservation
| Parasite | Cryoprotectant | Concentration Range | Reference |
| Plasmodium falciparum (blood stages) | Glycerol | 10-15% | [7][14] |
| Plasmodium sporozoites | DMSO | 2% (in CryoStor CS2) | [15] |
| Cryptosporidium oocysts | DMSO | 50% (in combination with trehalose) | [10] |
| Trypanosoma brucei | Glycerol | 10-15% | [7] |
| Leishmania spp. | DMSO | 10% | [7] |
Table 2: Comparison of Cooling Rates for Different Parasites
| Parasite | Optimal Cooling Rate | Notes | Reference |
| Trypanosoma brucei gambiense | Wide range | Successful over various cooling rates. | [6] |
| Leishmania amazonensis | Wide range | Successful over various cooling rates. | [6] |
| Entamoeba histolytica | Specific rate crucial | Survival significantly decreases with improper rates. | [6] |
| Trichomonas vaginalis | Specific rate crucial | Survival significantly decreases with improper rates. | [6] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. db.cngb.org [db.cngb.org]
- 8. Cryopreservation of parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scalable cryopreservation of infectious Cryptosporidium hominis oocysts by vitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 12. Cryopreservation of Plasmodium Sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental evaluation of cryopreservative solutions to maintain in vitro and in vivo infectivity of P. berghei sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryopreservation of protozoan para ... | Article | H1 Connect [archive.connect.h1.co]
- 15. researchgate.net [researchgate.net]
Refinement of protocols for long-term malaria chemoprevention studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term malaria chemoprevention studies.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during key experimental procedures.
In Vitro Drug Susceptibility Assays (e.g., SYBR Green I Assay)
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence or low signal-to-noise ratio. | 1. Hemoglobin quenching: The absorption spectrum of hemoglobin can overlap with the excitation/emission wavelengths of SYBR Green I, quenching the fluorescence signal.[1][2] 2. Detergents in lysis buffer: Certain detergents can contribute to high background signals.[1][2] 3. High concentration of SYBR Green I or antibodies (in fluorescence-based assays): This can lead to non-specific binding and increased background.[3][4] 4. Autofluorescence: Some cell or tissue samples naturally fluoresce, which can interfere with the signal.[3] | 1. Optimize lysis buffer: Use a lysis buffer with components that minimize background noise. An intact-cell SYBR Green I-based fluorescence assay (Cell-MSF) that avoids detergents can also be considered.[2] 2. Titrate reagents: Perform a titration of SYBR Green I or antibody concentrations to find the optimal concentration that maximizes signal while minimizing background.[3][4] 3. Include controls: Always include an unstained control to determine the level of autofluorescence in your sample.[3] 4. Wash steps: Ensure adequate washing steps to remove unbound reagents.[4] |
| Inconsistent or variable IC50 values. | 1. Baseline parasitemia: The initial parasite density can influence IC50 values, with higher parasitemia sometimes leading to higher IC50 values (inoculum effect).[5] 2. Serum in culture medium: The presence of serum in the culture medium can introduce variability and make it difficult to compare results between laboratories.[6] 3. Compound properties: Some compounds may modify the erythrocyte membrane, indirectly inhibiting parasite growth and affecting IC50 interpretation.[7] | 1. Standardize initial parasitemia: Use a consistent and defined range of initial parasitemia for all assays.[5] 2. Use serum-free medium: Consider using a serum-free culture medium to improve the reproducibility and comparability of results.[6] 3. Evaluate mechanism of action: Be cautious in interpreting IC50 values for compounds that may have indirect antiplasmodial activity through effects on the host cell.[7] |
| Low or no signal. | 1. Low parasitemia: The SYBR Green I assay may have limited sensitivity in samples with very low parasite densities.[8] 2. Reagent degradation: Improper storage or handling of reagents, such as SYBR Green I, can lead to loss of function. | 1. Ensure adequate parasite density: The assay is more reliable for screening purposes in a laboratory setting than for clinical samples with potentially low parasitemia.[8] 2. Proper reagent handling: Follow the manufacturer's instructions for storage and handling of all reagents. |
In Vivo Models
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable parasitemia in mouse models. | 1. Rapid clearance of human red blood cells: In humanized mouse models, the infused human red blood cells are cleared relatively quickly, limiting the time for parasite establishment.[9] 2. Inaccurate measurement at low parasitemia: The presence of Howell-Jolly bodies in mouse red blood cells can be mistaken for parasites, leading to inaccurate quantification of low-level parasitemia.[10] | 1. Daily injections of human RBCs: To maintain a sufficient population of host cells, daily injections of fresh human red blood cells may be necessary.[9] 2. Use of specific flow cytometry methods: Employ flow cytometry techniques that can distinguish between parasitized red blood cells and those containing Howell-Jolly bodies for accurate measurement of low parasitemia.[10] |
| High variability in drug efficacy results. | 1. Inconsistent drug administration: Variations in the route or timing of drug administration can lead to different pharmacokinetic profiles and efficacy outcomes. 2. Host immune response: The immune status of the animal model can influence parasite clearance and drug efficacy. | 1. Standardize drug administration: Strictly adhere to the protocol for drug preparation, dosage, and administration route. 2. Use well-defined animal models: Employ specific mouse strains with known immunological characteristics to ensure consistency across experiments. |
Molecular Assays for Drug Resistance
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| PCR amplification failure or low DNA yield from dried blood spots (DBS). | 1. Inefficient DNA extraction method: The chosen extraction method may not be optimal for DBS.[11] 2. Presence of PCR inhibitors: Components of the blood or filter paper can inhibit the PCR reaction. 3. Poor quality of DBS: Improper storage or handling of DBS can lead to DNA degradation. | 1. Optimize DNA extraction: Compare different DNA extraction methods (e.g., Chelex-based, commercial kits) to identify the most efficient one for your samples.[4][12] A simple freeze-thaw method has also been described as a cost-effective option.[5] 2. Dilute DNA template: Diluting the DNA extract can help to reduce the concentration of PCR inhibitors.[13] 3. Ensure proper DBS handling: Follow standardized procedures for the collection, drying, and storage of DBS to maintain DNA integrity. |
| Misinterpretation of PCR results for recrudescence vs. new infection. | 1. Presence of minority variants: Low-frequency parasite genotypes present before treatment may not be detected, leading to their misclassification as a new infection if they emerge after treatment.[14][15] 2. Reinfection with a common genotype: A patient may be reinfected with a parasite genotype that was also present in the initial infection, leading to misclassification as a recrudescence.[15] | 1. Use highly sensitive genotyping methods: Employ techniques that can detect minority variants to improve the accuracy of distinguishing between recrudescence and new infection. 2. Consider transmission intensity: In high-transmission areas with high genetic diversity, the probability of misclassification is higher.[14] Interpret results with caution and consider the local epidemiology. |
Section 2: FAQs
Data Analysis & Interpretation
-
Q1: How should I handle missing data in my long-term study?
-
A1: Missing data is a common issue in longitudinal studies. Simple methods like listwise deletion (complete case analysis) can lead to biased results if the data is not missing completely at random.[16] More advanced statistical techniques like multiple imputation or mixed-effects models are often more appropriate as they can account for the reasons for missing data.[17][18] It is crucial to explore the pattern of missingness and choose a handling strategy accordingly.[13]
-
-
Q2: What are the key considerations for statistical analysis of longitudinal malaria data?
-
A2: Longitudinal malaria studies are characterized by repeated measurements, which means observations from the same individual are likely to be correlated. Standard statistical methods that assume independence of observations can produce biased results.[18] It is important to use methods that account for this correlation, such as Generalized Estimating Equations (GEE) and mixed-effects models.[18][19] Additionally, in studies where clinical visits are triggered by symptoms, this can lead to outcome-dependent sampling, which also needs to be addressed in the analysis to avoid bias.[20]
-
Adverse Event Monitoring
-
Q3: What is the standard procedure for monitoring and reporting adverse events (AEs) in a clinical trial?
-
A3: A standardized system should be in place to assess symptoms, physical exam findings, and laboratory results at each participant encounter, with severity graded using a standardized scale (e.g., WHO toxicity grading scale).[1][21] All AEs, whether serious or not, must be documented. Serious Adverse Events (SAEs) must be reported to the principal investigator and relevant regulatory bodies within a short timeframe (e.g., 48 hours).[1]
-
-
Q4: What are the most common adverse events associated with seasonal malaria chemoprevention (SMC)?
-
A4: Studies on SMC campaigns have reported several common adverse events. In a 2023 study in Benin, the most frequent AEs were vomiting (63.5%), fever (43.8%), and diarrhea (23.0%).[22] Similarly, a study in Burkina Faso found vomiting to be the most reported adverse drug reaction (48.0%).[15][19] Other reported AEs include abdominal pain, weakness, and rash.[21]
-
Section 3: Experimental Protocols
SYBR Green I-Based In Vitro Drug Susceptibility Assay
This protocol is adapted from standard procedures for assessing the in vitro efficacy of antimalarial compounds against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium
-
Human red blood cells
-
96-well microtiter plates
-
Test compounds and reference drugs
-
Lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Prepare parasite culture: Adjust the parasitemia of a synchronized ring-stage P. falciparum culture to 0.5% in a 2% hematocrit solution with complete medium.
-
Plate preparation: Add 100 µL of the parasite culture to each well of a 96-well plate containing pre-dispensed serial dilutions of the test compounds and reference drugs. Include drug-free control wells.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and staining: Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[17]
-
Data analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Extraction from Dried Blood Spots (DBS) - Chelex Method
This protocol is a common method for extracting parasite DNA from DBS for subsequent PCR analysis.
Materials:
-
Dried blood spot punches (3 mm)
-
1.5 mL microcentrifuge tubes
-
0.5% Saponin in PBS
-
Phosphate-buffered saline (PBS)
-
5% Chelex-100 solution
-
Water bath or heat block
-
Microcentrifuge
Procedure:
-
Soaking: Place one 3 mm punch from a DBS into a 1.5 mL microcentrifuge tube containing 1 mL of 0.5% saponin in PBS.[4]
-
Incubation: Incubate the tube at 4°C overnight.[4]
-
Washing: Remove the saponin solution and wash the punch with 1 mL of PBS, incubating at 4°C for 30 minutes.[4]
-
Lysis: Remove the PBS and add 100 µL of 5% Chelex-100 solution to the punch.[4]
-
Boiling: Incubate the tube at 100°C for 8 minutes.[4]
-
Centrifugation: Centrifuge the tube at 10,600 x g for 2 minutes.[4]
-
DNA collection: Carefully transfer the supernatant containing the DNA to a new, clean tube. Avoid transferring any Chelex beads.
-
Storage: Store the extracted DNA at -20°C until use.[4]
Section 4: Quantitative Data Summary
Table 1: In Vitro IC50 Values of Common Antimalarials against P. falciparum Strains
| Drug | Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | < 15 | [23] |
| FCR3 (resistant) | > 100 | [23] | |
| W2 | 119.8 (median) | [24] | |
| D6 | < 30 | [25] | |
| Amodiaquine | - | 15.3 (geometric mean) | [23] |
| Mefloquine | - | 18.4 (geometric mean) | [23] |
| Lumefantrine | - | 3.7 (geometric mean) | [23] |
| Artesunate | - | 1-15 | [20] |
| Dihydroartemisinin | - | 1-15 | [20] |
| Piperaquine | - | 2-10 | [20] |
| Pyrimethamine | K1, W2, 7G8 (resistant) | >2000 | [20] |
| Atovaquone | D6 | < 1 | [20] |
Note: IC50 values can vary between studies and laboratories due to different experimental conditions.
Table 2: Pharmacokinetic Parameters of Selected Antimalarial Drugs
| Drug | Half-life (t1/2) | Volume of Distribution (Vd) | Clearance (CL) | Bioavailability (F) |
| Artemether | ~1-3 hours | - | - | Low and variable |
| Lumefantrine | 3-6 days | Large | Low | Variable, increased with fat |
| Artesunate | < 1 hour | - | Rapid | Good |
| Amodiaquine | 3-12 hours (parent) | Large | High | Good |
| Desethylamodiaquine | 9-18 days | - | - | - |
| Piperaquine | ~2-3 weeks | Very large | Low | Moderate |
| Mefloquine | ~2-4 weeks | Large | Low | Good |
Source: Compiled from various pharmacokinetic studies. Parameters can vary based on patient factors such as age, pregnancy, and co-morbidities.
Table 3: Frequency of Adverse Events in Seasonal Malaria Chemoprevention (SMC) Campaigns
| Adverse Event | Frequency in Benin (2023)[22] | Frequency in Burkina Faso (2014-2021)[15][19] | Frequency in Ghana[7] |
| Vomiting | 63.5% | 48.0% | 19.47% |
| Fever | 43.8% | - | 22.31% |
| Diarrhea | 23.0% | - | 7.81% |
| Drowsiness | - | - | 8.62% |
| Overall AE Prevalence | 18.6% | - | - |
| Treatment Discontinuation due to AEs | 2.8% | 38.1% | - |
Note: Frequencies represent the proportion of children experiencing the adverse event among those who reported any adverse event, unless otherwise stated.
Section 5: Visualizations
Antimalarial Drug Screening Workflow
References
- 1. media.tghn.org [media.tghn.org]
- 2. researchgate.net [researchgate.net]
- 3. mmv.org [mmv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The assessment of antimalarial drug efficacy in vivo. | SMC [smc-alliance.org]
- 7. Evaluation of seasonal malaria chemoprevention implementation in the Upper East region of Northern Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021 [frontiersin.org]
- 11. ajtmh.org [ajtmh.org]
- 12. PCR-Based Pooling of Dried Blood Spots for Detection of Malaria Parasites: Optimization and Application to a Cohort of Ugandan Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting your PCR [takarabio.com]
- 14. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Monitoring of adverse drug reactions during seasonal malaria chemoprevention campaigns in children aged 3–59 months in Burkina Faso] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iddo.org [iddo.org]
- 18. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 19. malariaworld.org [malariaworld.org]
- 20. journals.plos.org [journals.plos.org]
- 21. Monitoring antimalarial safety and tolerability in clinical trials: A case study from Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring Adverse Events during Seasonal Malaria Chemoprevention Campaigns for Children Aged 3 - 59 Months in Benin in 2023 [scirp.org]
- 23. ajtmh.org [ajtmh.org]
- 24. researchgate.net [researchgate.net]
- 25. media.malariaworld.org [media.malariaworld.org]
Technical Support Center: Minimizing Variability in Humanized Mouse Model Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their humanized mouse model experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in humanized mouse model experiments?
Variability in humanized mouse model experiments can arise from several factors, broadly categorized as:
-
Donor-to-donor variability: Inherent biological differences in the human cells (HSCs or PBMCs) used for engraftment are a major contributor to variability.[1][2] This includes differences in cell composition, function, and phenotype between donors.[1]
-
Mouse model-specific factors: The choice of immunodeficient mouse strain (e.g., NSG, NOG, NRG) significantly impacts the level and lineage of human immune cell engraftment.[3][4] Genetic modifications to these strains to express human cytokines (e.g., NSG-SGM3) can further alter engraftment kinetics and composition.[5][6]
-
Experimental procedures: Inconsistencies in experimental protocols, such as cell handling, irradiation conditioning, injection route, and animal husbandry, can introduce significant variability.[7][8][9]
-
Environmental factors: The animal's microbiome, housing conditions, and handling can influence experimental outcomes.[9][10]
Q2: How can I minimize the impact of donor variability?
While donor variability cannot be eliminated, its impact can be managed through several strategies:
-
Thorough Donor Screening: Pre-screen donors for relevant biomarkers and immune cell profiles before initiating studies.
-
Use of Recallable Donors: Utilizing recallable donors for multiple experiments over time can help maintain consistency in your assays.[1]
-
Large Donor Cohorts: Pooling cells from multiple donors can sometimes average out individual variations, although this may not be suitable for all study designs.
-
HLA Matching: For certain applications, such as studying T-cell responses, using HLA-matched donor cells can reduce xenogeneic rejection and improve data consistency.[11]
-
Intra-donor Consistency: Assess the consistency of immune cell profiles from the same donor across different collections.[2]
Q3: What are the key quality control checkpoints to ensure consistent engraftment?
Consistent monitoring of engraftment is crucial for reliable and reproducible results. Key quality control checkpoints include:
-
Initial Cell Quality: Assess the viability and purity of the human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) before injection. High-purity CD34+ cells are critical for successful long-term engraftment.[12]
-
Regular Engraftment Monitoring: Monitor the percentage of human CD45+ (hCD45+) cells in the peripheral blood of mice at regular intervals (e.g., 4, 8, and 12 weeks post-engraftment) using flow cytometry.[13][14]
-
Lineage Analysis: In addition to total hCD45+ cells, analyze the percentages of key human immune cell subsets, such as T cells (hCD3+), B cells (hCD19+ or hCD20+), and myeloid cells (hCD33+), to ensure appropriate multilineage reconstitution.[14]
-
Set Engraftment Thresholds: Establish a minimum engraftment level (e.g., >25% hCD45+) for including mice in experimental cohorts.[12] Some studies may require higher thresholds for specific lineages.[15]
Troubleshooting Guides
Issue 1: Low or Variable Engraftment of Human Cells
Symptoms:
-
Low percentage of human CD45+ cells in peripheral blood.
-
High variability in engraftment levels across a cohort of mice.
-
Failure to achieve multi-lineage immune reconstitution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Quality of Human Cells | Ensure high viability (>90%) and purity of CD34+ HSCs or PBMCs. Use fresh cells whenever possible, as cryopreservation can affect cell viability and function. |
| Suboptimal Mouse Strain | Select the appropriate immunodeficient mouse strain for your research goals. NOD-based strains (e.g., NSG, NOG) generally support higher levels of human cell engraftment compared to other backgrounds.[4][16] Consider strains expressing human cytokines (e.g., NSG-SGM3) to enhance myeloid lineage development.[5][6] |
| Inadequate Host Conditioning | Optimize the sublethal irradiation dose to create sufficient niche space in the bone marrow for human cell engraftment. The optimal dose varies by mouse strain.[4][8] For some models, chemical conditioning (e.g., with busulfan) can be an alternative to irradiation.[14] |
| Incorrect Cell Injection Technique | The route of injection can influence engraftment success. For newborn pups, intrahepatic injection is common, while intravenous (tail vein) injection is standard for adult mice.[8][13] Ensure proper technique to deliver the full cell dose. |
| Insufficient Cell Dose | The number of injected cells is critical. A typical dose for HSC engraftment is at least 1 x 10^5 CD34+ cells per mouse.[13] For PBMC models, 1-10 x 10^6 cells are commonly used.[8] |
Issue 2: Onset of Graft-versus-Host Disease (GvHD)
Symptoms:
-
Weight loss
-
Hunched posture
-
Ruffled fur
-
Skin lesions
-
Diarrhea
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Engraftment with Mature T cells (PBMC models) | GvHD is a common outcome in PBMC-humanized mice due to the presence of mature human T cells that recognize mouse tissues as foreign.[2] This model is best suited for short-term studies.[16] |
| T cell Contamination in HSC Grafts | Ensure high purity of CD34+ HSCs and effective depletion of T cells from the graft to prevent or delay GvHD in long-term HSC-based models.[12] |
| Donor-specific Factors | Some donors may have more alloreactive T cells, leading to a faster onset and greater severity of GvHD.[2] Pre-screening donors may help identify those less likely to induce rapid GvHD. |
| Mouse Strain | Newer immunodeficient strains lacking mouse MHC class I and II molecules can show a delayed onset of GvHD in PBMC models.[17] |
Experimental Protocols & Workflows
Protocol: Quality Control of Human Cell Engraftment by Flow Cytometry
-
Blood Collection: Collect a small volume of peripheral blood (e.g., 50-100 µL) from the tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
Antibody Staining: Incubate the remaining leukocytes with a cocktail of fluorescently labeled antibodies specific for human and mouse CD45, as well as human immune cell lineage markers (e.g., CD3, CD19, CD33, CD56).
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the live cell population and then distinguish between mouse CD45+ and human CD45+ cells. Within the human CD45+ gate, quantify the percentages of different immune cell lineages.
Diagrams
Caption: A generalized workflow for conducting experiments with humanized mice.
Caption: A logical flowchart for troubleshooting low engraftment rates.
Quantitative Data Summary
Table 1: Comparison of Engraftment in Different Immunodeficient Mouse Strains
| Mouse Strain | Background | Key Features | Typical hCD45+ Engraftment in Blood (12 weeks post-HSC) | Reference |
| NOD-scid | NOD | Lacks T and B cells; functional NK cells. | Low to moderate | [18] |
| NSG (NOD-scid IL2rγnull) | NOD | Lacks T, B, and NK cells; defective cytokine signaling. | High | [3][18] |
| NRG (NOD-Rag1null IL2rγnull) | NOD | Similar to NSG, uses Rag1 knockout. | High | [3] |
| BALB/c-Rag1nullIL2rγnull | BALB/c | Rag1 knockout on a BALB/c background. | Lower than NOD-based strains | [4] |
Note: Engraftment levels are highly dependent on the donor, cell dose, and specific experimental conditions.
Table 2: Recommended Quality Control Parameters for Humanized Mouse Cohorts
| Parameter | Assay | Recommended Threshold | Rationale |
| Human Cell Engraftment | Flow Cytometry (%hCD45+) | >25% in peripheral blood | Ensures a sufficient level of human immune reconstitution for most studies.[12] |
| Multi-lineage Reconstitution | Flow Cytometry (%hCD3+, %hCD19+, etc.) | Presence of key lineages relevant to the study | Confirms development of different immune cell types. |
| Animal Health | Regular weight monitoring and clinical observation | No more than 15-20% weight loss from baseline | Monitors for GvHD and general animal welfare. |
| Intra-group Variability | Statistical analysis of engraftment levels | Coefficient of variation (CV) within an acceptable range | High CV may indicate a need to increase sample size or refine protocols. |
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. Humanized mice for immune system investigation: progress, promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parameters for Establishing Humanized Mouse Models to Study Human Immunity: Analysis of Human Hematopoietic Stem Cell Engraftment in Three Immunodeficient Strains of Mice Bearing the IL2rγnull Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humanized Mice Solutions [jax.org]
- 6. Challenges and Advancements in Humanized Immune System Models for Immuno-Oncology Research | Taconic Biosciences [taconic.com]
- 7. Using the mouse to model human disease: increasing validity and reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Create Humanized Mice: A Step-by-Step Guide for Researchers - Creative Biolabs [creative-biolabs.com]
- 9. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 10. Reducing versus Embracing Variation as Strategies for Reproducibility: The Microbiome of Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. Everything You Need to Know About Humanized Mouse Models - TransCure bioServices [transcurebioservices.com]
- 13. Creation of “Humanized” Mice to Study Human Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. “Humanized Mouse Models for Evaluation of PSC Immunogenicity” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Innovations, challenges, and minimal information for standardization of humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Humanized Mice as Unique Tools for Human-Specific Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Showdown: A Comparative Analysis of DSM705 and DSM265 Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing battle against malaria, the development of novel antimalarial agents with potent in vivo efficacy is paramount. This guide provides a comprehensive comparison of two promising dihydroorotate dehydrogenase (DHODH) inhibitors, DSM705 and DSM265, focusing on their performance in preclinical in vivo models. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimalarial therapeutics.
Both this compound and DSM265 are potent inhibitors of the Plasmodium falciparum DHODH (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the parasite.[1][2][3] Inhibition of this enzyme disrupts DNA and RNA synthesis, ultimately leading to parasite death.[1][4] While both compounds share a common mechanism of action, their distinct chemical scaffolds, a pyrrole-based structure for this compound and a triazolopyrimidine base for DSM265, may contribute to differences in their in vivo efficacy and pharmacokinetic profiles.[2][3][5]
Quantitative Efficacy Analysis
The in vivo efficacy of this compound and DSM265 has been predominantly evaluated in the humanized Severe Combined Immunodeficient (SCID) mouse model infected with P. falciparum. This model allows for the growth of the human malaria parasite in a small animal, providing a valuable platform for preclinical drug assessment.[5][6] The following tables summarize the key quantitative data from these studies.
| Compound | Animal Model | Parasite Strain | Dose (mg/kg) | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| This compound | SCID Mouse | P. falciparum | 50 | Twice daily, p.o. for 6 days | Parasite killing rate | Maximum rate of parasite killing | [2][3] |
| This compound | SCID Mouse | P. falciparum | 3-200 | Twice daily, p.o. for 6 days | Parasitemia suppression | Full suppression by days 7-8 | [2][3] |
| DSM265 | SCID Mouse | P. falciparum | 3 | Twice daily, p.o. | ED90 | 3 mg/kg/day | [7] |
| DSM265 | SCID Mouse | P. falciparum | 13 | Twice daily, p.o. | Parasite killing rate | Maximum rate of parasite killing | [7] |
| DSM265 | SCID Mouse | P. falciparum | 8.1 | Once daily for 4 days, p.o. | ED90 | 8.1 mg/kg | [5] |
| DSM265 | Human | P. falciparum | 250 | Single dose, p.o. | ACPR at Day 14 | 73% (ITT analysis) | [8][9] |
| DSM265 | Human | P. falciparum | 400 | Single dose, p.o. | ACPR at Day 14 | 85% (ITT analysis) | [8][9] |
ED90: 90% effective dose; ACPR: Adequate Clinical and Parasitological Response; ITT: Intention-to-treat; p.o.: oral administration
Experimental Protocols
The following provides a generalized experimental protocol for the P. falciparum SCID mouse model based on the reviewed literature. Specific parameters may vary between individual studies.
1. Animal Model:
-
Strain: NOD-scid IL2Rγnull (NSG) mice are commonly used due to their profound immunodeficiency, which allows for robust engraftment of human cells.[1][2]
-
Humanization: Mice are engrafted with human erythrocytes to support the growth of P. falciparum. This is typically achieved through daily intravenous or intraperitoneal injections of human red blood cells.[2][6]
2. Parasite Infection:
-
Parasite Strain: Various strains of P. falciparum are used, including drug-sensitive and drug-resistant lines.
-
Infection Route: Mice are infected intravenously with parasitized human erythrocytes.[2]
-
Inoculum: The number of parasitized red blood cells in the inoculum is standardized to ensure consistent infection levels.
3. Drug Administration:
-
Route: Compounds are typically administered orally (p.o.) via gavage.
-
Dosing Regimen: Dosing can be single or multiple, administered once or twice daily for a specified duration, commonly 4 to 6 days.[2][5][7]
4. Efficacy Assessment:
-
Parasitemia Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored regularly by microscopic examination of Giemsa-stained blood smears or by flow cytometry.[2]
-
Endpoints: Key efficacy endpoints include the 90% effective dose (ED90), which is the dose required to inhibit parasite growth by 90%, and the parasite reduction ratio (PRR). Survival rates and the time to recrudescence are also monitored.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by this compound and DSM265.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Conclusion
References
- 1. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking Murine and Human Plasmodium falciparum Challenge Models in a Translational Path for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study | PVIVAX [vivaxmalaria.org]
- 10. Potential to make a huge difference to the lives of populations suffering from malaria: DSM265 | Medicines for Malaria Venture [mmv.org]
Head-to-Head Comparison: DSM705 and Atovaquone in Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key antimalarial compounds, DSM705 and atovaquone. Both agents target critical metabolic pathways in Plasmodium parasites, the causative agents of malaria, but through distinct mechanisms. This analysis synthesizes available preclinical and clinical data to offer a comparative overview of their efficacy, pharmacokinetics, and mechanisms of action.
At a Glance: Key Differences
| Feature | This compound | Atovaquone |
| Primary Target | Dihydroorotate Dehydrogenase (DHODH) | Cytochrome bc1 complex (Complex III) |
| Mechanism of Action | Inhibition of de novo pyrimidine biosynthesis | Inhibition of mitochondrial electron transport chain, collapsing mitochondrial membrane potential |
| Reported Potency (IC50, P. falciparum) | 12 nM (Pf3D7)[1][2] | ~0.8-0.9 nM (chloroquine-susceptible and -resistant strains)[3] |
| Clinical Development Stage | Preclinical/Early Clinical (data from related compound DSM265) | Approved and in clinical use (often in combination as Malarone) |
| Key Advantage | Novel mechanism of action with potential against resistant strains | Established efficacy and safety profile |
| Known Resistance Mechanism | Point mutations in the DHODH gene[4] | Point mutations in the cytochrome b gene[5] |
Mechanism of Action
This compound and atovaquone disrupt essential parasite functions through different pathways.
This compound is a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][4] By blocking this enzyme, this compound deprives the parasite of essential building blocks for DNA and RNA synthesis, ultimately leading to cell death. Notably, this compound shows high selectivity for the parasite enzyme over the human homologue.[1][2]
Atovaquone acts as a competitive inhibitor of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[6][7] This inhibition disrupts the mitochondrial membrane potential and inhibits the regeneration of ubiquinone, which is a crucial cofactor for DHODH.[6][7] Therefore, atovaquone indirectly affects pyrimidine biosynthesis, in addition to disrupting cellular respiration.
In Vitro Efficacy
Both compounds exhibit potent activity against P. falciparum in vitro, though direct comparative studies are limited.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | Pf3D7 | 12 | [1][2] |
| PfDHODH (enzyme) | 95 | [1][2] | |
| PvDHODH (enzyme) | 52 | [1][2] | |
| Atovaquone | Chloroquine-susceptible isolates (n=35) | 0.889 (geometric mean) | [3] |
| Chloroquine-resistant isolates (n=26) | 0.906 (geometric mean) | [3] |
In Vivo Efficacy
In vivo studies in mouse models demonstrate the potential of this compound. Atovaquone's efficacy in humans is well-established through extensive clinical trials.
This compound (in SCID mice inoculated with P. falciparum)
-
A dose of 50 mg/kg administered orally twice a day for 6 days resulted in the maximum rate of parasite killing and fully suppressed parasitemia by days 7-8.[1][2]
Atovaquone (in humans, in combination with proguanil)
-
Treatment: Cure rates of 94-100% for P. falciparum infections have been reported in clinical trials.[5] For multi-drug resistant P. falciparum, a 97.8% response rate was observed.[5]
-
Prophylaxis: Protective efficacy against P. falciparum is greater than 95%.[5][8] It also shows good protective efficacy against P. vivax (84%).[8]
Pharmacokinetics
The pharmacokinetic profiles of this compound (in mice) and atovaquone (in humans) show notable differences, particularly in their half-lives.
| Parameter | This compound (in mice) | Atovaquone (in humans) |
| Bioavailability (F) | High (70-74%)[1][2] | Low and variable, increased with food[9] |
| Half-life (t1/2) | 3.4 - 4.5 hours[1][2] | 2-4 days[10] |
| Peak Plasma Concentration (Cmax) | 2.6 - 20 µM (dose-dependent)[1][2] | Highly variable, influenced by food |
| Elimination | Plasma clearance (CL) = 2.8 mL/min/kg[1][2] | Primarily hepatic, with over 90% excreted unchanged in feces[6][10] |
Note: Human pharmacokinetic data for this compound is not yet available. Data for the related compound DSM265 suggests a long half-life in humans, which may differ from the mouse data for this compound.[11][12][13]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (General Protocol)
A common method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum is the SYBR Green I-based fluorescence assay.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound or atovaquone) is serially diluted in culture medium in a 96-well microtiter plate.
-
Parasite Culture: A synchronized culture of P. falciparum at the ring stage is added to each well.
-
Incubation: The plate is incubated for 72 hours under conditions that support parasite growth (37°C, 5% CO2, 5% O2, 90% N2).[14]
-
Staining: After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Measurement: The fluorescence intensity is measured using a plate reader. The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.
-
Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the fluorescence intensity against the log of the compound concentration.[15]
In Vivo Malaria Efficacy Study (General Mouse Model Protocol)
The Peters' 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[16]
Methodology:
-
Infection: Mice are infected with a suitable Plasmodium species, often P. berghei, via intraperitoneal or intravenous injection of parasitized red blood cells.[16][17]
-
Treatment: The test compound is administered to the mice, typically starting a few hours after infection and continuing for four consecutive days. A control group receives the vehicle only.
-
Monitoring: Thin blood smears are prepared from the tail blood of each mouse on day 4 post-infection.
-
Analysis: The parasitemia (percentage of infected red blood cells) is determined by microscopic examination of Giemsa-stained blood smears. The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasite growth inhibition.[18]
Conclusion
This compound and atovaquone represent two distinct and valuable approaches to antimalarial therapy. Atovaquone is a well-established drug with proven clinical efficacy, particularly in combination with proguanil, though resistance is a known concern. This compound, with its novel mechanism of action targeting DHODH, holds promise as a next-generation antimalarial, potentially effective against strains resistant to current therapies. The preclinical data for this compound is encouraging, and the clinical development of the related compound, DSM265, suggests a favorable profile for this class of inhibitors. Further clinical investigation of this compound will be crucial to fully elucidate its therapeutic potential and position it within the evolving landscape of malaria treatment and prevention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anti-malarial shows promise in human clinical study | EurekAlert! [eurekalert.org]
- 12. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro antiplasmodial activity [bio-protocol.org]
- 15. In vitro anti-Plasmodium activity assays. [bio-protocol.org]
- 16. mmv.org [mmv.org]
- 17. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. media.malariaworld.org [media.malariaworld.org]
DSM705: A Promising Antimalarial Candidate with No Cross-Resistance to Standard Therapies
DSM705, an investigational antimalarial drug, demonstrates a promising cross-resistance profile, showing potent activity against Plasmodium falciparum strains that are resistant to currently available antimalarials. This lack of cross-resistance is attributed to its novel mechanism of action, targeting the parasite's dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.
Researchers, scientists, and drug development professionals can find in this guide a comprehensive comparison of this compound's cross-resistance profile with other antimalarials, supported by experimental data and detailed methodologies.
Summary of Cross-Resistance Profile
This compound and other closely related DHODH inhibitors have been shown to be equally effective against both drug-sensitive and drug-resistant strains of P. falciparum. This indicates that the mutations responsible for resistance to drugs like chloroquine, pyrimethamine, and atovaquone do not impact the efficacy of this compound. Resistance to DHODH inhibitors themselves has been shown to arise from specific mutations within the pfdhodh gene, a mechanism distinct from that of other antimalarial classes.
| Antimalarial Drug | Mechanism of Action | Known Resistance Mechanisms | Cross-Resistance with this compound |
| This compound | Inhibition of dihydroorotate dehydrogenase (DHODH) | Point mutations in the pfdhodh gene | - |
| Chloroquine | Inhibition of heme detoxification | Mutations in the pfcrt and pfmdr1 genes | No |
| Pyrimethamine | Inhibition of dihydrofolate reductase (DHFR) | Point mutations in the dhfr gene | No |
| Atovaquone | Inhibition of the cytochrome bc1 complex | Point mutations in the cytochrome b gene (cytb) | No |
| Artemisinin | Generation of reactive oxygen species, alkylation of parasite proteins | Mutations in the Kelch13 gene (pfk13) | No |
Experimental Data
While specific IC50 values for this compound against a comprehensive panel of resistant laboratory strains are not publicly available in a consolidated table, studies on the closely related DHODH inhibitor DSM265 provide strong evidence for the lack of cross-resistance. DSM265 was shown to be equally effective against chloroquine-resistant and pyrimethamine-resistant parasites.[1] Furthermore, frontrunner compounds from the same pyrrole-based series as this compound are reported to be equally active against P. falciparum and P. vivax field isolates, which often carry resistance markers to standard drugs.[2][3][4][5][6]
Experimental Protocols
The in vitro activity of antimalarial compounds is typically assessed using parasite growth inhibition assays. A common and standardized method is the SYBR Green I-based fluorescence assay.
SYBR Green I-based Drug Susceptibility Assay
This assay measures the proliferation of P. falciparum in vitro in the presence of serial dilutions of the antimalarial drug.
Materials:
-
P. falciparum cultures (drug-sensitive and resistant strains)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Synchronized ring-stage parasite cultures are diluted to a starting parasitemia of ~0.5% in a 2% hematocrit red blood cell suspension.
-
The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
After incubation, the plates are frozen to lyse the red blood cells.
-
Lysis buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The 50% inhibitory concentration (IC50) is determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Landscape of Antimalarial Resistance
The following diagrams illustrate the distinct mechanism of action of this compound and the workflow for assessing cross-resistance.
Caption: Mechanisms of Action of this compound and Other Antimalarials.
Caption: In Vitro Drug Susceptibility Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
The Next Wave of Antimalarial Synergies: A Comparative Guide to DSM705 and Artemisinin-Based Combination Therapies
For Immediate Release
In the relentless fight against malaria, the evolution of drug resistance necessitates a continuous pipeline of novel therapeutic strategies. This guide provides a comparative overview of DSM705, a promising antimalarial candidate, and its potential for synergistic combination with current gold-standard Artemisinin-based Combination Therapies (ACTs). While direct experimental data on the combination of this compound with ACTs is not yet available in published literature, this document outlines the strong scientific rationale for this combination, compares the individual mechanisms of action, and provides detailed hypothetical protocols for evaluating their synergistic potential. This information is intended for researchers, scientists, and drug development professionals actively working to overcome the challenge of malaria.
Rationale for Synergy: Targeting Multiple Parasite Vulnerabilities
The primary strategy behind effective antimalarial combinations is to target distinct biochemical pathways within the Plasmodium parasite. This approach not only enhances efficacy but can also delay the development of drug resistance. The combination of this compound and ACTs epitomizes this strategy by pairing two agents with fundamentally different mechanisms of action.
This compound is a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][3][4] Unlike humans, the malaria parasite cannot salvage pyrimidines from its host and is entirely dependent on this synthesis pathway for survival and replication.[1][4] By blocking DHODH, this compound effectively starves the parasite of the necessary components for proliferation.
Artemisinin derivatives , the cornerstone of ACTs, have a distinct mechanism of action.[5][6][7] Activated by heme-iron within the parasite, artemisinins generate a cascade of reactive oxygen species (ROS).[6][8][9] These highly reactive molecules cause widespread damage to parasite proteins and other vital biomolecules, leading to rapid parasite clearance.[6][8][9] The partner drugs in ACTs, such as lumefantrine or piperaquine, have longer half-lives and are responsible for eliminating the residual parasite population.
The complementary nature of these mechanisms—this compound inhibiting parasite replication by blocking nucleotide synthesis and artemisinins inducing rapid, non-specific damage through oxidative stress—forms a powerful rationale for their combined use. This dual-pronged attack could lead to faster parasite clearance, a higher cure rate, and a reduced likelihood of resistance emergence.
Comparative Data of Individual Compounds
The following tables summarize the key characteristics and performance metrics of this compound and representative ACTs based on available preclinical and clinical data.
| Compound | Target | Mechanism of Action | In Vitro Potency (IC50) | Key Features |
| This compound | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Inhibition of de novo pyrimidine biosynthesis | PfDHODH: 95 nM[2][10]P. vivax DHODH: 52 nM[2][10]P. falciparum 3D7 cells: 12 nM[2] | - Highly selective for parasite enzyme over human DHODH[2][10]- Orally active with good bioavailability in mouse models[2][10] |
| Artemether (component of Artemether-Lumefantrine) | Multiple targets | Heme-iron activated generation of reactive oxygen species (ROS), leading to alkylation of parasite proteins | Varies by strain and assay conditions | - Rapid onset of action and parasite clearance- Short half-life, requiring a partner drug |
| Dihydroartemisinin (active metabolite of many artemisinins) | Multiple targets | Heme-iron activated generation of reactive oxygen species (ROS), leading to alkylation of parasite proteins | Varies by strain and assay conditions | - Potent antimalarial activity- Rapidly cleared from the body |
Signaling Pathway and Mechanism of Action Diagram
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydroorotate dehydrogenase: A drug target for the development of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 7. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 8. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis of DSM705 Activity on Different Plasmodium Species
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the experimental drug DSM705's activity against various Plasmodium species, the causative agents of malaria. This compound is a potent inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it a promising target for antimalarial therapy.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development in the field.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been evaluated against different Plasmodium species through both in vitro enzyme inhibition and cell-based assays, as well as in vivo studies in mouse models. The following tables summarize the available quantitative data.
In Vitro Activity of this compound against Plasmodium DHODH
| Plasmodium Species | Target | IC50 (nM) | Reference |
| P. falciparum | DHODH | 95 | [1] |
| P. vivax | DHODH | 52 | [1] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit the enzymatic activity of DHODH by 50%. A lower IC50 value signifies greater potency.
In Vitro Activity of this compound against Plasmodium Parasites
| Plasmodium Species | Strain | EC50 (nM) | Reference |
| P. falciparum | 3D7 | 12 | [1] |
Note: EC50 (half-maximal effective concentration) represents the concentration of this compound that inhibits the in vitro growth of the parasite by 50%.
In Vivo Efficacy of this compound against Plasmodium falciparum
| Animal Model | Parasite Strain | Dosing Regimen | Outcome | Reference |
| SCID mice | Not specified | 3-200 mg/kg (p.o. twice daily for 6 days) | Dose-dependent parasite killing; 50 mg/kg fully suppressed parasitemia by days 7-8. | [1] |
Note: Data on the in vivo efficacy of this compound against other Plasmodium species is currently limited. A related DHODH inhibitor, DSM265, has shown poor activity against rodent malaria parasites like P. berghei and P. yoelii, suggesting that mouse models with these species may not be suitable for evaluating this class of compounds.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Enzyme Inhibition Assay (DHODH)
This protocol outlines the determination of the IC50 value of this compound against purified Plasmodium DHODH.
Objective: To measure the concentration of this compound that inhibits 50% of the recombinant Plasmodium DHODH enzyme activity.
Materials:
-
Recombinant Plasmodium DHODH enzyme
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Substrates: Dihydroorotate (DHO) and Decylubiquinone (DCQ)
-
2,6-dichloroindophenol (DCIP) as an electron acceptor
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound solutions to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (DHO and DCQ) and DCIP.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Parasite Growth Inhibition Assay
This protocol describes the measurement of the EC50 value of this compound against the asexual blood stages of P. falciparum.
Objective: To determine the concentration of this compound required to inhibit the growth of P. falciparum in red blood cells by 50%.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
After incubation, lyse the cells by adding lysis buffer containing SYBR Green I stain to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Plot the fluorescence intensity (proportional to parasite density) against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
In Vivo Efficacy Study in a Mouse Model
This protocol details the assessment of this compound's ability to reduce parasitemia in a P. falciparum-infected mouse model.
Objective: To evaluate the in vivo antimalarial activity of this compound in immunodeficient mice engrafted with human red blood cells and infected with P. falciparum.
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human red blood cells
-
P. falciparum parasites
-
This compound formulation for oral administration
-
Vehicle control
-
Giemsa stain
-
Microscope
Procedure:
-
Engraft SCID mice with human red blood cells.
-
Infect the engrafted mice with P. falciparum parasites.
-
Monitor the mice daily for the establishment of infection by examining Giemsa-stained thin blood smears.
-
Once a stable parasitemia is achieved, randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at various doses (e.g., 3, 10, 30, 100 mg/kg) twice daily for a specified duration (e.g., 6 days). The control group receives the vehicle only.
-
Monitor parasitemia daily by microscopy of Giemsa-stained blood smears.
-
Continue monitoring for a defined period post-treatment to check for parasite recrudescence.
-
The efficacy is determined by the reduction in parasitemia compared to the control group.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.
Figure 1: Mechanism of action of this compound in the Plasmodium de novo pyrimidine biosynthesis pathway.
Figure 2: Workflow for the in vitro parasite growth inhibition assay.
Figure 3: Workflow for the in vivo efficacy study in a mouse model.
References
Overcoming Drug Resistance: A Comparative Analysis of DSM705's Potential
For Immediate Release
In the ongoing battle against malaria, the emergence and spread of drug-resistant parasites pose a significant threat to global public health. Researchers and drug development professionals are in a continuous race to develop novel therapeutics that can effectively combat these resistant strains. This guide provides a detailed comparison of DSM705, a novel antimalarial candidate, with existing drugs, focusing on its potential to overcome established resistance mechanisms. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the therapeutic promise of this new compound.
This compound is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to parasite death. Crucially, this mechanism of action is distinct from that of most currently used antimalarials, which target pathways such as folate synthesis or hemoglobin degradation. This difference forms the basis of this compound's potential to be effective against parasites that have developed resistance to existing therapies.
Mechanism of Action: A Divergent Path to Parasite Inhibition
The primary mechanism of resistance to common antimalarials involves genetic mutations in the target proteins, which reduce the drug's binding affinity. For instance, resistance to pyrimethamine is associated with mutations in the dihydrofolate reductase (DHFR) enzyme, while chloroquine resistance is linked to mutations in the chloroquine resistance transporter (PfCRT). This compound's novel target, PfDHODH, means that it is unaffected by these existing resistance mechanisms.
Comparative Efficacy Against Drug-Resistant P. falciparum Strains
Experimental data demonstrates the potent activity of DSM265, a close analog of this compound, against a panel of well-characterized drug-resistant Plasmodium falciparum strains. The following table summarizes the 50% effective concentration (EC50) values of DSM265 and other antimalarial drugs against these strains. Lower EC50 values indicate higher potency.
| P. falciparum Strain | Resistance Profile | DSM265 EC50 (nM) | Chloroquine IC50 (nM) | Pyrimethamine IC50 (nM) | Artemisinin IC50 (nM) |
| 3D7 | Sensitive | 4.3 | ~10-20 | ~10-50 | ~1-5 |
| Dd2 | Chloroquine-R, Pyrimethamine-R | 3.9 | >100 | >1000 | ~1-5 |
| W2 | Chloroquine-R, Pyrimethamine-R | 4.1 | >100 | >1000 | ~1-5 |
| 7G8 | Chloroquine-R | 3.4 | >100 | ~10-50 | ~1-5 |
| TM90-C2B | Chloroquine-R, Pyrimethamine-R | 2.9 | >100 | >1000 | ~1-5 |
Note: EC50/IC50 values for comparator drugs are approximate and can vary between studies due to different experimental conditions. Data for DSM265 is from Phillips et al., Sci Transl Med, 2015. Data for other drugs is compiled from various public sources.
The data clearly shows that while the efficacy of chloroquine and pyrimethamine is significantly reduced against resistant strains, DSM265 maintains high potency across all tested strains, including those with multi-drug resistance.
Experimental Protocols
The following is a generalized protocol for determining the in vitro susceptibility of P. falciparum to antimalarial drugs, based on the parasite lactate dehydrogenase (pLDH) assay.
1. Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization is achieved by treating cultures with 5% D-sorbitol.
2. Drug Preparation:
-
A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the drug are prepared in culture medium in a 96-well microtiter plate.
3. In Vitro Susceptibility Assay:
-
Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
200 µL of the parasite suspension is added to each well of the drug-containing microtiter plate.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
4. pLDH Assay:
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
The activity of parasite lactate dehydrogenase (pLDH) is measured by adding a reaction mixture containing Malstat and NBT/diaphorase.
-
The absorbance is read at 650 nm using a microplate reader.
5. Data Analysis:
-
The absorbance values are plotted against the drug concentration.
-
The EC50 value, the drug concentration that inhibits parasite growth by 50%, is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion
The available preclinical data strongly suggests that this compound and its analogs have the potential to be highly effective against a wide range of drug-resistant P. falciparum strains. Its novel mechanism of action, targeting the essential pyrimidine biosynthesis pathway, circumvents the common resistance mechanisms that have rendered many existing antimalarial drugs less effective. The consistent, potent activity of DSM265 against multi-drug resistant parasites in vitro underscores its promise as a next-generation antimalarial. Further clinical evaluation is warranted to fully assess the therapeutic potential of this compound in the global effort to combat and eradicate malaria.
In vivo validation of DSM705's improved safety profile
A comparative analysis of the preclinical safety profile of DSM705, a novel dihydroorotate dehydrogenase inhibitor, against its predecessor and current first-line malaria treatments.
Researchers in the field of antimalarial drug development are constantly striving for compounds that are not only highly effective against Plasmodium parasites but also exhibit a superior safety profile, minimizing the risk of adverse effects in patients. This compound, a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising candidate designed to overcome the safety limitations of earlier compounds in its class. This guide provides an in-depth comparison of the preclinical safety data for this compound, its predecessor DSM265, and the widely used artemisinin-based combination therapies (ACTs), artemether-lumefantrine and atovaquone-proguanil.
Enhanced Selectivity: The Key to this compound's Improved Safety
This compound was developed as a strategic improvement upon DSM265, a potent DHODH inhibitor that, despite its efficacy, was discontinued due to off-target toxicities observed in preclinical animal studies, specifically teratogenicity and testicular toxicity. The enhanced safety profile of this compound is attributed to its greater selectivity for the parasitic DHODH enzyme over the mammalian orthologs. This selectivity is crucial as it reduces the potential for the compound to interfere with essential cellular processes in the host, thereby minimizing the risk of mechanism-based toxicity. While specific quantitative in vivo safety data such as LD50 and NOAEL for this compound are not publicly available, its design for improved selectivity provides a strong rationale for a more favorable safety margin.
Comparative Preclinical Safety Data
The following table summarizes the available preclinical safety and efficacy data for this compound and its comparators. It is important to note the absence of specific LD50 and NOAEL values for this compound in the public domain, a common practice for compounds in early development. The data for DSM265 is included to highlight the toxicities that this compound was designed to avoid.
| Compound/Combination | Mechanism of Action | Key Preclinical Safety Findings | Efficacy Highlights |
| This compound | Selective inhibitor of Plasmodium DHODH | Designed for improved selectivity over mammalian DHODH to avoid toxicities seen with DSM265.[1] | Potent nanomolar activity against P. falciparum and P. vivax.[2] |
| DSM265 | Inhibitor of Plasmodium DHODH | Preclinical studies revealed teratogenicity and testicular toxicity.[1] | Showed good efficacy in Phase I and II clinical studies.[1] |
| Artemether-Lumefantrine | Artemether: Heme-mediated alkylation. Lumefantrine: Inhibition of hemozoin formation. | Artemether LD50 (oral, mouse): 895 mg/kg.[3] Well-tolerated in preclinical studies at therapeutic doses. | Standard first-line treatment for uncomplicated malaria. |
| Atovaquone-Proguanil | Atovaquone: Inhibits mitochondrial electron transport. Proguanil: Inhibits dihydrofolate reductase. | Neither component was found to be teratogenic or mutagenic in nonclinical studies.[2] | Effective for both treatment and prophylaxis of malaria. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vivo acute toxicity study.
Experimental Protocols
While specific Good Laboratory Practice (GLP) toxicology study protocols for this compound are proprietary, a general methodology for an acute oral toxicity study, based on OECD Guideline 423, is outlined below. This provides a framework for how the safety of a new chemical entity like this compound would be assessed.
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used. Animals are acclimatized to laboratory conditions before the study.
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.
Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight. A control group receives the vehicle used to dissolve or suspend the test substance.
Dosage: The study follows a stepwise procedure. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first dose group determines the dose for the subsequent group.
Observations:
-
Mortality: Animals are observed for mortality twice daily.
-
Clinical Signs: A detailed clinical observation is made shortly after dosing and at least once daily for 14 days. This includes changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.
Pathology: All animals (including those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
Data Analysis: The number of animals that die in each group is used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Conclusion
This compound represents a significant advancement in the quest for safer antimalarial therapies. Its design, focused on high selectivity for the parasite's DHODH enzyme, provides a strong scientific basis for an improved safety profile compared to its predecessor, DSM265. While comprehensive quantitative in vivo safety data for this compound is not yet in the public domain, the available information, combined with the known toxicities of older antimalarials, positions this compound as a promising candidate for further clinical development. Continued investigation and transparent reporting of safety data will be crucial in establishing its role in the future of malaria treatment and prevention.
References
Comparative Pharmacokinetic Profiles of the Antimalarial Agent DSM705 and Its Derivatives
A comprehensive guide for researchers and drug development professionals detailing the pharmacokinetic properties, experimental methodologies, and associated signaling pathways of the novel dihydroorotate dehydrogenase (DHODH) inhibitor DSM705 and its next-generation analogs.
This guide provides a detailed comparison of the pharmacokinetic profiles of the antimalarial candidate this compound and its recently developed derivatives. By presenting key experimental data in a structured format, outlining the methodologies used to obtain these findings, and visualizing the underlying biological pathways, this document aims to facilitate the objective assessment of these compounds for further research and development.
Pharmacokinetic Data Summary
The following tables summarize the in vivo pharmacokinetic parameters of this compound in mice and a key pyrazole-based derivative (Compound 14) in rats. These data provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Swiss Outbred Mice
| Parameter | Oral Administration (2.6 mg/kg) | Oral Administration (24 mg/kg) | Intravenous Administration (2.3 mg/kg) |
| Bioavailability (F%) | 74 | 70 | - |
| Half-life (t½) (h) | 3.4 | 4.5 | - |
| Max. Concentration (Cmax) (µM) | 2.6 | 20 | - |
| Plasma Clearance (CL) (mL/min/kg) | - | - | 2.8 |
| Volume of Distribution (Vss) (L/kg) | - | - | 1.3 |
Data sourced from MedchemExpress.[1][2]
Table 2: In Vivo Pharmacokinetic Parameters of Pyrazole Derivative (Compound 14) in Rats
| Parameter | Oral Administration (3 mg/kg) | Intravenous Administration (1 mg/kg) |
| Bioavailability (F%) | ~65 | - |
| Plasma Clearance (CL) (mL/min/kg) | - | Relatively Low |
| Volume of Distribution (Vss) (L/kg) | - | Moderate |
Data interpretation based on information from Phillips et al., 2021.
Experimental Protocols
A generalized experimental protocol for determining the pharmacokinetic profiles of compounds like this compound and its derivatives in rodent models is outlined below. Specific details may vary between individual studies.
1. Animal Models:
-
Studies are typically conducted in male Swiss outbred mice or Wistar rats.[1][2]
-
Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
2. Compound Formulation and Administration:
-
For oral administration, compounds are often formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in water.
-
For intravenous administration, compounds are typically dissolved in a suitable solvent system, for example, a mixture of DMSO, PEG300, Tween 80, and saline.
-
Oral doses are administered by gavage, while intravenous doses are given as a bolus injection into a tail vein.
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing.
-
Common sampling sites include the submandibular vein, retro-orbital sinus, or cardiac puncture for terminal bleeds.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
4. Bioanalysis:
-
Plasma concentrations of the compounds are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A standard curve is generated using known concentrations of the compound to ensure accurate quantification.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as bioavailability, half-life, Cmax, clearance, and volume of distribution are calculated from the plasma concentration-time data using non-compartmental analysis software.
Signaling Pathway
This compound and its derivatives exert their antimalarial effect by inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital macromolecules in the parasite. Recent research has also elucidated a downstream effect of DHODH inhibition on the host immune system.
The inhibition of DHODH leads to a depletion of pyrimidines, which in turn induces mitochondrial stress. This stress results in the release of mitochondrial DNA (mtDNA) into the cytoplasm. The presence of cytosolic mtDNA activates the cGAS-STING signaling pathway, a critical component of the innate immune system. Activation of the STING pathway can lead to the production of interferons and other pro-inflammatory cytokines, enhancing the host's ability to clear the parasitic infection.
Caption: Mechanism of action of this compound and its derivatives.
The accompanying DOT script visualizes this dual mechanism of action, illustrating both the direct inhibition of the parasite's pyrimidine synthesis and the subsequent activation of the host's innate immune response. This comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives is crucial for the continued development of this promising new class of antimalarial agents.
References
Validating Biomarkers for DSM705 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating target engagement of DSM705, a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH). Understanding and confirming that a drug is interacting with its intended target is a critical step in the drug development process, helping to de-risk clinical progression and establish a clear dose-response relationship.
Introduction to this compound and its Target
This compound is a potent and selective inhibitor of the Plasmodium DHODH enzyme, a key player in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA precursors, and its inhibition effectively halts parasite replication. As Plasmodium parasites rely solely on the de novo pathway for pyrimidine synthesis, unlike their human hosts which can utilize a salvage pathway, DHODH represents a highly specific and attractive target for antimalarial drugs.
The primary mechanism of action of this compound is the competitive inhibition of DHODH, leading to a blockage in the conversion of dihydroorotate (DHO) to orotate. This interruption in the metabolic pathway forms the basis for the primary biomarker used to assess target engagement.
Primary Biomarker: Dihydroorotate (DHO) Accumulation
The most direct and widely accepted biomarker for DHODH inhibition is the measurement of the enzyme's substrate, dihydroorotate (DHO), in biological fluids. Inhibition of DHODH leads to a build-up of DHO, which can be quantified as a measure of target engagement.
Experimental Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust and sensitive method for quantifying DHO levels in plasma and urine involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is adapted from studies on the related DHODH inhibitor, DSM265, and is directly applicable to the validation of this compound target engagement.[1]
Sample Preparation (Plasma):
-
To 50 µL of plasma, add an internal standard (e.g., stable isotope-labeled DHO).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Sample Preparation (Urine):
-
Dilute urine samples with water.
-
Add an internal standard.
-
Directly inject the diluted sample for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatography: Reverse-phase chromatography (e.g., C18 column) with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is typically used.
-
Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for DHO and the internal standard. For DHO, a common transition is m/z 156.0 -> 112.0.
Data Presentation:
While specific quantitative data for DHO accumulation following this compound administration is not yet publicly available in peer-reviewed literature, the following table, based on data from the closely related DHODH inhibitor DSM265 and the mammalian DHODH inhibitor leflunomide, illustrates the expected results and provides a benchmark for comparison.[1]
| Compound | Dose | Matrix | Fold Change in DHO (Mean ± SD) |
| Leflunomide | 30 mg/kg | Plasma | 15.8 ± 4.2 |
| 30 mg/kg | Urine | 5400 ± 2300 | |
| DSM265 | 300 mg/kg | Plasma | No significant change |
| 300 mg/kg | Urine | No significant change |
This table demonstrates the principle of DHO as a target engagement biomarker. Leflunomide, which inhibits mammalian DHODH, causes a significant increase in DHO levels. DSM265, which is highly selective for Plasmodium DHODH, does not significantly alter DHO levels in the host, indicating a lack of off-target activity.
Alternative Methods for Target Engagement
While DHO measurement is the primary pharmacodynamic biomarker, other methods can be employed to confirm target engagement, particularly in preclinical or in vitro settings.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein within a cellular environment.[2] The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.
Experimental Workflow:
-
Treatment: Treat intact cells with this compound at various concentrations.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble DHODH remaining at each temperature using methods such as Western blotting or ELISA.
An increase in the melting temperature of DHODH in the presence of this compound provides direct evidence of target engagement.
| Method | Principle | Advantages | Disadvantages |
| DHO Measurement (LC-MS/MS) | Quantifies the accumulation of the DHODH substrate. | High sensitivity and specificity; applicable in vivo in both preclinical and clinical settings. | Indirect measure of target engagement; requires specialized equipment. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein upon ligand binding. | Direct evidence of target binding in a cellular context; can be used for target identification. | Primarily for in vitro/ex vivo use; can be lower throughput depending on the detection method. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
References
Assessing the Therapeutic Window of DSM705 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical therapeutic window of DSM705, a novel antimalarial candidate, against established alternatives. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential.
Executive Summary
Data Presentation
In Vitro Efficacy
The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of this compound and other antimalarials against P. falciparum.
| Compound | Target Organism | IC50 (nM) | Reference(s) |
| This compound | P. falciparum (3D7) | 12 | [2] |
| This compound | P. falciparum DHODH | 95 | [2] |
| This compound | P. vivax DHODH | 52 | [2] |
| Chloroquine | P. falciparum (various) | 10-100+ | |
| Artesunate | P. falciparum (various) | 1-10 | |
| Atovaquone | P. falciparum (various) | 1-5 |
In Vivo Efficacy
Preclinical in vivo efficacy of this compound has been demonstrated in a mouse model of P. falciparum infection.
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Reference(s) |
| This compound | Swiss outbred mice | 3-200 mg/kg, p.o. twice daily for 6 days | Maximum parasite killing at 50 mg/kg; complete parasite suppression by days 7-8. | [2] |
Note: Direct comparative in vivo efficacy data (e.g., ED50, parasite clearance rates) for this compound against other antimalarials in the same model are not publicly available.
Pharmacokinetics (Mouse Model)
| Compound | Dose (mg/kg) | Route | Bioavailability (%) | t1/2 (h) | Cmax (µM) | Reference(s) |
| This compound | 2.6 | p.o. | 74 | 3.4 | 2.6 | [2] |
| This compound | 24 | p.o. | 70 | 4.5 | 20 | [2] |
| This compound | 2.3 | i.v. | - | - | - | [2] |
Toxicity
Specific preclinical toxicology data for this compound, including the No Observed Adverse Effect Level (NOAEL), are not publicly available. However, it is noted that this compound has better selectivity for the parasite enzyme over mammalian enzymes compared to earlier compounds in its class.[1] For context, the development of a related DHODH inhibitor, DSM265, was halted due to off-target toxicity in long-term preclinical studies.[1]
Resistance Profile
The emergence of resistance is a significant concern for all antimalarials. For DHODH inhibitors, resistance has been shown to arise rapidly in vitro and in vivo for the related compound DSM265.[3] The frequency of in vitro resistance to atovaquone has been estimated at approximately 10^-5.[4][5] While specific data for this compound is not available, it is noted to have a potentially reduced risk of resistance compared to earlier compounds in its series.[1]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro activity of compounds against P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium.
-
Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) with a starting parasitemia of ~0.5% are added to 96-well plates containing the serially diluted compounds.
-
Incubation: Plates are incubated for 48-72 hours under the same conditions as the parasite culture.
-
Growth Inhibition Measurement: Parasite growth is quantified using methods such as:
-
SYBR Green I based fluorescence assay: SYBR Green I dye, which intercalates with DNA, is added to the lysed parasite culture, and fluorescence is measured.
-
[3H]-hypoxanthine incorporation assay: Radiolabeled hypoxanthine is added to the culture, and its incorporation into parasite nucleic acids is measured as a proxy for growth.
-
pLDH assay: The activity of parasite-specific lactate dehydrogenase is measured spectrophotometrically.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Testing in a Mouse Model (General Protocol)
This protocol describes a general method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.
-
Animal Model: Immunodeficient mice (e.g., SCID or NOD-scid IL2Rγnull) are engrafted with human erythrocytes to support the growth of P. falciparum.
-
Infection: Mice are infected intravenously with P. falciparum-infected human erythrocytes.
-
Drug Administration: The test compound is formulated in a suitable vehicle and administered to the mice via the desired route (e.g., oral gavage) at various dose levels. A vehicle control group and a positive control group (treated with a standard antimalarial) are included.
-
Monitoring:
-
Parasitemia: Thin blood smears are prepared from tail blood at regular intervals, stained with Giemsa, and parasitemia is determined by microscopic examination.
-
Clinical Signs: Mice are monitored daily for clinical signs of illness.
-
-
Efficacy Endpoints:
-
Parasite Reduction Ratio (PRR): The fold reduction in parasitemia over a specific time period (e.g., 48 hours).
-
Effective Dose (ED50/ED90): The dose of the compound that reduces parasitemia by 50% or 90% compared to the vehicle control group.
-
Cure Rate: The percentage of mice that remain parasite-free after the end of treatment.
-
Parasite Clearance Time: The time taken for parasitemia to become undetectable.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo efficacy testing.
Caption: Conceptual diagram of the therapeutic window.
References
- 1. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequency of drug resistance in Plasmodium falciparum: a nonsynergistic combination of 5-fluoroorotate and atovaquone suppresses in vitro resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frequency of drug resistance in Plasmodium falciparum: a nonsynergistic combination of 5-fluoroorotate and atovaquone suppresses in vitro resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Next Wave of Malaria Treatment: A Comparative Guide to DSM705 in Combination with Novel Antimalarials
For Researchers, Scientists, and Drug Development Professionals
The landscape of antimalarial drug development is in a critical phase, driven by the urgent need to overcome rising drug resistance. Novel drug candidates with unique mechanisms of action are essential to developing next-generation combination therapies. This guide provides a comparative overview of DSM705, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, and other promising antimalarial candidates—ferroquine, M5717, and KAE609. While direct preclinical or clinical data on the combination of this compound with these specific agents is not yet publicly available, this document synthesizes the individual efficacy data and outlines the scientific rationale for their potential use in combination therapies.
Mechanism of Action: Targeting Key Parasite Pathways
A successful combination therapy hinges on targeting different essential pathways in the Plasmodium parasite, thereby reducing the likelihood of resistance development.
This compound is a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike humans, malaria parasites are solely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[1][2] By blocking this enzyme, this compound effectively halts parasite proliferation.
Ferroquine (SSR97193) is a unique organometallic compound derived from chloroquine. Its proposed mechanism of action involves the inhibition of hemozoin formation, a process that detoxifies heme released from the digestion of hemoglobin by the parasite. It is also thought to disrupt the parasite's digestive vacuole.
M5717 (DDD107498) targets the parasite's protein synthesis machinery by inhibiting the translation elongation factor 2 (eEF2).[3][4][5] This novel mechanism of action leads to a rapid cessation of parasite growth and has shown activity against multiple life-cycle stages of the parasite.[3][6]
KAE609 (Cipargamin) is a spiroindolone that inhibits the Plasmodium falciparum Na+ ATPase (PfATP4).[7] This disruption of sodium ion homeostasis within the parasite leads to rapid parasite clearance.[7][8]
Signaling Pathway of this compound (DHODH Inhibition)
DHODH inhibition by this compound blocks pyrimidine synthesis and parasite replication.
Comparative Efficacy Data
The following tables summarize the available in vitro and in vivo efficacy data for this compound and the selected novel antimalarial candidates. It is important to note that direct comparative studies under identical conditions are limited.
In Vitro Efficacy Against P. falciparum
| Compound | Strain(s) | IC50 (nM) | Reference |
| This compound | Pf3D7 | 12 | [1] |
| PfDd2 | Not specified | ||
| Ferroquine | Pf (ACT-resistant isolates) | 10.9 (median) | [9] |
| M5717 | PfNF54 | 0.3 | [10] |
| KAE609 | Not specified | Not specified |
In Vivo Efficacy in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| This compound | Not specified in provided abstracts | Not specified | Not specified | Not specified | |
| Ferroquine | Induced blood-stage malaria (human volunteers) | 800 mg single dose | Parasite Reduction Ratio | 162.9 | [11] |
| M5717 | SCID mice with P. falciparum | Not specified | ED90 | Not specified | [5][10] |
| KAE609 | Not specified in provided abstracts | Not specified | Not specified | Not specified |
Experimental Protocols
In Vitro Drug Combination Assay (SYBR Green I-based)
This method is commonly used to assess the interaction between two or more antimalarial compounds.
Objective: To determine if the combination of this compound with another novel antimalarial results in synergistic, additive, or antagonistic effects.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment.
-
Drug Preparation: Stock solutions of this compound and the partner drug are prepared in DMSO and then serially diluted.
-
Assay Setup: In a 96-well plate, synchronized ring-stage parasites are exposed to a range of concentrations of each drug individually and in fixed-ratio combinations.
-
Incubation: The plates are incubated for 72 hours to allow for parasite growth.
-
Lysis and Staining: The red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Data Acquisition: Fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.
-
Data Analysis: The 50% inhibitory concentrations (IC50) for each drug alone and for the combinations are calculated. Isobologram analysis is then used to determine the fractional inhibitory concentrations (FICs) and classify the interaction as synergistic (ΣFIC < 1), additive (ΣFIC = 1), or antagonistic (ΣFIC > 1).[12][13]
Workflow for in vitro antimalarial combination testing.
In Vivo Efficacy Assessment (SCID Mouse Model)
The SCID (Severe Combined Immunodeficient) mouse model engrafted with human red blood cells is a valuable tool for evaluating the efficacy of antimalarial drugs against human malaria parasites.
Objective: To assess the in vivo efficacy of this compound in combination with a novel antimalarial candidate against a P. falciparum infection.
Methodology:
-
Animal Model: SCID mice are engrafted with human red blood cells to allow for the propagation of P. falciparum.
-
Infection: Mice are infected with a standardized inoculum of P. falciparum-infected human erythrocytes.
-
Drug Administration: Once parasitemia is established, mice are treated orally with this compound, the partner drug, or a combination of both, typically for 4 consecutive days. A vehicle control group is also included.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Determination: The efficacy of the treatment is determined by the reduction in parasitemia compared to the control group. The dose required to achieve a 90% reduction in parasitemia (ED90) is a common endpoint.[10][14][15]
-
Recrudescence Monitoring: After the treatment period, mice are monitored for parasite recrudescence.
References
- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-erythrocytic Activity of M5717 in Monotherapy and Combination in Preclinical Plasmodium Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M5717 (formerly DDD498) | Medicines for Malaria Venture [mmv.org]
- 7. The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of ferroquine against artemisinin-based combination therapy (ACT)-resistant Plasmodium falciparum isolates from Cambodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Phase II pilot trial to evaluate safety and efficacy of ferroquine against early Plasmodium falciparum in an induced blood stage malaria infection study | Medicines for Malaria Venture [mmv.org]
- 12. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of Novel Antimalarials: A Comparative Guide to the DHODH Inhibitor DSM705
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. One such promising target is the parasite's dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis. This guide provides a comparative overview of the preclinical long-term efficacy and safety of DSM705, a potent DHODH inhibitor, contextualized by data from its predecessor, DSM265, and the broader landscape of malaria drug development.
Executive Summary
This compound was developed as a next-generation DHODH inhibitor with improvements over its forerunner, DSM265. While the development of DSM265 was halted due to off-target toxicity in long-term preclinical animal studies, it provides a valuable benchmark for this class of antimalarials.[1] Publicly available long-term efficacy and safety data for this compound is limited; therefore, this guide leverages the comprehensive preclinical data of DSM265 to inform on the anticipated profile of this compound and other novel DHODH inhibitors. Key improvements in this compound include enhanced solubility, a potentially reduced risk of resistance, and greater selectivity over mammalian DHODH enzymes.[1]
Mechanism of Action: Targeting Parasite Proliferation
Both this compound and DSM265 selectively inhibit the Plasmodium DHODH enzyme, a critical component of the de novo pyrimidine biosynthesis pathway. Unlike their human hosts, malaria parasites are solely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By blocking this enzyme, these inhibitors effectively halt parasite proliferation.
Long-Term Efficacy in Animal Models
The primary animal model for evaluating the in vivo efficacy of DHODH inhibitors against P. falciparum is the humanized severe combined immunodeficient (SCID) mouse model.[2][3] This model involves engrafting immunodeficient mice with human red blood cells, allowing for the propagation of the human malaria parasite.
While specific long-term efficacy data for this compound is not publicly available, studies on DSM265 in the P. falciparum-infected SCID mouse model have demonstrated its potent, dose-dependent antimalarial activity.[3] DSM421, another compound from a related series, also showed excellent efficacy in this model.[4]
Table 1: Comparative Efficacy of DHODH Inhibitors in P. falciparum Humanized Mouse Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| DSM265 | SCID mice engrafted with human erythrocytes | Oral, daily for 4 days | Parasite clearance, recrudescence | Potent, dose-dependent parasite clearance.[3] |
| DSM421 | SCID mouse model of P. falciparum | Oral | Excellent efficacy | Supports prediction of a low human dose (<200 mg).[4] |
| This compound | Not publicly available | Not publicly available | Not publicly available | Reported to have potent antimalarial activity in vitro and good efficacy in P. falciparum SCID mouse models.[5] |
Long-Term Safety and Toxicology in Animal Models
Preclinical safety evaluation for antimalarial drug candidates typically involves repeat-dose toxicity studies in both a rodent (e.g., mouse or rat) and a non-rodent (e.g., dog) species. The development of DSM265 was discontinued due to off-target toxicity observed in long-term animal studies.[1] this compound was designed with improved selectivity over non-human species' enzymes used for toxicity studies, suggesting a potentially better safety profile.[1]
Table 2: Summary of Preclinical Safety Findings for DSM265
| Species | Study Duration | Key Findings |
| Mouse | Repeat-dose studies | Generally well-tolerated.[3] |
| Dog | Repeat-dose studies | Generally well-tolerated.[3] |
| Rat | Repeat-dose studies | Showed greater sensitivity to DSM265, which was attributed to higher unbound drug concentrations and significant DHODH inhibition.[3] |
Experimental Protocols
Detailed experimental protocols for long-term studies are often proprietary. However, based on published literature, the following provides a general overview of the methodologies used for evaluating compounds like this compound and DSM265.
In Vivo Efficacy in Humanized SCID Mouse Model
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells to support P. falciparum infection.[2]
-
Infection: Mice are infected with a standardized inoculum of P. falciparum.
-
Drug Administration: The test compound (e.g., this compound) is administered orally at various dose levels, typically once daily for a set duration (e.g., 4 days). A vehicle control group is included.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of blood smears or by flow cytometry.
-
Endpoints: The primary efficacy endpoints are the rate of parasite clearance and the time to recrudescence (reappearance of parasites).
Long-Term Toxicology Studies
-
Animal Models: Studies are conducted in at least two species, a rodent (e.g., mouse or rat) and a non-rodent (e.g., dog).
-
Dosing: The test compound is administered daily for an extended period (e.g., 28 days, 90 days, or longer), typically via the intended clinical route of administration (oral for this compound). Multiple dose groups and a control group are included.
-
In-life Assessments: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and other parameters.
-
Terminal Assessments: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A comprehensive necropsy and histopathological examination of tissues are performed to identify any target organ toxicity.
-
Endpoint: The primary outcome is the determination of the No-Observed-Adverse-Effect Level (NOAEL).
Conclusion and Future Directions
This compound represents a promising next-generation DHODH inhibitor for the treatment and prevention of malaria, designed to overcome the limitations of its predecessor, DSM265. While comprehensive long-term preclinical data for this compound is not yet in the public domain, the extensive studies on DSM265 provide a solid foundation for understanding the potential efficacy and safety profile of this drug class. The improved characteristics of this compound, such as enhanced solubility and selectivity, suggest a favorable profile for further development. As research progresses, the public dissemination of long-term efficacy and safety data for this compound will be crucial for a complete assessment of its potential role in the global fight against malaria.
References
- 1. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
- 3. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Metabolic Stability of DSM705 Against Other DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the dihydroorotate dehydrogenase (DHODH) inhibitor DSM705 and other notable inhibitors of this critical enzyme. Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of therapeutics for infectious diseases, autoimmune disorders, and cancer. Metabolic stability is a crucial parameter in drug discovery, influencing a compound's pharmacokinetic profile, particularly its half-life and oral bioavailability. This guide summarizes available quantitative data, details experimental methodologies for assessing metabolic stability, and provides visual representations of the relevant biological pathway and experimental workflow.
Comparative Metabolic Stability of DHODH Inhibitors
The metabolic stability of a drug candidate is a primary determinant of its in vivo exposure and, consequently, its efficacy and safety profile. In vitro assays, such as those employing human liver microsomes (HLM), are standard tools for the early assessment of metabolic liability. These assays provide key parameters like intrinsic clearance (CLint) and half-life (t1/2), which are predictive of in vivo hepatic clearance.
| Compound Class | Specific Compound/Analog | In Vitro System | Half-life (t1/2, min) | Intrinsic Clearance (CLint) | Reference/Note |
| Pyrrole-based | This compound | - | Not Reported | Not Reported | Predicted to have a shorter human half-life due to reduced metabolic stability[1]. |
| Tetrahydroindazole-based | Compound 38 | Human Liver Microsomes | > 60 | - | A potent and metabolically stable analog from this series[2]. |
| Compound 51 | Human Liver Microsomes | > 60 | - | Identified as a favorable candidate with good metabolic stability[2]. | |
| Compound 46 | Human Liver Microsomes | < 60 | - | Exhibited lower metabolic stability compared to other analogs in the series[2]. | |
| Triazolopyrimidine-based | DSM265 | - | Not Reported | Not Reported | Advanced to clinical trials for malaria, suggesting an acceptable metabolic stability profile. |
| Quinoline-carboxylic acid | Brequinar | - | Not Reported | Not Reported | Clinical development faced challenges, partly due to toxicity, though specific in vitro metabolic stability data is not detailed in the provided context[3][4]. |
| Isoxazole carboxamide | Teriflunomide (active metabolite of Leflunomide) | - | Not Reported | Not Reported | Not primarily metabolized by CYP450 enzymes, indicating potentially lower susceptibility to common metabolic pathways and drug-drug interactions. |
Note: The lack of standardized reporting across different studies makes direct head-to-head comparisons challenging. The data presented here is for illustrative purposes to highlight the range of metabolic stabilities observed in different DHODH inhibitor scaffolds.
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro metabolic stability assays.
Human Liver Microsome (HLM) Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolic enzymes, predominantly cytochrome P450s (CYPs).
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final reaction volume is typically 100-200 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.
1. Reagents and Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Control compounds
2. Procedure:
-
Thaw and prepare a suspension of viable hepatocytes in the culture medium.
-
Add the test compound to the hepatocyte suspension at the desired final concentration.
-
Incubate the mixture at 37°C in a humidified incubator, often with gentle shaking to keep the cells in suspension.
-
At various time points, collect aliquots of the cell suspension.
-
Terminate the metabolic activity by adding the aliquots to a cold quenching solution.
-
Process the samples (e.g., centrifugation) to separate the supernatant for analysis.
-
Quantify the concentration of the parent compound in the supernatant using LC-MS/MS.
3. Data Analysis:
-
Data analysis is similar to the HLM assay, with the calculation of half-life and intrinsic clearance. For hepatocyte assays, intrinsic clearance is typically expressed as µL/min/10^6 cells.
Visualizing the Landscape of DHODH Inhibition and Metabolic Stability Assessment
To better illustrate the context of this comparison, the following diagrams, generated using the DOT language, depict the relevant biological pathway and a typical experimental workflow.
References
- 1. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal Practices for DSM705 in a Laboratory Setting
Researchers and drug development professionals handling DSM705 are advised to adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. The following guidelines, synthesized from general best practices for chemical waste management, provide a framework for the safe disposal of this compound. However, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed and definitive instructions, as this document contains critical information regarding the compound's specific hazards and disposal requirements.
General Disposal Protocol for Chemical Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety.[1] The following steps outline a general procedure for managing and disposing of chemical waste, which should be adapted for this compound based on its specific properties as detailed in its SDS.
Step 1: Waste Identification and Segregation
-
A laboratory chemical is considered waste when it is no longer intended for use.[1]
-
Segregate waste containers based on their contents (e.g., flammable, corrosive) to prevent incompatible materials from mixing.[1]
Step 2: Container Management
-
Use suitable, leak-proof containers that are in good condition.[1]
-
Ensure containers are kept closed except when adding waste.[1]
-
Label all waste containers with "Hazardous Waste" and list the complete chemical name(s) in English. Chemical abbreviations or formulas are not acceptable.[1]
Step 3: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat, when handling chemical waste.[2]
-
In some cases, respiratory protection such as a dust mask or particle respirator may be necessary.[2]
Step 4: Storage
-
Store hazardous waste in a designated, secure location, such as a well-ventilated area.[2]
-
Keep containers tightly sealed.[2]
Step 5: Disposal
-
Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[3]
-
Under no circumstances should hazardous waste be disposed of down the drain.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]
Disposal of Contaminated Materials
-
Labware/Glassware: Glassware contaminated with a toxic substance must be packaged in an appropriate container, labeled as "Hazardous Waste," and the contaminating chemical must be listed.[1]
-
Empty Containers: Containers that held toxic chemicals should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of in the regular trash or reused for compatible waste after relabeling.[1]
-
Sharps: All sharps (needles, etc.) must be placed in impermeable containers before disposal to prevent accidental injury.[1]
Emergency Procedures
In case of a spill or exposure:
-
Skin Contact: Wash the affected area with soap and water.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Inhalation: Move the person to fresh air and consult a physician.[2]
-
Spills: Use personal protective equipment and avoid breathing dust or vapors. Ensure adequate ventilation. Manage disposal without creating dust.[2]
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Handling Protocol for DSM705
Disclaimer: This document provides immediate safety and logistical guidance for handling DSM705 based on its characterization as a potent enzyme inhibitor. As no official Safety Data Sheet (SDS) with comprehensive hazard data is publicly available, these recommendations are derived from best practices for handling potent research compounds. A thorough risk assessment should be conducted by qualified personnel before any handling of this material.
This compound is a potent, pyrrole-based inhibitor of Dihydroorotate Dehydrogenase (DHODH) with nanomolar efficacy against Plasmodium parasites. Due to its high potency, meticulous handling procedures are required to minimize exposure risk to researchers and laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary barrier against exposure. A multi-layered approach is recommended, particularly when handling the solid compound or preparing concentrated solutions.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Engineering Controls | Chemical Fume Hood or Isolator | All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood or a containment isolator to prevent inhalation of airborne particles. |
| Respiratory Protection | N95/FFP2 Respirator (Minimum) | Recommended for weighing and handling the solid compound, even within a fume hood, as a supplementary precaution. |
| PAPR (Powered Air-Purifying Respirator) | Recommended for procedures with a high potential for aerosol generation or when handling larger quantities of the solid material. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or every 30-60 minutes during extended procedures. |
| Body Protection | Disposable Lab Coat or Coverall | A dedicated, disposable lab coat or coverall should be worn over personal clothing to prevent contamination. Ensure it has long sleeves and a secure closure. |
| Eye Protection | Chemical Splash Goggles | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield may be worn over goggles for additional protection against splashes. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent tracking of contaminants. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure during the handling of this compound. The following protocols for donning and doffing PPE, as well as the handling and disposal of the compound, should be strictly followed.
Experimental Protocol: Weighing and Solubilizing Solid this compound
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) within the fume hood before beginning.
-
Prepare a waste container for contaminated disposables inside the fume hood.
-
-
Donning PPE:
-
Follow the sequence outlined in the "PPE Donning (Putting On) Workflow" diagram.
-
-
Handling:
-
Carefully weigh the desired amount of this compound powder in a tared weigh boat. Avoid creating dust.
-
Transfer the powder to a suitable vial.
-
Add the appropriate solvent (e.g., DMSO) to the vial.[1]
-
Securely cap the vial and vortex until the compound is fully dissolved.
-
Visually inspect the exterior of the vial for any contamination. If contamination is present, wipe the vial with a suitable decontamination solution.
-
-
Doffing PPE:
-
Follow the sequence outlined in the "PPE Doffing (Removal) Workflow" diagram to avoid self-contamination.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (Vials, Pipette Tips) | Collect all contaminated disposable items in a designated, sealed hazardous waste bag or container located within the fume hood. |
| Contaminated PPE (Gloves, Gown, Shoe Covers) | Dispose of immediately after use in the designated hazardous waste container. Do not reuse disposable PPE. |
| Liquid Waste (Solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvents used. Do not pour down the drain. |
| Spill Cleanup Materials | All materials used for cleaning up a spill of this compound (absorbent pads, wipes, etc.) must be treated as hazardous waste and disposed of in a sealed, labeled container. |
Visual Workflow Guides
The following diagrams illustrate the correct procedures for donning, doffing, and disposing of PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
